Camaric acid
描述
属性
IUPAC Name |
(1S,2S,6S,10R,11S,14S,15R,18R,20S)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O6/c1-9-21(2)27(36)41-26-19-29(3,4)18-23-22-10-11-25-32(8,31(22,7)14-16-34(23,26)28(37)38)13-12-24-30(5,6)35(39)17-15-33(24,25)20-40-35/h9-10,23-26,39H,11-20H2,1-8H3,(H,37,38)/b21-9-/t23-,24-,25-,26+,31+,32+,33+,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKOPEQHBSFOLQ-OTHZFUNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C)C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@]46CC[C@@](C5(C)C)(OC6)O)C)C)C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Camaric Acid: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camaric acid, a pentacyclic triterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details a composite methodology for its isolation and purification. The information presented is collated from phytochemical studies of Lantana species, offering a foundational protocol for researchers seeking to obtain this compound for further investigation. This document outlines the extraction, fractionation, and chromatographic purification steps, and includes a framework for the quantitative analysis of the isolated compound.
Natural Sources of this compound
This compound is a naturally occurring compound found within the plant genus Lantana, belonging to the Verbenaceae family. The primary documented sources of this triterpenoid are:
-
Lantana montevidensis (Spreng.) Briq.: The roots of this species have been identified as a source of this compound.[1][2]
-
Lantana camara L.: While more commonly known for other triterpenoids like Lantadene A, phytochemical studies have also reported the presence of this compound in this widely distributed species.[3][4]
These plants are perennial shrubs, often found in tropical and subtropical regions. The concentration of this compound may vary depending on the geographical location, season of collection, and the specific part of the plant utilized.
Isolation of this compound: A Detailed Methodological Approach
The following protocol is a synthesized methodology based on established techniques for the isolation of triterpenoids from Lantana species.
Plant Material Collection and Preparation
-
Collection: The roots of Lantana montevidensis or the aerial parts (leaves and stems) of Lantana camara should be collected.
-
Drying: The plant material is air-dried in the shade at room temperature until a constant weight is achieved to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Selection: Methanol or ethanol are effective solvents for the initial extraction of triterpenoids from Lantana species.
-
Maceration/Soxhlet Extraction:
-
Maceration: The powdered plant material is soaked in the chosen solvent (e.g., 1 kg of powder in 5 L of methanol) at room temperature for a period of 48-72 hours with occasional agitation. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction.
-
Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used, which allows for continuous extraction with a smaller volume of solvent over a period of 24-48 hours.
-
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude extract.
Fractionation
The crude extract is a complex mixture of various phytochemicals. To simplify this mixture and enrich the triterpenoid fraction containing this compound, solvent-solvent partitioning is employed.
-
The crude methanolic or ethanolic extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v).
-
This aqueous methanolic suspension is then successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Each partition is collected, and the solvent is evaporated to yield fractions of varying polarity. Triterpenoids like this compound are typically expected to be present in the chloroform and ethyl acetate fractions.
Chromatographic Purification
The enriched fraction (chloroform or ethyl acetate) is subjected to chromatographic techniques for the isolation of pure this compound.
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used as the stationary phase.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate. The elution may begin with 100% n-hexane, with the polarity gradually increased by the addition of ethyl acetate.
-
Fraction Collection: Fractions of a specific volume (e.g., 50 or 100 mL) are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Stationary Phase: Pre-coated silica gel 60 F254 plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate in a suitable ratio (e.g., 8:2 or 7:3 v/v) can be used for developing the plates.
-
Visualization: The developed TLC plates are visualized under UV light (254 nm and 365 nm) and by spraying with a suitable reagent, such as a vanillin-sulfuric acid or ceric sulfate solution, followed by heating.
-
-
Preparative TLC or HPLC: Fractions showing similar TLC profiles and containing the compound of interest are pooled and may be subjected to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound. An isocratic or gradient reverse-phase HPLC system with a C18 column and a mobile phase of methanol and water is a common choice for the final purification of triterpenoids.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data that should be collected during the isolation of this compound. The values provided are hypothetical and will vary based on the starting material and experimental conditions.
| Parameter | Value | Unit |
| Starting Material | ||
| Plant Species | Lantana montevidensis | - |
| Plant Part | Roots | - |
| Dry Weight of Plant Material | 1.0 | kg |
| Extraction | ||
| Extraction Solvent | Methanol | - |
| Volume of Solvent Used | 15 | L |
| Weight of Crude Extract | 50 | g |
| Fractionation | ||
| Weight of n-Hexane Fraction | 15 | g |
| Weight of Chloroform Fraction | 20 | g |
| Weight of Ethyl Acetate Fraction | 10 | g |
| Purification | ||
| Weight of Purified this compound | 150 | mg |
| Yield and Purity | ||
| Yield of this compound | 0.015 | % (w/w of dry plant material) |
| Purity of this compound | >95 | % (by HPLC) |
Visualizing the Workflow
The following diagrams illustrate the key workflows in the isolation and purification of this compound.
Caption: Overall workflow for the isolation of this compound.
Caption: Solvent partitioning scheme for fractionation.
Caption: Logic flow for chromatographic purification.
References
An In-depth Technical Guide to Camaric Acid (CAS Number: 146450-83-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camaric acid, a pentacyclic triterpenoid primarily isolated from the plant Lantana camara, has demonstrated a wide spectrum of biological activities, positioning it as a compound of significant interest for therapeutic research. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, and diverse pharmacological effects such as antibacterial, antileishmanial, antitrypanosomal, nematicidal, and anti-inflammatory activities. This document consolidates quantitative data from various studies, details relevant experimental protocols, and visualizes the proposed mechanism of action, particularly its role in modulating inflammatory signaling pathways.
Physicochemical Properties
This compound is a complex organic molecule with the following key identifiers and properties.
| Property | Value |
| CAS Number | 146450-83-1 |
| Molecular Formula | C₃₅H₅₂O₆ |
| Molecular Weight | 568.79 g/mol |
| IUPAC Name | (1S,2R,4aR,6aS,7R,10aS,12aR,12bS)-10a-hydroxy-2,4a,7,12b-tetramethyl-9-oxo-1-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydropicene-1-carboxylic acid |
| Synonyms | (+)-22β-(Angeloyloxy)lantanolic acid |
| Appearance | White solid |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |
Biological Activities and Quantitative Data
This compound has been evaluated for several biological activities. The following tables summarize the available quantitative data.
Table 2.1: Antimicrobial Activity
| Target Organism | Assay | Activity Metric | Value | Reference |
| Staphylococcus aureus | Not specified | IC50 | 8.74 µM | ChemFaces |
| Methicillin-resistant S. aureus (MRSA) | Not specified | IC50 | 8.09 µM | ChemFaces |
Table 2.2: Antiparasitic Activity
| Target Organism | Assay | Activity Metric | Value | Reference |
| Leishmania sp. | Not specified | Activity | Moderate | ChemFaces |
| Trypanosoma sp. | Not specified | Activity | Highly Potent | ChemFaces |
Table 2.3: Nematicidal Activity
| Target Organism | Concentration | Mortality | Reference |
| Meloidogyne incognita (root-knot nematode) | 0.5% | 95% | ChemFaces |
Table 2.4: Anti-inflammatory Activity
| Model | Assay | Activity Metric | Value | Reference |
| TPA-induced mouse ear edema | Edema inhibition | IC50 | 0.67 mg/ear | ChemFaces |
Mechanism of Action
The precise molecular mechanisms underlying the diverse biological activities of this compound are not yet fully elucidated. However, based on studies of structurally similar pentacyclic triterpenoids, several potential mechanisms can be proposed.
Anti-inflammatory Mechanism
Pentacyclic triterpenoids are well-documented inhibitors of inflammatory pathways.[1][2] A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the expression of pro-inflammatory genes.[3][4][5] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory mediators such as cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][3][4]
References
- 1. Anti-inflammatory actions of pentacyclic triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Pentacyclic Triterpenoids in Non-Small Cell Lung Cancer: The Mechanisms of Action and Therapeutic Potential [mdpi.com]
- 3. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of the Biological Activities of p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid (p-CA), a naturally occurring phenolic compound belonging to the hydroxycinnamic acid family, has garnered significant attention in the scientific community for its diverse and potent biological activities. Widely distributed in a variety of dietary sources such as fruits, vegetables, and cereals, p-CA has demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. This technical guide provides an in-depth review of the biological activities of p-coumaric acid, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of Biological Activities
The following tables summarize the key quantitative data associated with the biological activities of p-coumaric acid, providing a comparative overview for researchers.
Anticancer Activity
| Cell Line | Cancer Type | IC50 Value | Duration of Treatment | Citation |
| HCT-15 | Colon Carcinoma | 1400 µmol/L | Not Specified | [1][2] |
| HT-29 | Colon Carcinoma | 1600 µmol/L | Not Specified | [1][2] |
| HT-29 | Colorectal Cancer | 150 µM | 24 hours | [3][4] |
| A375 | Melanoma | 4.4 mM | 24 hours | [5] |
| A375 | Melanoma | 2.5 mM | 48 hours | [5] |
| B16 | Melanoma | 4.1 mM | 24 hours | [5] |
| B16 | Melanoma | 2.8 mM | 48 hours | [5] |
| MCF-7 | Breast Cancer | 4.95 mM (EC50) | Not Specified | [6] |
Antimicrobial Activity
| Microorganism | Type | MIC Value | Citation |
| Alicyclobacillus acidoterrestris (vegetative cells) | Bacteria | 0.2 mg/mL | [7] |
| Alicyclobacillus acidoterrestris (spores) | Bacteria | 0.2 mg/mL | [7] |
| Gram-positive and Gram-negative bacteria | Bacteria | 10-80 μg/mL | [8] |
| Candida species | Fungi | 32–>64 μg/mL | [9] |
Enzyme Inhibition
| Enzyme | Source | IC50 Value | Citation |
| Tyrosinase | Human | 3 µM | [10] |
| Tyrosinase (p-CA ethyl ester) | Mushroom | 4.89 µg/ml | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of p-coumaric acid's biological activities.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of p-coumaric acid on adherent cancer cell lines.
Materials:
-
p-Coumaric acid (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Cancer cell line of interest (e.g., HCT-15, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of p-coumaric acid in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of p-coumaric acid. Include a vehicle control (medium with the same concentration of solvent used to dissolve p-CA) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[14]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of p-coumaric acid.
Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol outlines the procedure to assess the anti-inflammatory effects of p-coumaric acid on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
p-Coumaric acid
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for nitric oxide measurement)
-
ELISA kits for TNF-α and IL-6
-
24-well or 96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate at a density of 5 × 10⁵ cells/well or 1-2 x 10⁵ cells/well, respectively, and incubate overnight.[15][16]
-
Pre-treatment: The following day, replace the medium with fresh medium containing various non-toxic concentrations of p-coumaric acid. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 10-100 ng/mL to the wells (except for the control group) to induce an inflammatory response.[16]
-
Incubation: Incubate the cells for 18-24 hours.[17]
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement (ELISA): Use the collected cell culture supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.[15]
Tyrosinase Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of p-coumaric acid on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-tyrosine (substrate)
-
Phosphate buffer (e.g., 20 mM, pH 6.8)
-
p-Coumaric acid (dissolved in a suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer and different concentrations of p-coumaric acid.
-
Enzyme Addition: Add mushroom tyrosinase solution to each well.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding L-tyrosine solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 475-490 nm at different time points to monitor the formation of dopachrome.[18]
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of p-coumaric acid compared to the control (without inhibitor). The IC50 value can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activities of p-coumaric acid are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.
Caption: Anti-inflammatory signaling pathway of p-Coumaric Acid.[19][20][21][22]
Caption: Anticancer apoptosis pathway induced by p-Coumaric Acid.[23][24][25]
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.[14][26][27][28]
Conclusion
p-Coumaric acid exhibits a remarkable range of biological activities that hold significant promise for the development of novel therapeutic agents. Its well-documented anti-inflammatory, anticancer, and antimicrobial properties, supported by a growing body of quantitative data, make it a compelling candidate for further investigation. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, provides a solid foundation for targeted drug design and development. The experimental protocols detailed in this guide offer a practical framework for researchers to further explore and validate the therapeutic potential of this versatile natural compound. Future research should focus on preclinical and clinical studies to translate the promising in vitro and in vivo findings into tangible health benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 5. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: o-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p-Coumaric Acid as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects [mdpi.com]
- 11. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. activeconceptsllc.com [activeconceptsllc.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]
- 24. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. texaschildrens.org [texaschildrens.org]
Antiviral and antimicrobial properties of Camaric acid
It appears there may be a misunderstanding regarding the compound "Camaric acid." Our comprehensive search of scientific literature did not yield specific results for a compound with this name in the context of antiviral and antimicrobial properties. It is possible that "this compound" is a less common name, a proprietary name, or a potential misspelling of a different compound.
The search results did, however, provide extensive information on several structurally similar or related compounds with well-documented antiviral and antimicrobial activities. These include:
-
Carminic acid: A substance with noted antioxidant properties.
-
Chlorogenic acid: An ester of caffeic acid with a broad range of reported biological activities.
-
p-Coumaric acid: A phenolic acid with established antibacterial and other biological effects.
-
Cinnamic acid and its derivatives: A class of organic compounds with diverse pharmacological activities, including antimicrobial and antiviral effects.
To provide you with the most relevant and accurate technical guide, could you please clarify if "this compound" was a typographical error and if you are interested in one of the aforementioned compounds?
Once the target compound is confirmed, we can proceed with a detailed analysis, including:
-
Quantitative Data Summaries: Compilation of all relevant inhibitory concentrations (e.g., IC50, MIC) into structured tables.
-
Detailed Experimental Protocols: Elucidation of the methodologies used in the cited research.
-
Signaling Pathway and Workflow Diagrams: Generation of Graphviz diagrams to visualize mechanisms of action and experimental procedures.
We await your clarification to proceed with generating the in-depth technical guide as requested.
A Technical Guide to the Early-Stage Research of Carboxylic Acid Derivatives: Focus on Carminic, Coumaric, and Cinnamic Acids
Introduction
This technical guide provides an in-depth overview of the early-stage research concerning derivatives of several key carboxylic acids: carminic acid, coumaric acid, and cinnamic acid. These compounds, and their derivatives, are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities and potential therapeutic applications. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding of the current research landscape.
Section 1: Carminic Acid Derivatives
Carminic acid is a naturally occurring red dye extracted from cochineal insects. Recent research has focused on synthesizing hydrophobic derivatives to enhance their incorporation into various materials and explore their optical properties.
Quantitative Data
| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Reference |
| Carminic Acid Derivative 5 | 360, 410 | 610 | [1] |
| Carminic Acid Derivative 6 | 360, 410 | 610 | [1] |
Table 1: Spectroscopic properties of synthesized hydrophobic carminic acid derivatives.[1]
Experimental Protocols
Synthesis of Hydrophobic Carminic Acid Derivatives:
The synthesis of new hydrophobic derivatives of carminic acid has been efficiently achieved.[1] While the specific reaction conditions and detailed step-by-step procedures are proprietary to the cited research, the general approach involves the chemical modification of the carminic acid molecule to increase its lipophilicity. This allows for their successful incorporation into hydrophobic polymer matrices, such as poly(n-butyl acrylate) (PBA).[1]
Incorporation into Polymer Matrices:
-
Polymer Selection: Poly(n-butyl acrylate) (PBA) was chosen for its high transparency, colorless nature, and low glass transition temperature.[1]
-
Polymerization: Free radical bulk polymerization was utilized to synthesize the polymer matrix.[1]
-
Incorporation: The hydrophobic carminic acid derivatives were incorporated into the PBA matrix during the polymerization process.[1]
Visualizations
Caption: Workflow for the synthesis and incorporation of hydrophobic carminic acid derivatives into a polymer matrix.
Section 2: Coumaric Acid Derivatives
p-Coumaric acid is a known inhibitor of tyrosinase, an enzyme crucial for melanin synthesis. Research has focused on developing derivatives with improved lipophilicity to enhance skin penetration and antimelanogenic efficacy.[2] Additionally, derivatives have been investigated for their potential as uric acid lowering agents and for their antileishmanial and antischistosomal activities.[3][4]
Quantitative Data
| Compound | Tyrosinase Inhibitory Activity (pIC50) | Uric Acid Lowering Activity (Inhibition %) at 10 µM | Antileishmanial Activity (IC50, µM) | Antischistosomal Activity (IC50, µM) | Reference |
| p-Coumaric Acid | < 3.7 | - | - | - | [2] |
| Coumarate Ester 1d | 3.7 - 4.2 | - | - | - | [2] |
| Coumarate Ester 1e | 3.7 - 4.2 | - | - | - | [2] |
| Coumarate Ester 1f | 3.7 - 4.2 | - | - | - | [2] |
| Spartinin C10 | - | 78.54 | - | - | [3] |
| Spartinin C22 | - | 93.74 | - | - | [3] |
| Allopurinol (Control) | - | > 78.54 | - | - | [3] |
| Compound 7 | - | - | 45.92 | 64.25 | [4] |
Table 2: Biological activities of various coumaric acid derivatives.[2][3][4]
Experimental Protocols
Tyrosinase Inhibition Assay (In Vitro):
The inhibitory activity of coumaric acid derivatives against tyrosinase is a key measure of their potential as antimelanogenic agents.[2]
-
Enzyme and Substrate: Mushroom tyrosinase and L-DOPA are typically used as the enzyme and substrate, respectively.
-
Reaction Mixture: A solution containing the test compound, tyrosinase, and L-DOPA in a suitable buffer (e.g., phosphate buffer, pH 6.8) is prepared.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
Measurement: The formation of dopachrome is monitored spectrophotometrically at a specific wavelength (e.g., 475 nm).
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The pIC50 value is then determined from the dose-response curve.
Xanthine Oxidase Inhibition Assay (for Uric Acid Lowering Activity):
-
Enzyme and Substrate: Xanthine oxidase and xanthine are used as the enzyme and substrate.
-
Reaction: The enzymatic reaction produces uric acid and hydrogen peroxide.
-
Detection: The formation of uric acid is monitored spectrophotometrically at 295 nm.
-
Inhibition: The assay is performed in the presence of test compounds (e.g., Spartinin C10, C22) and a positive control (Allopurinol) to determine the percentage of inhibition.[3]
Hyperuricemic Mouse Model (In Vivo):
-
Model Induction: Hyperuricemia is induced in mice, for example, by administering potassium oxonate.
-
Treatment: The hyperuricemic mice are treated with the test compounds (e.g., Spartinin C10).[3]
-
Blood Sampling: Blood is collected from the orbital plexus after a specific time interval (e.g., 90 minutes).[3]
-
Uric Acid Measurement: Serum uric acid levels are measured to evaluate the in vivo efficacy of the compounds.[3]
Visualizations
Caption: Inhibition of the melanin synthesis pathway by coumaric acid derivatives through the inhibition of tyrosinase.
Section 3: Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a large class of naturally occurring compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[5][6][7] Their biological efficacy is highly dependent on the nature and position of substituents on the cinnamic acid core structure.[8]
Quantitative Data
| Compound/Derivative | Biological Activity | IC50 (µM) | Target Organism/Cell Line | Reference |
| 4-hydroxycinnamic acid derivative (2) | Antimicrobial (anti-mycobacterial) | 64 | Mycobacterium marinum | [6] |
| Harmicine-cinnamic acid hybrid (36d) | Anticancer | 3.11 | HepG2 (liver cancer) | [6] |
| Harmicine-cinnamic acid hybrid (36e) | Anticancer | 2.19 | HepG2 (liver cancer) | [6] |
| Harmicine-cinnamic acid hybrid (36f) | Anticancer | 0.74 | HepG2 (liver cancer) | [6] |
| Butyl Cinnamate (7) | Larvicidal | 210 | Aedes aegypti larvae | [9] |
| Pentyl Cinnamate (8) | Larvicidal | 170 | Aedes aegypti larvae | [9] |
| Caffeic acid methyl ester | Anti-inflammatory (NO inhibition) | 21.0 | RAW 264.7 macrophages | [7] |
| Caffeic acid ethyl ester | Anti-inflammatory (NO inhibition) | 12.0 | RAW 264.7 macrophages | [7] |
| Caffeic acid butyl ester | Anti-inflammatory (NO inhibition) | 8.4 | RAW 264.7 macrophages | [7] |
| Caffeic acid octyl ester | Anti-inflammatory (NO inhibition) | 2.4 | RAW 264.7 macrophages | [7] |
| Caffeic acid benzyl ester | Anti-inflammatory (NO inhibition) | 10.7 | RAW 264.7 macrophages | [7] |
| CAPE (Caffeic acid phenethyl ester) | Anti-inflammatory (NO inhibition) | 4.80 | RAW 264.7 macrophages | [7] |
Table 3: Diverse biological activities and potencies of various cinnamic acid derivatives.[6][7][9]
Experimental Protocols
Antifungal Activity Assay (Targeting CYP53A15):
-
Target Enzyme: The assay targets CYP53A15, a fungal-specific enzyme involved in sterol biosynthesis.[6]
-
Test Organisms: Fungi such as Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus are used.[6]
-
Inhibition Measurement: The ability of cinnamic acid derivatives to inhibit the enzymatic activity of CYP53A15 is measured, indicating their potential as antifungal agents.[6]
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages):
-
Cell Line: RAW 264.7 macrophage cells are used.[7]
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO).[7]
-
Treatment: The cells are pre-incubated with various caffeic acid derivatives.[7]
-
Measurement: The accumulation of nitrite (a stable product of NO) in the cell supernatant is measured using the Griess reagent.
-
Analysis: The IC50 values are calculated to determine the concentration of the derivative required to inhibit 50% of the NO production.[7] The expression of inducible nitric oxide synthase (iNOS) can also be assessed.[7]
Larvicidal Activity Assay (Aedes aegypti):
-
Test Organism: Fourth-stage larvae of Aedes aegypti are used.[9]
-
Exposure: Larvae are exposed to different concentrations of the cinnamic acid derivatives.
-
Mortality Rate: The larval mortality rates are recorded after a specific period (e.g., 24 hours).
-
LC50 Determination: The lethal concentration (LC50) required to kill 50% of the larvae is determined.[9]
Visualizations
Caption: The relationship between the core structure of cinnamic acid, its chemical modifications, and the resulting diverse biological activities.
References
- 1. Towards hydrophobic carminic acid derivatives and their incorporation in polyacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumaric acid derivatives as tyrosinase inhibitors: Efficacy studies through in silico, in vitro and ex vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of coumaric acid derivatives hinted by coastal marine source to seek for uric acid lowering agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Evaluation of the Antileishmanial and Antischistosomal Activities of p-Coumaric Acid Prenylated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control - PubMed [pubmed.ncbi.nlm.nih.gov]
Carnosic Acid: A Potent Modulator of Immune Responses
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Carnosic acid, a phenolic diterpene primarily found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), has garnered significant scientific attention for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the immunomodulatory potential of carnosic acid, focusing on its mechanisms of action, relevant signaling pathways, and key experimental findings. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic applications of this promising natural compound.
Data Presentation: Quantitative Effects of Carnosic Acid on Immune Parameters
The following tables summarize the quantitative data from various studies investigating the effects of carnosic acid (CA) on key markers of inflammation and immune response.
Table 1: In Vivo Effects of Carnosic Acid on Pro-inflammatory Cytokines
| Model System | Treatment | Cytokine | Percent Reduction (Compared to Control) | Reference |
| High-Fat Diet-Induced Obese Mice (Serum) | 10 mg/kg CA (p.o.) | IL-1β, IL-6, TNF-α | Significant decrease | [1] |
| High-Fat Diet-Induced Obese Mice (Brain) | 10 mg/kg CA (p.o.) | IL-1β, IL-6, TNF-α | Significant decrease | [1] |
| High-Fat Diet-Induced Obese Mice (Serum) | 20 mg/kg CA (p.o.) | IL-1β, IL-6, TNF-α | Significant decrease | [1] |
| High-Fat Diet-Induced Obese Mice (Brain) | 20 mg/kg CA (p.o.) | IL-1β, IL-6, TNF-α | Significant decrease | [1] |
| LPS-Induced Acute Lung Injury in Mice (Lung Tissue) | 10, 20, 40 mg/kg CA (i.p.) | IL-1β, IL-6, TNF-α | Dose-dependent reduction | [1] |
| Doxorubicin-Induced Cardiotoxicity in Mice (Serum) | 5 mg/kg CA (p.o.) | TNF-α, IL-6, IL-1β, IL-18 | Significant suppression | [1] |
Table 2: In Vitro Effects of Carnosic Acid on Inflammatory Mediators
| Cell Line | Stimulant | Treatment | Mediator | Percent Inhibition (Compared to Stimulated Control) | Reference |
| Human Periodontal Ligament Cells | IL-1β or TNF-α | Dose-dependent CA | IL-6, CXCL10, CCL2, CCL20 | Dose-dependent decrease | [2][3] |
| IgE-activated Bone Marrow-Derived Mast Cells | TNP-BSA | CA Treatment | Cytokine and Chemokine Release | Significant reduction | [4] |
Signaling Pathways Modulated by Carnosic Acid
Carnosic acid exerts its immunomodulatory effects by targeting several key signaling pathways involved in the inflammatory cascade. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Carnosic acid has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1][5][6]
Caption: Carnosic acid inhibits the NF-κB pathway by preventing IKK activation.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Carnosic acid has been demonstrated to modulate the activation of key MAPKs, such as JNK and p38.[2][3]
Caption: Carnosic acid modulates the MAPK pathway, inhibiting p38 and JNK.
Experimental Protocols
This section outlines the general methodologies employed in the studies cited in this guide. For detailed, step-by-step protocols, it is recommended to consult the original research articles.
Cell Culture and Treatment
-
Cell Lines: Human periodontal ligament cells, bone marrow-derived mast cells, and other relevant immune cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are typically pre-treated with varying concentrations of carnosic acid for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS), interleukin-1β (IL-1β), or tumor necrosis factor-α (TNF-α).
Cytokine and Chemokine Measurement
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected, and the concentrations of secreted cytokines and chemokines (e.g., IL-6, TNF-α, IL-1β, CXCL10, CCL2, CCL20) are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a Bradford or BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of IKK, IκBα, p65, p38, JNK). After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Animal Studies
-
Animal Models: Various animal models are utilized to study the in vivo effects of carnosic acid, including models of acute lung injury, obesity, and cardiotoxicity.
-
Administration: Carnosic acid is typically administered via oral gavage (p.o.) or intraperitoneal injection (i.p.) at specified doses.
-
Sample Collection: Blood, serum, and tissue samples are collected for analysis of cytokine levels, protein expression, and histological changes.
Caption: General experimental workflow for studying carnosic acid's effects.
Conclusion and Future Directions
Carnosic acid demonstrates significant potential as a modulator of immune responses, primarily through its inhibitory effects on the NF-κB and MAPK signaling pathways. The collective evidence from in vitro and in vivo studies suggests that carnosic acid could be a valuable lead compound for the development of novel therapeutics for a range of inflammatory and autoimmune diseases.
Future research should focus on:
-
Elucidating the precise molecular targets of carnosic acid within the inflammatory signaling cascades.
-
Conducting comprehensive preclinical studies to evaluate its efficacy and safety in various disease models.
-
Optimizing drug delivery systems to enhance the bioavailability and therapeutic index of carnosic acid.
-
Exploring the potential for synergistic effects when combined with existing anti-inflammatory therapies.
By continuing to unravel the intricate mechanisms underlying the immunomodulatory properties of carnosic acid, the scientific community can pave the way for its successful translation from a promising natural product to a clinically effective therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Carnosic acid inhibits inflammatory cytokines production in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carnosic acid inhibits secretion of allergic inflammatory mediators in IgE-activated mast cells via direct regulation of Syk activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnosic acid alleviates brain injury through NF-κB-regulated inflammation and Caspase-3-associated apoptosis in high fat-induced mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Mechanism of Action of p-Coumaric Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note: This technical guide focuses on the mechanism of action of p-Coumaric acid. An extensive search for "Camaric acid" did not yield specific scientific data, suggesting it may be a less common compound or a potential misspelling. The significant body of research available for p-Coumaric acid, a structurally related phenolic acid, is presented here as a comprehensive alternative.
Introduction
p-Coumaric acid (4-hydroxycinnamic acid) is a widespread phenolic acid found in a variety of plants, fruits, and vegetables.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antiproliferative, and neuroprotective effects.[1][2][3] This guide provides a detailed exploration of the molecular mechanisms underlying these biological activities, supported by quantitative data and experimental methodologies.
Core Mechanisms of Action
p-Coumaric acid exerts its biological effects through a variety of intricate molecular pathways. Its primary mechanisms revolve around its potent antioxidant capacity and its ability to modulate key signaling cascades involved in inflammation, cell proliferation, and metabolism.
The antioxidant properties of p-Coumaric acid are fundamental to its protective effects. It acts as a potent scavenger of free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to numerous diseases.[2]
-
Radical Scavenging: p-Coumaric acid effectively scavenges various radicals, including DPPH, ABTS·+, hydrogen peroxide, and superoxide anions.[1]
-
Metal Chelation: It also exhibits ferrous ion (Fe2+) chelating activity, which prevents the formation of highly reactive hydroxyl radicals through the Fenton reaction.[1]
The antioxidant activity of p-Coumaric acid is attributed to the hydroxyl group on its phenyl ring.[4]
Chronic inflammation is a hallmark of many pathological conditions. p-Coumaric acid has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. While the precise signaling cascades are a subject of ongoing research, evidence points towards the inhibition of pro-inflammatory mediators.
p-Coumaric acid has been shown to inhibit the growth of various cancer cell lines.[1] Its anticancer effects are mediated through multiple mechanisms:
-
Induction of Apoptosis: It can trigger programmed cell death in cancer cells. For instance, in HCT 15 colon cancer cells, treatment with p-Coumaric acid led to a significant increase in apoptotic cells.[1]
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, preventing cancer cell division. Studies have shown an accumulation of cells in the sub-G1 phase of the cell cycle following treatment.[1]
-
Modulation of Cellular Proliferation Pathways: It can interfere with signaling pathways that are crucial for cancer cell growth and survival.[1]
p-Coumaric acid has been found to influence key metabolic processes, particularly gluconeogenesis.
-
Inhibition of Gluconeogenesis: It inhibits the production of glucose from non-carbohydrate precursors in the liver.[5] This effect is primarily achieved by inhibiting the transport of pyruvate into the mitochondria, a critical step in gluconeogenesis.[5]
-
Inhibition of Pyruvate Carboxylation: In isolated mitochondria, p-Coumaric acid has been shown to inhibit pyruvate carboxylation.[5]
Quantitative Data
The following tables summarize key quantitative data from various studies on the biological activities of p-Coumaric acid.
| Activity | Cell Line/Model | Parameter | Value | Reference |
| Antiproliferative | HT 29 (colon cancer) | IC50 | 1600 µmol/l | [1] |
| Antiproliferative | HCT 15 (colon cancer) | IC50 | 1400 µmol/l | [1] |
| Apoptosis Induction | HCT 15 (colon cancer) | % Apoptotic Cells | 37.45 ± 1.98 | [1] |
| Gluconeogenesis Inhibition | Perfused Rat Liver (from lactate) | IC50 | 92.5 µM | [5] |
| Gluconeogenesis Inhibition | Perfused Rat Liver (from alanine) | IC50 | 75.6 µM | [5] |
| Pyruvate Carboxylation Inhibition | Isolated Rat Liver Mitochondria | IC50 | 160.1 µM | [5] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
-
Cell Lines: HT 29 and HCT 15 human colon adenocarcinoma cells.
-
Treatment: Cells are treated with varying concentrations of p-Coumaric acid.
-
Assay: The antiproliferative effect is typically determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
-
Data Analysis: The IC50 value, the concentration required to inhibit cell growth by 50%, is calculated from the dose-response curve.
-
Cell Line: HCT 15 cells.
-
Treatment: Cells are treated with p-Coumaric acid.
-
Staining: Cells are harvested, fixed, and stained with propidium iodide (PI), a fluorescent dye that binds to DNA.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. Apoptotic cells are identified by a sub-G1 peak, which represents cells with fragmented DNA.
-
Model: Isolated and hemoglobin-free perfused rat liver.
-
Substrates: Lactate or alanine are used as precursors for gluconeogenesis.
-
Treatment: p-Coumaric acid is added to the perfusion medium.
-
Measurement: The rate of glucose production is measured in the effluent perfusate.
-
Data Analysis: The IC50 value for the inhibition of gluconeogenesis is determined.
-
Model: Intact mitochondria isolated from rat liver.
-
Assay: The activity of pyruvate carboxylase is measured by monitoring the incorporation of [14C]bicarbonate into acid-stable products.
-
Treatment: The effect of p-Coumaric acid on this activity is assessed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the mechanism of action of p-Coumaric acid.
Caption: Anticancer mechanism of p-Coumaric acid.
Caption: Inhibition of gluconeogenesis by p-Coumaric acid.
Conclusion
p-Coumaric acid is a promising phytochemical with a diverse range of biological activities. Its multifaceted mechanism of action, centered around its antioxidant, anti-inflammatory, antiproliferative, and metabolic-regulating properties, makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. A deeper understanding of its molecular targets and signaling pathways will be crucial for harnessing its full therapeutic potential.
References
- 1. banglajol.info [banglajol.info]
- 2. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Biological Activities of p-Coumaric Acid: A Powerful Compound from Dietary Sources_Chemicalbook [chemicalbook.com]
- 5. Metabolic effects of p-coumaric acid in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Camaric Acid: A Comprehensive Technical Review of Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid, a pentacyclic triterpenoid isolated from the plant Lantana camara, has emerged as a molecule of interest in preclinical research due to its diverse biological activities. This technical guide provides a detailed overview of the existing scientific literature on this compound, with a focus on its quantitative data, experimental methodologies, and known biological effects. The information is presented to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Chemical Properties
This compound is a natural product with the following chemical identifiers:
-
Molecular Formula: C₃₅H₅₂O₆
-
CAS Number: 146450-83-1
Biological Activities and Quantitative Data
Preclinical studies have demonstrated that this compound possesses a range of biological activities, including antibacterial, anti-inflammatory, nematicidal, and antiprotozoal effects. The following tables summarize the quantitative data available from these studies.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Assay Type | Endpoint | Result | Reference |
| Staphylococcus aureus | Not Specified | IC₅₀ | 8.74 µM | ChemFaces |
| Methicillin-resistant S. aureus (MRSA) | Not Specified | IC₅₀ | 8.09 µM | ChemFaces |
Table 2: Anti-inflammatory Activity of this compound
| Model | Assay | Endpoint | Result | Reference |
| Mouse | TPA-induced ear edema | IC₅₀ | 0.67 mg/ear | ChemFaces |
Table 3: Nematicidal Activity of this compound
| Nematode Species | Assay Type | Endpoint | Result | Reference |
| Meloidogyne incognita | In vitro mortality assay | % Mortality | 95% at 0.5% concentration |
Table 4: Antiprotozoal Activity of this compound
| Protozoan Species | Activity | Endpoint | Result | Reference |
| Leishmania major (promastigotes) | Moderate Antileishmanial | Not Specified | Not Specified | ChemFaces |
| Trypanosoma sp. | Highly Potent Antitrypanosomal | Not Specified | Not Specified | ChemFaces |
Experimental Methodologies
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the information from abstracts and summaries, a general overview of the methodologies can be provided.
Isolation of this compound
This compound is isolated from the aerial parts of Lantana camara through a process of bio-assay guided fractionation.[1] This typically involves:
-
Extraction: The plant material is extracted with a solvent, such as methanol.
-
Fractionation: The crude extract is then subjected to various chromatographic techniques to separate the chemical constituents.
-
Bio-assay Guided Isolation: At each stage of fractionation, the resulting fractions are tested for the biological activity of interest (e.g., nematicidal activity). The active fractions are then further purified until the pure compound, this compound, is isolated.
dot
Bio-assay guided isolation workflow for this compound.
Antibacterial Activity Assay
The specific method for determining the IC₅₀ values against Staphylococcus aureus and MRSA has not been detailed in the available literature. A common method for such an evaluation is the broth microdilution method , where serial dilutions of the compound are incubated with a standardized bacterial suspension in a 96-well plate. The lowest concentration that inhibits visible bacterial growth is determined as the Minimum Inhibitory Concentration (MIC), from which the IC₅₀ can be calculated.
Anti-inflammatory Activity Assay: TPA-induced Mouse Ear Edema
This is a standard in vivo model for assessing topical anti-inflammatory activity. The general procedure is as follows:
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the ear of a mouse to induce an inflammatory response, leading to edema (swelling).
-
Treatment: this compound is applied topically to the ear.
-
Measurement: After a specific period, the extent of edema is quantified, typically by measuring the ear thickness or by taking a punch biopsy and weighing it.
-
Calculation: The inhibitory effect of this compound is calculated by comparing the edema in the treated group to a control group that received TPA but no treatment.
dot
Workflow for TPA-induced mouse ear edema assay.
Nematicidal Activity Assay
The nematicidal activity against the root-knot nematode Meloidogyne incognita was determined as a percentage of mortality. A typical in vitro nematicidal assay involves:
-
Exposure: A suspension of the nematodes is exposed to a specific concentration of this compound in a suitable medium.
-
Incubation: The nematodes are incubated for a defined period.
-
Mortality Assessment: The number of dead nematodes is counted under a microscope. Mortality is usually determined by the lack of movement upon probing.
-
Calculation: The percentage of mortality is calculated relative to the total number of nematodes.
Antileishmanial Activity Assay
The in vitro antileishmanial activity was assessed against the promastigote stage of Leishmania major.[1] A standard protocol for this assay includes:
-
Culturing: Promastigotes are cultured in a suitable medium.
-
Treatment: The cultured promastigotes are incubated with various concentrations of this compound.
-
Viability Assessment: After the incubation period, the viability of the promastigotes is determined using methods such as direct counting with a hemocytometer or colorimetric assays (e.g., MTT assay).
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the parasite's growth is calculated.
Signaling Pathways and Mechanism of Action
To date, the scientific literature available in the public domain does not contain studies that elucidate the specific signaling pathways or the precise molecular mechanism of action of this compound for any of its observed biological activities. This represents a significant knowledge gap and an area for future research.
dot
References
Camaric acid melting point and boiling point
An In-depth Technical Guide to the
This guide provides a comprehensive overview of the melting and boiling points of carminic acid for researchers, scientists, and drug development professionals. It includes a summary of its physical properties, detailed experimental protocols for thermal analysis, and an illustration of its biosynthetic pathway.
Carminic acid is a complex anthraquinone C-glucoside that is the primary coloring agent in cochineal extract. Its thermal properties are critical for its application in various industries, including pharmaceuticals and food coloring.
Data Presentation
The melting and boiling points of carminic acid are summarized in the table below. It is important to note that the melting point is consistently reported as a decomposition temperature, indicating that the substance degrades upon heating rather than undergoing a simple phase transition.
| Property | Value | Notes |
| Melting Point | 120 - 136 °C (decomposes) | Darkens at 120 °C and decomposes around 136 °C.[1] No distinct melting point is observed. |
| Boiling Point | 907 - 908 °C | This is an estimated value, as carminic acid decomposes at a much lower temperature. |
Experimental Protocols for Thermal Analysis
While specific experimental determinations for carminic acid's boiling point are not feasible due to its thermal decomposition, the melting point (decomposition temperature) can be determined using standard laboratory methods.
Melting Point (Decomposition Temperature) Determination via Capillary Method
This protocol describes a general procedure for determining the melting point of a solid organic compound, which is applicable for observing the decomposition temperature of carminic acid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of dry carminic acid is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is achieved at the bottom of the tube.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. A thermometer is inserted into the apparatus to monitor the temperature.
-
Heating and Observation:
-
Rapid Preliminary Test: The sample is heated rapidly to get an approximate decomposition temperature range.
-
Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate decomposition point.
-
-
Data Recording: The temperature at which the carminic acid sample begins to darken and visibly decompose is recorded as its decomposition temperature range.
Biosynthesis of Carminic Acid
Carminic acid is a polyketide secondary metabolite produced by scale insects of the Dactylopius genus.[1] Its biosynthesis is a multi-step enzymatic process.
Carminic Acid Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of carminic acid, starting from acetyl-CoA and malonyl-CoA. The pathway involves a series of condensation, cyclization, and modification reactions catalyzed by various enzymes.[1][2][3][4][5]
Caption: Biosynthetic pathway of carminic acid.
References
- 1. Carminic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Microbial production of a natural red colorant carminic acid | EurekAlert! [eurekalert.org]
- 4. De novo biosynthesis of carminic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Storage and Handling of p-Coumaric Acid
Disclaimer: The following guide pertains to p-Coumaric acid. The term "Camaric acid" as specified in the query does not correspond to a recognized chemical compound, and it is presumed to be a misspelling.
This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the storage, handling, and experimental considerations for p-Coumaric acid.
Chemical and Physical Properties
p-Coumaric acid, also known as 4-hydroxycinnamic acid, is a phenolic compound widely found in various plants, fruits, and vegetables.[1][2] It is a secondary metabolite synthesized via the shikimic acid pathway.[2]
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃ | [3][4] |
| Molecular Weight | 164.16 g/mol | [2][3][5] |
| Appearance | Off-white to beige or greenish powder/crystalline solid | [3][6] |
| Melting Point | 214 °C (decomposes) | |
| Boiling Point | 244 °C (lit.) | [6] |
| UV/Vis Absorbance (λmax) | 226, 310 nm | [3] |
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of p-Coumaric acid.
| Parameter | Recommendation | Reference |
| Storage Temperature | Room temperature | [3][5] |
| Storage Conditions | Store in a dry, cool, and well-ventilated area in a tightly sealed container.[6][7] | [6][7] |
| Incompatible Materials | Strong oxidizing agents.[7][8] Avoid contamination with nitrates, oxidizing acids, and chlorine bleaches.[7] | [7][8] |
| Long-term Stability | Stable for at least 4 years when stored as a crystalline solid at room temperature.[3] | [3] |
| Solution Stability | Aqueous solutions are not recommended for storage for more than one day.[3] For stock solutions in organic solvents, it is advised to store them in separate packages to avoid repeated freeze-thaw cycles. When stored at -80°C, use within 6 months; at -20°C, use within 1 month.[5] | [3][5] |
Handling and Safety Precautions
p-Coumaric acid is considered a hazardous substance and requires careful handling.[7]
| Precaution | Guideline | Reference |
| General Handling | Handle in a well-ventilated area.[6][7] Avoid formation and inhalation of dust.[6][7] Avoid contact with skin, eyes, and clothing.[3][6][7] Do not eat, drink, or smoke when handling.[7][9] Wash hands thoroughly after handling.[6][7] | [3][6][7][9] |
| Personal Protective Equipment (PPE) | Eye Protection: Wear tightly fitting safety goggles with side-shields.[6] Hand Protection: Wear chemical-impermeable gloves.[6] Body Protection: Wear protective clothing.[6][7] Respiratory Protection: Use a particulate respirator if dust is generated.[7] | [6][7] |
| First Aid Measures | In case of eye contact: Rinse cautiously with water for several minutes.[6] In case of skin contact: Wash off with soap and plenty of water.[6] If inhaled: Move person to fresh air.[6] If swallowed: Rinse mouth with water. Do not induce vomiting.[6] | [6] |
Solubility Data
The solubility of p-Coumaric acid varies significantly across different solvents. It is sparingly soluble in water but very soluble in ethanol and diethyl ether.[1][3]
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~20 mg/mL | [3][5] |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [3][5] |
| Ethanol | ~10 mg/mL | [3][5] |
| DMF:PBS (pH 7.2) (1:6) | ~0.1 mg/mL | [3][5] |
To prepare aqueous solutions, it is recommended to first dissolve p-Coumaric acid in an organic solvent like DMF and then dilute with the aqueous buffer.[3]
Experimental Protocols
This protocol outlines the preparation of a stock solution for use in cell culture experiments.
Caption: Workflow for preparing a p-Coumaric acid stock solution.
This method is for the estimation of p-Coumaric acid in methanolic extracts.[10]
-
Chromatographic System: A liquid chromatograph equipped with a UV-visible detector.
-
Column: RP-C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of water, methanol, and glacial acetic acid in a ratio of 65:34:1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.
-
Procedure:
-
Prepare a standard curve using known concentrations of p-Coumaric acid (e.g., 2–10 µg/mL).
-
Inject the sample extract into the HPLC system.
-
Identify the p-Coumaric acid peak by comparing its retention time with that of the standard (approximately 6.617 min).
-
Quantify the amount of p-Coumaric acid in the sample by comparing the peak area with the standard curve.
-
Biological Activity and Signaling Pathways
p-Coumaric acid exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][11][12][13] These effects are mediated through its interaction with various cellular signaling pathways.
p-Coumaric acid has been shown to protect human lens epithelial cells from oxidative stress-induced apoptosis by modulating Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[12]
Caption: p-Coumaric acid inhibits oxidative stress-induced apoptosis via MAPK signaling.
In models of depression and memory impairment, p-Coumaric acid has been found to inhibit neuroinflammation by inactivating the Advanced Glycation End Product (AGE) - Receptor for AGE (RAGE) signaling pathway.[14] This leads to a decrease in pro-inflammatory cytokines like IL-1β and TNFα.[14]
p-Coumaric acid exhibits tissue-specific effects on AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis.[11][15]
-
In the liver: It promotes AMPK activation, which is beneficial for glucose metabolism.[11][15]
-
In the hypothalamus: It has an inhibitory effect on AMPK activity, which enhances leptin sensitivity, leading to reduced food intake and improved glucose control.[11][15]
References
- 1. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemeo.com [chemeo.com]
- 5. glpbio.com [glpbio.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. himediadownloads.com [himediadownloads.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P-Coumaric Acid Reverses Depression-Like Behavior and Memory Deficit Via Inhibiting AGE-RAGE-Mediated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Camaric Acid from Lantana montevidensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lantana montevidensis, a species of the Verbenaceae family, is a plant rich in various secondary metabolites, including pentacyclic triterpenoids. Among these, Camaric acid has been identified as a constituent with potential biological activities. Triterpenoids from the Lantana genus have been reported to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities. This document provides a detailed protocol for the isolation and purification of this compound from the roots of Lantana montevidensis, based on established methodologies for triterpenoid extraction from Lantana species.
Data Presentation
Table 1: Bioactivity of this compound Isolated from Lantana montevidensis
| Compound | Target Organism | Activity | Value |
| This compound | Staphylococcus aureus | IC50 | 8.74 µM[1] |
| This compound | Methicillin-resistant S. aureus (MRSA) | IC50 | 8.09 µM[1] |
Note: The yield of this compound from Lantana montevidensis has not been quantitatively reported in the reviewed literature. However, protocols for the isolation of other pentacyclic triterpenoids from the related species Lantana camara have reported yields ranging from 0.31% to 0.53% of the dry plant material.
Experimental Protocols
This protocol is adapted from established methods for the isolation of pentacyclic triterpenoids from Lantana species.
Plant Material Collection and Preparation
-
Collection: Collect fresh roots of Lantana montevidensis.
-
Cleaning and Drying: Thoroughly wash the roots with distilled water to remove any soil and debris. Air-dry the roots in the shade or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds.
-
Grinding: Once completely dry, grind the roots into a coarse powder using a mechanical grinder.
Extraction of Crude Triterpenoids
-
Solvent Extraction:
-
Weigh the powdered root material.
-
Perform a cold extraction by soaking the powder in ethanol for 72 hours at room temperature.[2]
-
Alternatively, use a Soxhlet apparatus for exhaustive extraction with a suitable solvent such as methanol or a chloroform:methanol mixture.
-
Filter the extract through a fine cloth or filter paper to separate the plant debris from the liquid extract.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain a crude extract.
-
Fractionation and Purification
-
Liquid-Liquid Partitioning (Optional):
-
The crude extract can be further fractionated by dissolving it in a methanol/water mixture and partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
-
Column Chromatography:
-
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude or fractionated extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions of a fixed volume.
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions using TLC plates coated with silica gel.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate).
-
Visualize the spots under UV light or by spraying with a suitable visualizing agent (e.g., Liebermann-Burchard reagent followed by heating).
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
Crystallization and Final Purification
-
Crystallization:
-
Evaporate the solvent from the pooled fractions containing this compound.
-
Dissolve the residue in a minimal amount of a hot solvent in which the compound is soluble (e.g., methanol or acetone).
-
Allow the solution to cool slowly to room temperature and then at a lower temperature (e.g., 4°C) to induce crystallization.
-
Collect the crystals by filtration.
-
-
Recrystallization:
-
Repeat the crystallization process to obtain a highly pure compound.
-
Structure Elucidation and Characterization
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR for structural elucidation.
-
Mass Spectrometry (MS): For determination of the molecular weight and formula.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationship from plant source to bioactivity.
References
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Carminic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carminic acid is a natural anthraquinone glucoside that is the primary coloring agent in cochineal extract. It is widely used as a natural colorant in food, beverages, and cosmetics. Accurate and reliable quantification of carminic acid is crucial for quality control and regulatory compliance. This application note provides a detailed protocol for the determination of carminic acid using High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle
This method utilizes reversed-phase HPLC to separate carminic acid from other components in the sample matrix. The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous acid solution and an organic solvent. The concentration of carminic acid is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration, with detection at a specific UV wavelength.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described HPLC method for the analysis of carminic acid.
Table 1: Chromatographic Performance
| Parameter | Value |
| Retention Time | ~6-8 min (variable with exact conditions) |
| Linearity Range | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.4 µg/mL | [1] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | [1] |
| Recovery | 90.4% - 96.2% | [1] |
| Relative Standard Deviation (RSD) | 2.8% - 6.8% | [1] |
Experimental Protocols
Materials and Reagents
-
Carminic acid reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Formic acid (analytical grade)
-
Ammonium hydroxide (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Water (deionized or HPLC grade)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
Chromatographic Conditions
-
Column: NovaPak C18, 4.6 x 150 mm, 5 µm or equivalent C18 column.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm[2]
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of carminic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1.0 to 100 µg/mL by diluting the stock standard solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).
Sample Preparation
The sample preparation procedure will vary depending on the matrix.
A. Liquid Samples (e.g., Beverages)
-
For samples with low protein content, simply filter the sample through a 0.45 µm syringe filter before injection.[3]
-
If necessary, dilute the sample with the initial mobile phase to bring the carminic acid concentration within the linear range.
B. Solid and Semi-Solid Samples (e.g., Foodstuffs, Cosmetics)
-
Accurately weigh a representative portion of the homogenized sample (e.g., 1-5 g).
-
Extract the carminic acid using a suitable solvent. A common method is to use 0.05M NaOH.[1] Add 20 mL of the extraction solvent to the sample.
-
Vortex or sonicate the mixture for 15-20 minutes to ensure complete extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[1]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
C. High-Protein Samples (e.g., Dairy Products)
-
To 1 g of the sample, add 1 mL of 8 M NH4OH and let it stand for 5 minutes.[3]
-
Adjust the pH to 2 with 6 M HCl.[3]
-
Centrifuge the mixture to precipitate the proteins.[3]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.[3]
Data Analysis
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Identify the carminic acid peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of carminic acid in the sample using the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of Carminic Acid.
References
Application Notes & Protocols for the Quantitative Analysis of p-Coumaric Acid in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic acid widely distributed throughout the plant kingdom, found in a variety of fruits, vegetables, and cereals.[1][2] It serves as a key precursor in the biosynthesis of more complex secondary metabolites, including flavonoids and lignin, via the phenylpropanoid pathway.[1][2] Due to its significant antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties, there is growing interest in its quantification in plant extracts for research, quality control of herbal products, and drug development.[3][4]
These application notes provide detailed protocols for the quantitative analysis of p-coumaric acid in plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Quantitative Data Summary
The following table summarizes the reported concentrations of p-coumaric acid in various plant and mushroom species, showcasing the variability of its content across different natural sources.
| Plant/Mushroom Species | Part Analyzed | Extraction Method | Analytical Method | Concentration of p-Coumaric Acid | Reference |
| Mimosa pudica | Leaves | Soxhlet Extraction (Aqueous) | HPLC-UV | 3.35% w/w | [5] |
| Pineapple (Ananas comosus) | Ripe Juice | Juice Extraction | RP-HPLC | 11.75 µg/mL | [6] |
| Pineapple (Ananas comosus) | Ripe Fruit | Methanol Extraction | RP-HPLC | 0.03 µg/mL | [6] |
| Durva Grass (Cynodon dactylon) | Whole Plant | Methanolic Extraction | RP-HPLC | 0.48 mg/100 mL of extract | [7] |
| Canola Meal | Meal | Not Specified | HPLC | Found in appreciable concentrations | [8] |
| Ganoderma lucidum | Fruiting Body | Not Specified | Not Specified | Several milligrams per gram | [9] |
| Termitomyces heimii | Fruiting Body | Not Specified | Not Specified | Several milligrams per gram | [9] |
Experimental Protocols
General Sample Preparation: Extraction of p-Coumaric Acid
The extraction method significantly influences the quantified amount of p-coumaric acid. A general protocol for methanolic extraction is provided below.
Materials:
-
Dried and powdered plant material
-
Methanol
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
0.2 µm syringe filters
Protocol:
-
Weigh 1 g of dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the remaining plant material to ensure complete extraction.
-
Combine the supernatants.
-
Filter the combined supernatant through a 0.2 µm syringe filter into an HPLC vial for analysis.
Protocol for Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a widely used method for the quantification of phenolic acids.[3]
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[7]
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid (or another acid like glacial acetic acid to maintain a low pH)[5]
-
p-Coumaric acid standard
Chromatographic Conditions (Isocratic Method):
-
Mobile Phase: A mixture of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 310 nm.[7]
-
Injection Volume: 10 µL.
Protocol:
-
Prepare a stock solution of p-coumaric acid standard (e.g., 1 mg/mL in methanol).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 200 µg/mL.
-
Inject the prepared plant extract and calibration standards into the HPLC system.
-
Identify the p-coumaric acid peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of p-coumaric acid in the plant extract using the calibration curve.
Protocol for Quantification by LC-MS/MS
LC-MS/MS offers higher sensitivity and selectivity for the quantification of p-coumaric acid, especially in complex matrices.[10]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[10]
Reagents:
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[10]
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[10]
-
p-Coumaric acid standard.
Chromatographic and MS Conditions:
-
Elution: Gradient elution is typically used. An example gradient is as follows: start with 5% B, increase to 80% B over 30 minutes, hold for 3 minutes, return to 5% B in 2 minutes, and re-equilibrate for 5 minutes.
-
Flow Rate: 0.5 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Injection Volume: 2 µL.[10]
-
Ionization Mode: ESI negative.[10]
-
MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for p-coumaric acid need to be optimized on the specific instrument but are derived from its molecular weight.
Protocol:
-
Follow steps 1-3 from the HPLC-UV protocol for standard preparation and sample injection.
-
Set up the MRM transitions for p-coumaric acid on the mass spectrometer.
-
Generate a calibration curve based on the peak areas of the MRM transitions from the standards.
-
Quantify p-coumaric acid in the sample using the generated calibration curve.
Protocol for Quantification by GC-MS
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like phenolic acids, a derivatization step is necessary to increase their volatility.[11][12]
Instrumentation:
-
GC system coupled to a Mass Spectrometer.
-
Capillary column suitable for derivatized non-polar compounds (e.g., HP-5MS).
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Pyridine or other suitable solvent.
-
p-Coumaric acid standard.
Protocol:
-
Derivatization:
-
Evaporate a known volume of the plant extract to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30-60 minutes to complete the derivatization reaction.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
-
Quantification:
-
Prepare and derivatize a series of p-coumaric acid standards in the same manner as the sample.
-
Inject the derivatized standards and sample into the GC-MS.
-
Identify the peak for the derivatized p-coumaric acid based on its retention time and mass spectrum.
-
Generate a calibration curve and quantify the analyte in the sample.
-
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of p-coumaric acid.
Caption: Simplified phenylpropanoid pathway showing the role of p-coumaric acid.
References
- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Estimation of p-coumaric acid in aqueous extract of mimsoa pudica using HPLC-UV method | International Journal of Current Research [journalcra.com]
- 6. phcogres.com [phcogres.com]
- 7. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carminic Acid as an Analytical Reference Substance
Introduction
Carminic acid is a naturally occurring red pigment belonging to the anthraquinone glycoside family.[1][2] It is the primary coloring agent in cochineal extract, derived from the female scale insect Dactylopius coccus.[1][2][3][4] Due to its vibrant and stable color, carminic acid is widely used in the food, cosmetic, and pharmaceutical industries.[4] As a well-characterized compound, it also serves as a valuable analytical reference substance for qualitative and quantitative analyses in various research and development settings. These application notes provide detailed protocols for the use of carminic acid as a reference standard in common analytical techniques.
1. Physicochemical Properties
A summary of the key physicochemical properties of carminic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀O₁₃ | [1] |
| Molecular Weight | 492.39 g/mol | [2] |
| IUPAC Name | 7-β-D-glucopyranosyl-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | [1] |
| Appearance | Dark purplish-brown mass or bright red to dark red powder.[2] | [2] |
| Solubility | Soluble in water, ethanol, and alkaline solutions.[2] | [2] |
| CAS Number | 1260-17-9 | [1] |
2. Analytical Applications and Protocols
Carminic acid is frequently used as a reference standard for method development, validation, and quality control. The following sections detail its application in High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the identification and quantification of carminic acid in various matrices.
Experimental Protocol: Quantification of Carminic Acid by HPLC
This protocol is adapted from methodologies for the analysis of carminic acid in food and beverage samples.[5]
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Photodiode Array (PDA) or UV-Vis Detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Carminic acid reference standard (≥90% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of carminic acid (e.g., 1000 µg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent such as methanol or a water/methanol mixture.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm and 496 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the carminic acid standards against their known concentrations.
-
Determine the concentration of carminic acid in unknown samples by interpolating their peak areas from the calibration curve.
-
Workflow for HPLC Analysis of Carminic Acid
References
- 1. Carminic acid - Wikipedia [en.wikipedia.org]
- 2. Carminic Acid | C22H20O13 | CID 10255083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5424421A - Synthesis of carminic acid and principal intermediates - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for p-Coumaric Acid In Vitro Assays
Introduction
p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a natural phenolic compound widely distributed in various plants, fruits, and vegetables.[1][2] It is a secondary metabolite in plants and serves as a precursor for other phenolic compounds.[3][4] Extensive in vitro and in vivo studies have demonstrated a wide range of biological activities of p-coumaric acid, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][3][5] These therapeutic potentials make p-coumaric acid a compound of significant interest for researchers in drug discovery and development.
This document provides detailed protocols for key in vitro assays to evaluate the biological activities of p-coumaric acid. These protocols are intended for researchers, scientists, and drug development professionals.
I. Antioxidant Activity Assays
The antioxidant capacity of p-coumaric acid is attributed to its phenyl hydroxyl group, which can donate hydrogen or electrons to neutralize free radicals.[1][6] Several in vitro methods can be employed to determine its antioxidant potential.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Prepare a stock solution of p-coumaric acid in methanol.
-
Prepare serial dilutions of p-coumaric acid (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
Add 1 mL of the DPPH solution to 1 mL of each concentration of p-coumaric acid or standard.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control is prepared using 1 mL of methanol instead of the sample.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the scavenging percentage against the concentration of p-coumaric acid.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which has a characteristic absorbance at 734 nm.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of p-coumaric acid.
-
-
Assay Procedure:
-
Add 10 µL of the p-coumaric acid solution or standard to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity using the formula mentioned for the DPPH assay.
-
Determine the IC50 value.
-
Quantitative Data Summary: Antioxidant Activity of p-Coumaric Acid
| Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| DPPH Radical Scavenging | ~45 | BHA | ~18 |
| ABTS Radical Scavenging | >100 | Trolox | ~3.5 |
| Superoxide Anion Scavenging | >100 | BHA | ~25 |
| Metal Chelating Activity | ~52% at 50 µg/mL | EDTA | ~95% at 10 µg/mL |
Note: The presented values are approximate and can vary depending on the specific experimental conditions.
II. Anti-inflammatory Activity Assays
p-Coumaric acid has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[7]
1. Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Experimental Protocol
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of p-coumaric acid for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell supernatant.
-
-
Nitrite Determination (Griess Assay):
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
-
Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT) should be performed in parallel.
-
Signaling Pathway: LPS-induced Inflammatory Response
Caption: LPS signaling cascade leading to NO production.
III. Anticancer Activity Assays
p-Coumaric acid has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[2][8]
1. Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol
-
Cell Culture:
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of p-coumaric acid for 24, 48, or 72 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration that inhibits cell growth by 50%.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol
-
Cell Treatment:
-
Treat the cancer cells with p-coumaric acid at its IC50 concentration for a specified time (e.g., 24 hours).
-
-
Staining Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
-
Workflow for In Vitro Anticancer Evaluation
References
- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Biological Activities of p-Coumaric Acid: A Powerful Compound from Dietary Sources_Chemicalbook [chemicalbook.com]
- 7. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with Camaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid, a natural triterpenoid compound isolated from the plant Lantana camara, has emerged as a molecule of interest for its diverse biological activities. These notes provide an overview of the known effects of this compound and detailed protocols for its investigation in cell culture systems. The information is intended to guide researchers in exploring its potential as a therapeutic agent.
This compound (C₃₅H₅₂O₆) has demonstrated antibacterial, anti-inflammatory, antileishmanial, and antitrypanosomal activities in various studies.[1][2] Notably, its antibacterial efficacy extends to methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in combating antibiotic resistance.[1][2] While direct evidence of its effects on mammalian cancer cell lines is limited, other structurally related pentacyclic triterpenoids from Lantana camara, known as lantadenes, have shown promising anticancer potential, particularly against skin cancer cell lines.[3] This suggests that this compound may also possess valuable cytotoxic and anti-proliferative properties worthy of investigation.
These application notes offer standardized protocols for assessing the cytotoxicity, and effects on apoptosis and cell cycle of this compound in mammalian cell cultures. Furthermore, a framework for investigating its impact on cellular signaling pathways is provided.
Data Presentation
Quantitative data from experiments should be organized for clarity and comparative analysis. Below are tables summarizing the known biological activities of this compound and a template for recording experimental data on mammalian cell lines.
Table 1: Summary of Known IC₅₀ Values for this compound
| Biological Activity | Test System/Organism | IC₅₀ Value | Reference |
| Antibacterial | Staphylococcus aureus | 8.74 µM | [1][2] |
| Antibacterial | Methicillin-resistant S. aureus (MRSA) | 8.09 µM | [1][2] |
| Anti-inflammatory | TPA-induced mouse ear edema | 0.67 mg/ear | [1] |
Table 2: Template for Cytotoxicity Data of this compound on Mammalian Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC₅₀ (µM) | Notes |
| e.g., A375 | Human Melanoma | 48 | ||
| e.g., A431 | Human Squamous Carcinoma | 48 | ||
| e.g., MCF-7 | Human Breast Adenocarcinoma | 48 | ||
| e.g., HepG2 | Human Hepatocellular Carcinoma | 48 | ||
| e.g., Normal Fibroblasts | Normal Human Dermal Fibroblasts | 48 | To assess selectivity |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and activation of key proteins in signaling pathways potentially affected by this compound. Based on the activities of similar compounds, pathways such as NF-κB and MAPK are relevant starting points.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-NF-κB, NF-κB, p-p38, p38, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound based on its known anti-inflammatory properties and the activities of related compounds, as well as a general experimental workflow for its in vitro evaluation.
Caption: Hypothetical NF-κB signaling pathway potentially inhibited by this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of anticancer potential of Lantadenes from weed Lantana camara: Synthesis, in silico, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of p-Coumaric Acid
Topic: p-Coumaric Acid Dosage Determination for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a natural phenolic compound found in a wide variety of plants, fruits, and vegetables. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This document provides detailed application notes and protocols for the determination of appropriate dosages of p-coumaric acid for in vivo studies, based on existing preclinical research. The information herein is intended to guide researchers in designing effective and reproducible animal studies.
Section 1: Physicochemical Properties and Formulation
-
Appearance: White to off-white crystalline powder.
-
Solubility: Sparingly soluble in water, soluble in ethanol and dimethyl sulfoxide (DMSO).
-
Vehicle for Administration: For oral administration, p-coumaric acid can be dissolved in 10% propylene glycol[1] or a DMSO/PBS mixture[2]. For intraperitoneal injection, it can be dissolved in a vehicle such as 7% DMSO diluted with normal saline[3]. It is crucial to establish the maximum tolerated concentration of the vehicle in a pilot study to avoid solvent-related toxicity.
Section 2: Toxicological Profile
A critical first step in in vivo dosage determination is understanding the toxicity profile of the compound.
-
Acute Toxicity: The oral median lethal dose (LD50) of p-coumaric acid in mice has been reported to be 2850 mg/kg body weight[4][5][6]. A study on dihydro-p-coumaric acid, a related compound, showed no mortality or signs of toxicity in BALB/c mice at oral doses up to 1600 mg/kg[7][8][9].
-
Sub-acute Toxicity: In a 14-day study, dihydro-p-coumaric acid administered orally to BALB/c mice at doses of 50 and 500 mg/kg body weight did not produce significant changes in feed and water intake, body weight, or hematological parameters[7][8][9].
Table 1: Toxicological Data for p-Coumaric Acid and a Related Compound
| Compound | Animal Model | Route of Administration | LD50 / Highest Dose Tested | Reference |
| p-Coumaric Acid | Mice | Oral | 2850 mg/kg | [4][5][6] |
| Dihydro-p-coumaric acid | BALB/c Mice | Oral (Acute, 7 days) | No toxicity up to 1600 mg/kg | [7][8][9] |
| Dihydro-p-coumaric acid | BALB/c Mice | Oral (Sub-acute, 14 days) | No toxicity up to 500 mg/kg | [7][8][9] |
Section 3: Recommended Dosage Ranges for Different Biological Activities
The effective dose of p-coumaric acid varies depending on the animal model and the biological effect being investigated. The following tables summarize dosages from various in vivo studies.
Table 2: In Vivo Dosage of p-Coumaric Acid for Anti-inflammatory and Immunomodulatory Effects
| Animal Model | Condition | Dosage | Route of Administration | Key Findings | Reference |
| Rats | Adjuvant-induced arthritis | 100 mg/kg | Intraperitoneal | Reduced paw thickness and leukocyte infiltration. | |
| Rats | Lipopolysaccharide (LPS)-induced sepsis | 100 mg/kg | Not specified | Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [10] |
| Rats | Monosodium urate-induced gout | 100 mg/kg | Not specified | Reduced inflammation. | [10] |
Table 3: In Vivo Dosage of p-Coumaric Acid for Anticancer and Chemopreventive Effects
| Animal Model | Cancer Type | Dosage | Route of Administration | Key Findings | Reference |
| Mice | Melanoma (B16-F10) | Not specified in abstract | Not specified | Butyl ester derivative suppressed lung tumor burden. | [11] |
| Rats | Cisplatin-induced ovarian toxicity | 2 and 4 mg/kg | Not specified | Protected against oxidative stress, inflammation, and apoptosis. |
Table 4: In Vivo Dosage of p-Coumaric Acid for Metabolic and Antioxidant Effects
| Animal Model | Condition | Dosage | Route of Administration | Key Findings | Reference |
| Mice | High-fat diet-induced obesity | 200 mg/kg/day for 8 weeks | Oral gavage | Improved glucose tolerance and insulin sensitivity. | [2] |
| Rats | Streptozotocin-induced diabetes | 100 mg/kg/day for 45 days | Oral | Lowered blood glucose and increased insulin levels. | [1][12] |
| Rats | Ischemia-reperfusion liver injury | 100 mg/kg/day for 7 days | Intraperitoneal | Mitigated liver damage and improved antioxidant status. | [4] |
| Mice | High-fat diet | 100 mg/kg | Not specified | Decreased total cholesterol and increased antioxidant capacity. | [13][14] |
| Rabbits | Platelet aggregation | 5 mg/kg for 2 weeks | Mixed with food | Inhibited ADP-induced platelet aggregation. | [15] |
Table 5: In Vivo Dosage of p-Coumaric Acid for Neuroprotective Effects
| Animal Model | Condition | Dosage | Route of Administration | Key Findings | Reference |
| Rats | Aluminum chloride-induced Alzheimer's disease model | 100 mg/kg/day for 6 weeks | Oral | Ameliorated cognitive and non-cognitive disturbances. | [16] |
| Mice | Ischemia-reperfusion brain injury | 100 mg/kg | Not specified | Reduced oxidative stress and neuronal death. | [10] |
Section 4: Experimental Protocols
Protocol 4.1: General Protocol for Acute Oral Toxicity Study (LD50 Determination)
This protocol is a general guideline based on standard toxicological procedures.
-
Animal Model: Use a standard rodent model such as Swiss albino mice or Wistar rats of a specific age and weight range.
-
Grouping: Divide animals into a control group and at least 3-4 test groups with a minimum of 5 animals of each sex per group.
-
Dose Selection: Based on the known LD50 of 2850 mg/kg for p-coumaric acid in mice, select a range of doses. A geometric progression of doses is often used. For example, doses could be 1000, 2000, 3000, and 4000 mg/kg.
-
Administration: Administer a single dose of p-coumaric acid (dissolved in an appropriate vehicle) or the vehicle alone to the respective groups via oral gavage.
-
Observation: Observe the animals continuously for the first 4 hours after dosing and then periodically for 14 days. Record any signs of toxicity, behavioral changes, and mortality.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the Probit method.
Protocol 4.2: Protocol for Evaluating Anti-inflammatory Activity in a Rat Model of Adjuvant-Induced Arthritis
-
Animal Model: Use male or female Wistar rats (150-180 g).
-
Induction of Arthritis: Induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (0.1 mL) into the sub-plantar region of the right hind paw.
-
Grouping:
-
Group 1: Normal control (no adjuvant, vehicle only).
-
Group 2: Arthritic control (adjuvant-induced, vehicle only).
-
Group 3: Arthritic + p-Coumaric Acid (e.g., 100 mg/kg, i.p.).
-
Group 4: Arthritic + Reference Drug (e.g., Indomethacin, 10 mg/kg, i.p.).
-
-
Treatment: Begin treatment on day 11 post-adjuvant injection and continue daily until day 18.
-
Endpoint Measurements:
-
Paw Volume: Measure the paw volume of both hind paws using a plethysmometer at regular intervals.
-
Biochemical Analysis: At the end of the study, collect blood and tissue samples to measure inflammatory markers such as TNF-α, IL-1β, and IL-6 by ELISA.
-
Histopathology: Euthanize the animals, dissect the ankle joints, and perform histopathological examination to assess inflammation and tissue damage.
-
Section 5: Signaling Pathways and Mechanisms of Action
5.1 Anti-inflammatory Signaling Pathway
p-Coumaric acid exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate these pathways, leading to the production of pro-inflammatory cytokines. p-Coumaric acid has been shown to suppress the phosphorylation of IκB, which prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of genes for inflammatory mediators like TNF-α, IL-1β, and IL-6[17][18][19].
Caption: NF-κB signaling pathway inhibition by p-Coumaric Acid.
5.2 Metabolic Regulation Signaling Pathway
p-Coumaric acid has been shown to modulate energy metabolism through the activation of AMP-activated protein kinase (AMPK). AMPK is a key cellular energy sensor. In the liver, activation of AMPK by p-coumaric acid can lead to the inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and a decrease in the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor for lipogenesis. This results in reduced lipid accumulation and improved glucose homeostasis[2][20][21][22][23][24][25].
Caption: AMPK signaling pathway activation by p-Coumaric Acid.
Section 6: Experimental Workflow
The following diagram illustrates a general workflow for determining the in vivo dosage of p-coumaric acid.
Caption: General workflow for in vivo dosage determination.
Disclaimer: The information provided in these application notes is for research purposes only and should not be considered as a substitute for established experimental guidelines and regulations. Researchers should always adhere to institutional and national guidelines for animal welfare and conduct pilot studies to determine the optimal and safe dosage for their specific experimental conditions.
References
- 1. jairjp.com [jairjp.com]
- 2. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Hepatoprotective properties of p-coumaric acid in a rat model of ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amelioration of radiation-induced liver damage by p-coumaric acid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute and sub-acute toxicity evaluation of dihydro-p-coumaric acid isolated from leaves of Tithonia diversifolia Hemsl. A. Gray in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Acute and sub-acute toxicity evaluation of dihydro-p-coumaric acid isolated from leaves of Tithonia diversifolia Hemsl. A. Gray in BALB/c mice [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protective effects of p-coumaric acid against oxidant and hyperlipidemia-an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. p-Coumaric acid, a common dietary phenol, inhibits platelet activity in vitro and in vivo | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 16. p-Coumaric acid ameliorates cognitive and non-cognitive disturbances in a rat model of Alzheimer's disease: The role of oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Coumaric and Caffeic Acid Derivatives for Enhanced Therapeutic Efficacy
Application Note & Protocols
Introduction
Coumaric acid and caffeic acid, both hydroxycinnamic acids, are naturally occurring phenolic compounds found in a variety of plants.[1][2] These compounds and their synthetic derivatives have garnered significant interest in the fields of pharmacology and drug development due to their wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This document provides detailed protocols for the synthesis of coumaric and caffeic acid derivatives and summarizes their enhanced biological efficacy, offering valuable insights for researchers and scientists in drug discovery and development. The structural modifications of the parent molecules have been shown to significantly impact their therapeutic potential.[2]
Data Presentation: Efficacy of Synthetic Derivatives
The following tables summarize the quantitative data on the biological activity of various synthesized coumaric and caffeic acid derivatives from the cited research.
Table 1: Antimicrobial Activity of Coumarin Derivatives
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Coumarin-pyrazole 11 | Bacillus pumilis | 1.95 | 15.6 | [5] |
| Coumarin-pyrazole 11 | Saccharomyces cerevisiae | 3.91 | - | [5] |
| Coumarin 14 (S-CH3) | Staphylococcus faecalis | 1.95 | - | [5] |
| Penicillin G (Reference) | Staphylococcus faecalis | 3.91 | - | [5] |
| Coumarin 14 (S-CH3) | Enterobacter cloacae | 3.91 | - | [5] |
| Coumarin 14 & 6 | Escherichia coli | - | 15.6 | [5] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Anticancer Activity of Cinnamic Acid and Usnic Acid Derivatives
| Compound | Cell Line | IC50 | Reference |
| Cinnamic acid-harmine hybrid 36d | HepG2 (Liver Cancer) | 3.11 µM | [2] |
| Cinnamic acid-harmine hybrid 36e | HepG2 (Liver Cancer) | 2.19 µM | [2] |
| Cinnamic acid-harmine hybrid 36f | HepG2 (Liver Cancer) | 0.74 µM | [2] |
| Tributyltin(IV) ferulate | HCT116 (Colon Cancer) | < 400 nM | [2] |
| Usnic acid derivative 2a | MCF-7 (Breast Cancer) | ~3 µM (48h) | [6] |
| Usnic acid derivative 2b | PC-3 (Prostate Cancer) | ~3 µM (48h) | [6] |
| Usnic acid derivative 2a/2b | HeLa (Cervical Cancer) | ~1 µM (48h) | [6] |
IC50: Half-maximal inhibitory concentration
Table 3: Tyrosinase Inhibitory Activity of Coumaric Acid Esters
| Compound | pIC50 | Reference |
| Coumaric acid ester 1d | 3.7 - 4.2 | [7] |
| Coumaric acid ester 1e | 3.7 - 4.2 | [7] |
| Coumaric acid ester 1f | 3.7 - 4.2 | [7] |
pIC50: negative log of IC50
Experimental Protocols
Protocol 1: One-Pot Synthesis of Caffeic Acid Derivatives via Wittig Reaction
This protocol describes a green chemistry approach for the synthesis of caffeic acid derivatives.[8]
Materials:
-
Appropriate aromatic aldehyde (1 eq.)
-
Ylide (1.3-1.5 eq.)
-
Water
-
Dichloromethane
-
Hexane
-
Ethyl acetate
-
Chloroform
-
Methanol
Procedure:
-
Prepare a suspension of the aromatic aldehyde and ylide in water (4-10 mL).
-
Stir the suspension at 90°C for 0.5-4 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous phase with dichloromethane (3 x 10 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography using a hexane-ethyl acetate or chloroform-methanol solvent system to obtain the (E)-alkene as the major product.[8]
Protocol 2: Four-Step Synthesis of p-Coumaric Acid-Amino Acid Conjugates
This protocol outlines a multi-step synthesis to produce p-coumaric acid-amino acid conjugates.[1]
Step 1: Acetylation
-
Protect the hydroxyl group of p-coumaric acid via acetylation.
Step 2: Chlorination
-
Activate the carboxylic acid group by converting it to an acyl chloride.
Step 3: Amidation
-
React the acyl chloride with the desired amino acid to form an amide bond.
Step 4: Deprotection
-
Remove the acetyl protecting group to yield the final p-coumaric acid-amino acid conjugate.
Visualizations
Signaling Pathways and Workflows
Caption: Synthetic workflows for Caffeic and Coumaric acid derivatives.
Caption: Inhibition of the melanin synthesis pathway by Coumaric acid derivatives.
Caption: Proposed mechanism of apoptosis induction by Cinnamic acid derivatives.
References
- 1. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis and Characterization of p-Coumaric Acid Derivatives and Determination of Radical Scavenging Potential [scholarlycommons.pacific.edu]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of synthetic coumarin derivatives [openscholar.dut.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coumaric acid derivatives as tyrosinase inhibitors: Efficacy studies through in silico, in vitro and ex vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient One-Pot Synthesis of Novel Caffeic Acid Derivatives as Potential Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of Camaric Acid and Structurally Related Compounds on Inflammatory Conditions: Application Notes and Protocols
To the Researcher: The query for "Camaric acid" and its effects on inflammatory conditions has yielded limited specific results in scientific literature. This compound is a known triterpenoid compound isolated from the plant Lantana montevidensis. While extracts of Lantana montevidensis have demonstrated anti-inflammatory properties by reducing tumor necrosis factor-alpha (TNF-α) levels and inhibiting the nuclear factor-kappa B (NF-κB) pathway, these effects have been attributed to other constituents like linalool glycosides and essential oils.[1][2][3][4]
It is possible that "this compound" may be a less common name for another compound or a potential misspelling. Given the significant body of research on the anti-inflammatory properties of Carnosic acid and p-Coumaric acid , both sometimes abbreviated as "CA," this document will provide detailed Application Notes and Protocols for these two well-studied compounds. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.
Section 1: Carnosic Acid - A Potent Anti-Inflammatory Diterpene
Carnosic acid, a major bioactive compound found in rosemary (Rosmarinus officinalis), has demonstrated significant anti-inflammatory effects across a variety of experimental models.[5][6] Its mechanism of action involves the modulation of key signaling pathways that are central to the inflammatory response.
Data Presentation: Quantitative Effects of Carnosic Acid on Inflammatory Markers
| Parameter | Cell/Animal Model | Treatment/Stimulus | Concentration/Dose | Observed Effect | Reference |
| Cytokine Inhibition | |||||
| TNF-α, IL-1β, IL-6 | High-fat diet-induced obese mice (serum and brain) | Carnosic acid (p.o.) | 10 or 20 mg/kg | Decreased protein expression | [5] |
| TNF-α, IL-6 | LPS-induced liver injury in rats (serum) | Carnosic acid (p.o.) | 30 or 60 mg/kg | Suppressed serum levels | [6] |
| IL-1β, IL-6, TNF-α | LPS-induced acute lung injury in mice (lung tissue) | Carnosic acid (i.p.) | 10, 20, and 40 mg/kg | Reduced mRNA and protein production | [5] |
| IL-6, MCP-1 | TNF-α-stimulated 3T3-L1 adipocytes | Carnosic acid | Up to 20 µM | Attenuated mRNA expression | [6] |
| IL-6, CXCL10, CCL2, CCL20 | IL-1β or TNF-α-stimulated human periodontal ligament cells | Carnosic acid | Dose-dependent | Decreased production | [7][8] |
| Signaling Pathway Modulation | |||||
| NF-κB p65 nuclear translocation | TNF-α-stimulated 3T3-L1 adipocytes | Carnosic acid | - | Attenuated | [6] |
| IKKα/β, IκBα phosphorylation | TNF-α-stimulated 3T3-L1 adipocytes | Carnosic acid | - | Attenuated | [6] |
| ERK, JNK activation | TNF-α-stimulated 3T3-L1 adipocytes | Carnosic acid | - | Attenuated | [6] |
| NF-κB, JNK, STAT3 pathways | IL-1β or TNF-α-stimulated human periodontal ligament cells | Carnosic acid | - | Suppressed activation | [7][8] |
| NF-κB activation | Paraquat-treated SH-SY5Y cells | 1 µM | Suppressed activation | [9] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Inflammatory Activity in Macrophages
-
Objective: To determine the effect of Carnosic acid on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Carnosic acid (e.g., 1, 5, 10, 20 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.
-
-
Cytokine Measurement (ELISA):
-
Collect cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for Signaling Proteins:
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, JNK, ERK, and p38.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
-
Signaling Pathway and Workflow Diagrams (Graphviz)
Caption: Carnosic acid inhibits inflammatory responses by blocking the activation of IKK and MAPK pathways.
Caption: In vitro workflow for evaluating the anti-inflammatory effects of Carnosic acid.
Section 2: p-Coumaric Acid - A Phenolic Compound with Broad Anti-Inflammatory Activity
p-Coumaric acid (p-CA) is a hydroxycinnamic acid found in a wide variety of plants and has been recognized for its antioxidant and anti-inflammatory properties.[2][10][11] Research has shown its potential in mitigating inflammatory responses in various disease models.
Data Presentation: Quantitative Effects of p-Coumaric Acid on Inflammatory Markers
| Parameter | Cell/Animal Model | Treatment/Stimulus | Concentration/Dose | Observed Effect | Reference |
| Cytokine Inhibition | |||||
| TNF-α, IL-6 | Collagen-induced arthritis rats (serum) | p-Coumaric acid | - | Decreased serum levels | [12][13] |
| TNF-α, IL-1β, IL-6, MCP-1 | Adjuvant-induced arthritis rats (serum and ankle joint) | p-Coumaric acid | - | Suppressed levels | [14] |
| TNF-α, IL-6, iNOS, CCL2 | LPS/IFN-γ-induced bone marrow-derived macrophages (BMDMs) | p-Coumaric acid (10, 50, 100 µmol/L) | Dose-dependent | Decreased expression of M1 macrophage markers | [15] |
| Enzyme Inhibition | |||||
| COX-2 | Dextran sodium sulphate (DSS)-induced colitis in rats (colon mucosa) | p-Coumaric acid (50 mg/kg in diet) | - | Reduced over-expression | [11] |
| iNOS, COX-2 | Adjuvant-induced arthritis rats | p-Coumaric acid | - | Reduced expression | [14] |
| Signaling Pathway Modulation | |||||
| NF-κB p65, p-NF-κB p65 | Adjuvant-induced arthritis rats | p-Coumaric acid | - | Alleviated expression | [14] |
| JNK, p-JNK, ERK1/2 | Adjuvant-induced arthritis rats | p-Coumaric acid | - | Alleviated expression | [14] |
Experimental Protocols
Protocol 2: In Vivo Assessment of Anti-Arthritic Effects in a Rat Model
-
Objective: To evaluate the therapeutic potential of p-Coumaric acid in a collagen-induced arthritis (CIA) rat model.
-
Methodology:
-
Animal Model: Induce arthritis in male Wistar rats by intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Treatment: After the onset of arthritis (around day 14), administer p-Coumaric acid orally (e.g., 50 mg/kg body weight) daily for a specified period (e.g., 2 weeks). A control group receives the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like celecoxib.
-
Assessment of Arthritis:
-
Arthritis Index: Score the severity of arthritis in each paw based on erythema and swelling.
-
Paw Swelling: Measure the paw volume using a plethysmometer.
-
-
Biochemical Analysis:
-
At the end of the treatment period, collect blood samples for serum separation.
-
Measure the levels of TNF-α and IL-6 in the serum using ELISA kits.
-
-
Histopathological Analysis:
-
Euthanize the animals and collect the ankle joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and synovial hyperplasia.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on joint sections to detect the expression of NF-κB and COX-2.
-
-
Signaling Pathway and Workflow Diagrams (Graphviz)
Caption: p-Coumaric acid mitigates inflammation by inhibiting the NF-κB and MAPK signaling pathways.
Caption: In vivo workflow for assessing the anti-arthritic effects of p-Coumaric acid.
References
- 1. iomcworld.com [iomcworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety assessment and antioxidant activity of Lantana montevidensis leaves: Contribution to its phytochemical and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Carnosic acid inhibits inflammatory cytokines production in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. p-Coumaric acid has pure anti-inflammatory characteristics against hepatopathy caused by ischemia-reperfusion in the liver and dust exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. p-Coumaric acid regulates macrophage polarization in myocardial ischemia/reperfusion by promoting the expression of indoleamine 2, 3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Camaric Acid: A Potential but Underexplored Tool in Molecular Biology
Lantana camara is a plant rich in a variety of bioactive compounds, including numerous triterpenoids, flavonoids, and other secondary metabolites.[1][2][3] These compounds, as a whole, have been investigated for a wide range of pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6] Triterpenoids, in particular, are a major focus of research due to their potential therapeutic properties.[7][8]
However, the scientific literature does not currently provide a clear and detailed picture of Camaric acid's specific role or utility as a tool for molecular and cellular studies. Tool compounds in molecular biology are typically well-characterized molecules with a known and specific mechanism of action, allowing researchers to probe and understand biological pathways. The absence of such detailed information for this compound limits its current applicability in this context.
Further research is required to elucidate the specific molecular targets of this compound, its effects on signaling pathways, and to establish standardized protocols for its use in experimental settings. Without this foundational data, its potential as a specific molecular probe remains largely theoretical.
For researchers interested in the broader biological activities of compounds from Lantana camara, the existing literature provides a starting point for investigation into the plant's extracts and its more abundant, better-characterized constituents.[1][2] However, for those seeking a well-defined tool compound with established protocols and a clear mechanistic profile, this compound does not yet meet these criteria based on available scientific evidence.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. rjstonline.com [rjstonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Composition, Seasonal Variation, and Biological Activities of Lantana camara Essential Oils from Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive triterpenoids from Lantana camara showing anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triterpenoids from the aerial parts of Lantana camara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Carminic Acid by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carminic acid, a prominent anthraquinone C-glucoside, is the primary coloring agent in cochineal extract and carmine. Its detection and quantification are crucial in various fields, including food safety, art conservation, and pharmaceutical analysis. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity for the analysis of carminic acid in complex matrices. These application notes provide an overview of the mass spectrometric behavior of carminic acid and detailed protocols for its analysis.
Mass Spectrometric Behavior of Carminic Acid
Carminic acid can be effectively ionized using electrospray ionization (ESI), typically in negative ion mode, yielding a prominent deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 491.083.[1] Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns, which are essential for its unambiguous identification and for developing quantitative methods using multiple reaction monitoring (MRM).
The fragmentation of the carminic acid C-glycosidic bond leads to significant losses of 90 and 120 Da.[1] Other notable fragments can be observed at m/z 327, 339, and 358.[1] The molecular anion of carminic acid can also undergo a loss of a water molecule (18 Da).[1]
Experimental Protocols
Protocol 1: Extraction of Carminic Acid from a Solid Matrix (e.g., Cochineal Insects, Food Samples)
This protocol outlines a general procedure for the extraction of carminic acid from solid samples.
Materials:
-
Sample containing carminic acid
-
Methanol (UHPLC grade)[2]
-
Formic acid (0.15%) in water (UHPLC grade)[2]
-
Ultrasonic bath[2]
-
Water bath[2]
-
0.45 µm PTFE syringe filters[2]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Homogenize the solid sample to a fine powder.
-
Extraction:
-
Clarification:
-
Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10 minutes to pellet solid debris.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.[2]
-
-
Sample Dilution: Dilute the filtered extract with the initial mobile phase (e.g., 95:5 water with 0.15% formic acid:acetonitrile) to a concentration suitable for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Carminic Acid
This protocol provides a starting point for developing an LC-MS/MS method for the quantification of carminic acid. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a suitable choice.[2]
-
Mobile Phase A: Water with 0.15% formic acid.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 25°C.[2]
MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: Optimized for the specific instrument (typically 2.5-3.5 kV)
-
Source Temperature: Optimized for the specific instrument (e.g., 150°C)
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 491.1 | 371.1 | 15 | 100 |
| 491.1 | 327.0 | 25 | 100 |
| 491.1 | 283.0 | 30 | 100 |
Note: Collision energies should be optimized for the specific instrument to achieve maximum sensitivity.
Quantitative Data Summary
The following table summarizes representative quantitative data for carminic acid analysis using mass spectrometry.
| Sample Type | Method | Concentration Range | Reference |
| Canned Fruit Drinks | UPLC-PDA | 30 to 980 ppm (as carmine) | [3] |
| Canned Fruit Drinks | UPLC-PDA | 226 to 1020 ppm (as carminic acid) | [3] |
| Soup Powder | UPLC-PDA | 21 mg/kg (as carmine) | [3] |
| Concentrated Syrup | UPLC-PDA | 1440 ppm (as carminic acid) | [3] |
| Confections | UPLC-PDA | 1400 to 1087 ppm (as carmine) | [3] |
| Confections | UPLC-PDA | 39 to 900 ppm (as carminic acid) | [3] |
| Minced Meat, Burger, Sausages | UPLC-PDA | 98 to 1020 ppm (as carminic acid) | [3] |
| Flavored Dairy and Soya Milk | UPLC-PDA | 26 to 1020 ppm (as carminic acid) | [3] |
| Cakes | UPLC-PDA | 100 up to 980 ppm (as carminic acid) | [3] |
Visualizations
Caption: Experimental workflow for Carminic acid analysis.
Caption: Fragmentation pathway of Carminic acid in MS/MS.
References
Application Notes & Protocols for Standardized Extraction of Camaric Acid
Introduction
Camaric acid, a bioactive compound isolated from the root of Lantana montevidensis, has demonstrated notable antiviral and antimicrobial properties, positioning it as a promising candidate for pharmaceutical research and development.[1][2] To facilitate consistent and reproducible research, a standardized method for its extraction is paramount. These application notes provide a detailed protocol for the efficient extraction and preliminary purification of this compound, ensuring high yield and purity for subsequent analytical and biological investigations.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective extraction strategy.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₂O₆ | [1] |
| Molecular Weight | 568.78 g/mol | [1] |
| Melting Point | 188-189 °C | [1] |
| Boiling Point | 654.7±55.0 °C at 760 mmHg | [1] |
| Storage | 2-8°C, sealed, dry, light-proof | [1] |
Experimental Protocols
This section outlines a standardized protocol for the extraction of this compound from Lantana montevidensis root material. The methodology is based on established techniques for the extraction of bioactive compounds from plant sources.[3][4]
1. Sample Preparation
Proper preparation of the plant material is critical for efficient extraction.
-
Collection and Identification: Collect fresh root material of Lantana montevidensis. Ensure proper botanical identification to avoid contamination with other species.
-
Cleaning and Drying: Thoroughly wash the collected roots with distilled water to remove soil and other debris. Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grinding: Grind the dried roots into a fine powder (approximately 40-60 mesh size) using a mechanical grinder. This increases the surface area for solvent penetration.
2. Extraction
A solvent extraction method is proposed for its simplicity and effectiveness. The choice of solvent is critical and should be based on the polarity of the target compound.[5]
-
Solvent Selection: Based on the chemical structure of this compound, a moderately polar solvent is recommended. A mixture of dichloromethane and methanol (1:1, v/v) is a suitable starting point for extracting a broad range of metabolites.[4][5]
-
Maceration Protocol:
-
Weigh 100 g of the powdered root material and place it in a 1 L Erlenmeyer flask.
-
Add 500 mL of the dichloromethane:methanol (1:1) solvent mixture to the flask.
-
Seal the flask and place it on an orbital shaker at room temperature (25°C).
-
Macerate for 48 hours with continuous agitation.
-
After 48 hours, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
3. Solvent Evaporation and Fractionation
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in 200 mL of distilled water.
-
Transfer the suspension to a 500 mL separatory funnel.
-
Perform liquid-liquid partitioning successively with n-hexane (3 x 100 mL), ethyl acetate (3 x 100 mL), and n-butanol (3 x 100 mL).
-
Collect each solvent fraction separately. Based on the polarity of this compound, it is expected to be concentrated in the ethyl acetate fraction.
-
Evaporate the solvent from each fraction using a rotary evaporator to yield the respective fractions.
-
4. Quantification and Characterization (Preliminary)
-
Thin-Layer Chromatography (TLC): Use TLC for the preliminary identification of fractions containing this compound.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may require some experimentation.
-
Visualization: Observe the plates under UV light (254 nm and 365 nm) and then spray with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent) followed by heating.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the quantification of this compound.[4]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a pure standard of this compound.
-
Quantification: Create a calibration curve using a certified reference standard of this compound to determine the concentration in the extract fractions.
-
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the extraction process. The values presented are hypothetical and for illustrative purposes.
| Extraction Step | Parameter | Value |
| Initial Sample | Dry Weight of Root Powder | 100 g |
| Crude Extract | Weight of Crude Extract | 12.5 g |
| Yield of Crude Extract (%) | 12.5% | |
| Fractionation | Weight of n-Hexane Fraction | 3.2 g |
| Weight of Ethyl Acetate Fraction | 5.8 g | |
| Weight of n-Butanol Fraction | 2.1 g | |
| Quantification | Concentration of this compound in Ethyl Acetate Fraction (HPLC) | 15.2 mg/g |
| Total Yield of this compound | 88.16 mg | |
| Purity of this compound in Ethyl Acetate Fraction (HPLC) | 25.3% |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Standardized workflow for the extraction of this compound.
Hypothetical Signaling Pathway of this compound's Antimicrobial Action
Disclaimer: The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of this compound, as detailed information on its specific mechanism is not widely available. This serves as a conceptual framework for further investigation.
Caption: Hypothetical mechanism of this compound's antimicrobial activity.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Camaric Acid for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Camaric acid for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a triterpenoid compound that has been isolated from the aerial parts of Lantana camara. It has demonstrated notable biological activities, including nematicidal effects against root-knot nematodes (Meloidogyne incognita) and topical anti-inflammatory properties.
Q2: Why is the solubility of this compound a concern for bioassays?
Like many triterpenoid acids, this compound is a lipophilic molecule with a large, nonpolar structure, which results in poor aqueous solubility. This limited solubility can lead to several challenges in experimental settings, including precipitation in aqueous buffers, inaccurate concentration measurements, and reduced bioavailability in cell-based assays, ultimately affecting the reliability and reproducibility of experimental results.
Q3: What are the initial recommended solvents for preparing a stock solution of this compound?
For initial solubilization, it is recommended to use a water-miscible organic solvent to prepare a concentrated stock solution. The most commonly used and effective solvents for this purpose are dimethyl sulfoxide (DMSO), ethanol, and methanol.
Q4: My this compound is not dissolving in the initial organic solvent. What should I do?
If you encounter difficulty dissolving this compound in your chosen organic solvent, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution in a water bath (37-50°C) to increase the kinetic energy of the molecules, which can facilitate dissolution.
-
Sonication: Use a bath sonicator to provide mechanical agitation, which can help break down aggregates and enhance solubilization.
-
Vortexing: Vigorous mixing can also aid in the dissolution process.
Q5: After diluting my DMSO stock solution into an aqueous buffer for my bioassay, a precipitate forms. How can I prevent this?
Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds. Here are several strategies to address this:
-
Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay to a level below its solubility limit in the final aqueous medium.
-
Optimize the Co-solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay medium is sufficient to maintain solubility, but be mindful of potential solvent toxicity to your biological system. Typically, DMSO concentrations should be kept below 0.5% (v/v) in cell-based assays.
-
pH Adjustment: The solubility of carboxylic acids like this compound can be pH-dependent. Increasing the pH of the buffer can deprotonate the carboxylic acid group, forming a more soluble salt. A final pH of 7.4 to 8.0 is often a good starting point for biological assays, but ensure this is compatible with your experimental system.
-
Use of Solubilizing Agents: Consider incorporating excipients such as cyclodextrins or surfactants (e.g., Tween 80) into your formulation to enhance solubility.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in a laboratory setting.
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). | The concentration of this compound exceeds its solubility limit in the chosen solvent, or the solvent is not suitable. | - Try an alternative water-miscible organic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).- Employ gentle warming (37-50°C) and sonication to aid dissolution.- Prepare a more dilute stock solution. |
| The stock solution is clear initially but becomes cloudy or shows precipitate over time. | The compound is supersaturated and is slowly precipitating out of the solution. The solution may be unstable at the storage temperature. | - Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) to slow down precipitation.- Before use, visually inspect the stock solution and, if necessary, gently warm and vortex to redissolve any precipitate.- Consider preparing fresh stock solutions more frequently. |
| Precipitation occurs immediately upon dilution of the organic stock solution into the aqueous bioassay medium. | The final concentration of the organic co-solvent is insufficient to maintain the solubility of this compound in the aqueous environment. | - Decrease the final concentration of this compound in the assay.- Increase the percentage of the organic co-solvent in the final medium, ensuring it remains within the tolerated limits for your assay (typically ≤0.5% for DMSO in cell culture).- Use a solubilizing agent like cyclodextrins or a non-ionic surfactant (e.g., Tween 80) in the aqueous medium. |
| Inconsistent or non-reproducible results in biological assays. | Poor solubility and precipitation of this compound lead to variable and inaccurate effective concentrations. The organic solvent may be interfering with the biological system. | - Visually confirm the absence of any precipitate in the assay wells before and during the experiment.- Include a vehicle control with the same final concentration of the organic solvent to account for any solvent-specific effects.- Optimize the formulation to reduce the required amount of organic solvent, for instance, by using pH adjustment or solubilizing agents. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, use a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Bioassays
This protocol outlines the steps for diluting the this compound stock solution into an aqueous cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile aqueous cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to minimize the risk of precipitation.
-
When preparing the final working solutions, add the this compound stock solution (or intermediate dilution) to the cell culture medium and immediately vortex or pipette up and down to ensure rapid and thorough mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solutions is below the toxicity threshold for your cell line (typically ≤0.5%).
-
Prepare a vehicle control containing the same final concentration of the organic solvent as the highest concentration of this compound tested.
-
Use the freshly prepared working solutions for your bioassay immediately.
Data Presentation
Table 1: General Solubility of Triterpenoid Acids in Common Solvents
| Solvent | Solubility of Triterpenoid Acids (General) | Notes |
| Water | Poorly soluble to practically insoluble | Solubility is generally very low in aqueous solutions at neutral pH. |
| Dimethyl Sulfoxide (DMSO) | Generally soluble | A good initial choice for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Generally soluble | An alternative to DMSO for preparing stock solutions. |
| Ethanol | Sparingly soluble to soluble | Can be used as a co-solvent. |
| Methanol | Sparingly soluble to soluble | Another potential co-solvent. |
| Aqueous Buffers (pH dependent) | Solubility increases with increasing pH | At alkaline pH, the carboxylic acid group is deprotonated, leading to increased aqueous solubility. |
Visualizations
Diagram 1: Experimental Workflow for Solubilizing this compound
Caption: A logical workflow for preparing and troubleshooting this compound solutions for bioassays.
Diagram 2: Putative Anti-Inflammatory Signaling Pathway of this compound
Based on the known anti-inflammatory effects of similar compounds, this compound may inhibit inflammatory responses by targeting key signaling pathways such as NF-κB and MAPK.
Technical Support Center: Optimizing Camaric Acid Extraction Yield
Disclaimer: Initial research indicates that "Camaric acid" may be a typographical error. This guide provides information on two similar-sounding compounds commonly extracted from natural sources: Carminic acid and p-Coumaric acid . Please verify the specific compound of interest for your research.
Section 1: Carminic Acid Extraction
Carminic acid is a vibrant red pigment extracted from the cochineal insect (Dactylopius coccus) and is widely used as a natural colorant in food, cosmetics, and pharmaceuticals.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of Carminic acid?
A1: The primary natural source of Carminic acid is the female cochineal insect, which lives on prickly pear cacti.[3] The insects produce the acid as a defense mechanism against predators.[1]
Q2: What are the common methods for extracting Carminic acid?
A2: Common extraction methods include:
-
Conventional Solvent Extraction: This traditional method involves using aqueous or alcoholic solvents to extract the acid from dried and ground cochineal insects.[4][5]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance extraction efficiency, often resulting in higher yields and shorter extraction times.[6]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[6]
-
Pressurized Liquid Extraction (PLE): PLE employs solvents at elevated temperatures and pressures to increase extraction efficiency.[7][8]
-
Supercritical Fluid Extraction (SFE): This "green" technique often uses supercritical carbon dioxide as a solvent, which can be easily removed, leaving a pure extract.[7][8]
Q3: What factors influence the yield of Carminic acid extraction?
A3: The yield of Carminic acid can be influenced by several factors, including:
-
Solvent Type and Volume: The choice of solvent (e.g., water, ethanol) and the solid-to-solvent ratio are critical.[6]
-
Temperature: Higher temperatures can increase extraction rates, but excessive heat may degrade the Carminic acid.[4][6]
-
Extraction Time: The duration of the extraction process directly impacts the yield.[4][6]
-
pH of the Extraction Medium: The acidity or alkalinity of the solvent can affect the solubility and stability of Carminic acid.[9]
-
Number of Extraction Stages: Multiple extraction cycles can increase the overall yield.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inefficient cell lysis.- Suboptimal solvent-to-solid ratio.- Insufficient extraction time or temperature.[4][6] | - For conventional methods, ensure insects are finely ground.- Optimize the solvent volume and experiment with different solvents.- Increase extraction time or temperature within the stability limits of Carminic acid. |
| Emulsion Formation (in liquid-liquid extraction) | - High concentration of lipids and proteins from the insect material.[10] | - Gently swirl instead of vigorously shaking during solvent mixing.- Add a salt (salting out) to increase the ionic strength of the aqueous phase.- Centrifuge the mixture to break the emulsion.[10] |
| Co-extraction of Impurities | - Low selectivity of the solvent. | - Employ a more selective extraction method like SFE.- Perform a post-extraction purification step, such as column chromatography. |
| Color Degradation of the Extract | - Exposure to high temperatures or prolonged light exposure.- pH instability. | - Use milder extraction conditions (e.g., lower temperature for a longer duration).- Store extracts in dark, cool conditions.- Buffer the extraction solvent to maintain an optimal pH. |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Typical Solvent(s) | Key Parameters to Optimize | Advantages | Disadvantages |
| Conventional Solvent Extraction | Water, Ethanol[4] | Temperature, Time, Solvent Ratio[4] | Simple, Low-cost equipment | Time-consuming, Lower efficiency, High solvent consumption[8] |
| Ultrasound-Assisted Extraction (UAE) | Water, Ethanol | Sonication Power, Temperature, Time[6] | Faster, Higher yield, Reduced solvent use[11] | Potential for localized heating[11] |
| Microwave-Assisted Extraction (MAE) | Water, Ethanol | Microwave Power, Temperature, Time[6] | Very fast, High yield, Reduced solvent use[6] | Requires specialized equipment, Potential for thermal degradation |
| Pressurized Liquid Extraction (PLE) | Water, Ethanol | Pressure, Temperature, Time[7] | Fast, High efficiency, Low solvent use | High initial equipment cost[7] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2[7] | Pressure, Temperature, Co-solvent | Environmentally friendly, High selectivity[7] | High initial equipment cost, May require a co-solvent for polar compounds |
Experimental Protocols
Protocol 1: Conventional Aqueous Extraction of Carminic Acid
-
Preparation of Material: Dry the cochineal insects and grind them into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered cochineal.
-
Add 200 mL of deionized water in a flask.
-
Heat the mixture to 80°C and maintain for 2 hours with constant stirring.
-
-
Filtration:
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through a Whatman No. 1 filter paper to separate the solid residue.
-
-
Purification (Optional):
-
The filtrate can be further purified using solid-phase extraction (SPE) or column chromatography.
-
-
Quantification:
-
Analyze the concentration of Carminic acid in the extract using UV-Vis spectrophotometry (absorbance at approximately 490 nm) or High-Performance Liquid Chromatography (HPLC).[4]
-
Mandatory Visualizations
References
- 1. Carminic acid - Wikipedia [en.wikipedia.org]
- 2. Cochineal, a red dye from bugs, moves to the lab | Knowable Magazine [knowablemagazine.org]
- 3. utolbanjarachem.com [utolbanjarachem.com]
- 4. smbb.mx [smbb.mx]
- 5. researchgate.net [researchgate.net]
- 6. Cochineal (Dactylopius coccus Costa) Pigment Extraction Assisted by Ultrasound and Microwave Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Researchers offer improved methods for carmine extraction [foodnavigator.com]
- 8. researchgate.net [researchgate.net]
- 9. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
Preventing degradation of Camaric acid during experiments
Welcome to the Technical Support Center for Camaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. As specific degradation studies on this compound are limited, the following troubleshooting guides and FAQs are based on general best practices for handling structurally related triterpenoid compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a pentacyclic triterpenoid isolated from the roots of Lantana montevidensis.[1][2] It has the CAS number 146450-83-1 and the molecular formula C₃₅H₅₂O₆.[3][4] It has demonstrated antibacterial and antiprotozoal activities in research settings.[1][2][5]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, it is recommended to store this compound at 2-8°C, in a sealed container, protected from light and moisture.[3][4]
Q3: What solvents are suitable for dissolving this compound?
Based on available information, this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]
Q4: Are there any known incompatibilities for this compound?
Troubleshooting Guide: Preventing Degradation
This guide addresses common issues that may lead to the degradation of this compound during experiments.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or appearance of unknown peaks in chromatography. | Chemical Degradation | Review the experimental conditions. Key factors that can cause degradation of triterpenoids include exposure to high temperatures, inappropriate pH, light, and reactive solvents. |
| Precipitation of the compound from solution. | Poor Solubility or Solvent Evaporation | Ensure the chosen solvent is appropriate for the concentration of this compound being used. If working with volatile solvents, ensure the container is properly sealed. Consider preparing fresh solutions for each experiment. |
| Inconsistent experimental results. | Batch-to-batch variability or gradual degradation of stock solution. | Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect stock solutions from light. It is advisable to periodically check the purity of the stock solution via analytical methods like HPLC. |
Experimental Protocols
As specific degradation kinetics for this compound are not published, a general protocol to assess its stability under your experimental conditions is provided below.
Protocol: Assessment of this compound Stability
-
Objective: To determine the stability of this compound under specific experimental conditions (e.g., pH, temperature, light exposure).
-
Materials:
-
This compound
-
Appropriate solvents (e.g., DMSO, ethanol)
-
Buffers of varying pH
-
Incubators or water baths set to desired temperatures
-
Light source (if assessing photostability)
-
HPLC or LC-MS system for analysis
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solution in the desired experimental buffers or media.
-
Divide the working solutions into different conditions to be tested (e.g., different pH values, temperatures, light/dark conditions).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Immediately analyze the aliquots by a validated analytical method (e.g., HPLC-UV) to quantify the remaining percentage of intact this compound.
-
Compare the peak area of this compound at each time point to the t=0 sample to determine the extent of degradation.
-
Visualizing Workflows and Pathways
To further assist in preventing the degradation of this compound, the following diagrams illustrate key concepts and workflows.
References
Technical Support Center: Chemical Synthesis of Camaric Acid
Disclaimer: Detailed protocols for the total synthesis of Camaric acid are not extensively available in the public domain. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles and common challenges encountered in the synthesis of structurally related complex bicyclic diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary hurdles in the total synthesis of this compound and similar bicyclic diterpenoids?
A1: The synthesis of complex natural products like this compound presents several significant challenges.[1] Key difficulties include the intricate molecular architecture, achieving high yields and scalability, and managing the numerous stereocenters.[1] Specifically for bicyclic diterpenoids, the construction of the characteristic ring system, such as a trans-decalin core, and the stereocontrolled installation of various functional groups are major obstacles.[2][3]
Q2: How can I approach the stereoselective synthesis of the multiple chiral centers in the this compound backbone?
A2: Achieving precise stereocontrol is a critical aspect of synthesizing complex molecules like this compound.[4] Strategies often involve:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions.
-
Substrate-Controlled Reactions: Leveraging the existing stereochemistry in an intermediate to direct the stereochemical outcome of subsequent reactions.
-
Chiral Auxiliaries: Temporarily attaching a chiral group to guide a stereoselective transformation, which is later removed.[3]
Q3: What are the common issues encountered when constructing the bicyclic core of diterpenoids?
A3: The formation of the bicyclic skeleton, often a decalin ring system, can be challenging.[3][5] Common problems include:
-
Low yields in cyclization reactions: These reactions can be thermodynamically or kinetically challenging.[6]
-
Formation of undesired stereoisomers: Achieving the correct ring fusion (e.g., trans-decalin) can be difficult.[3][7]
-
Competing side reactions: The complexity of the precursors can lead to multiple reaction pathways.
Troubleshooting often involves screening different catalysts, solvents, and reaction temperatures to optimize the desired cyclization.
Q4: How do I choose an appropriate protecting group strategy for a molecule with multiple functional groups like this compound?
A4: A robust protecting group strategy is essential for the successful synthesis of complex natural products.[8][9] The ideal strategy involves:
-
Orthogonal Protection: Using a set of protecting groups that can be removed under different, specific conditions without affecting each other.[9][10]
-
Chemoselectivity: The protecting group should react with the desired functional group without affecting other reactive sites.
-
Stability: The protecting group must be stable to the reaction conditions of subsequent steps.
-
Ease of Removal: The deprotection should be high-yielding and occur under mild conditions to avoid degradation of the complex molecule.[11]
Troubleshooting Guides
Issue 1: Low Yield in the Key Cyclization Step to Form the Bicyclic Core
This is a common problem in the synthesis of polycyclic natural products.[6][12]
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Suboptimal Reaction Conditions | Screen a range of temperatures (from low to high) and reaction times. Monitor the reaction progress frequently using TLC or LC-MS. | Cyclization reactions are often sensitive to thermal conditions; excessive heat can cause decomposition, while insufficient heat may lead to an incomplete reaction.[6] |
| Incorrect Solvent Choice | Perform a solvent screen with a variety of polar aprotic (e.g., DMF, acetonitrile), polar protic (e.g., ethanol), and nonpolar (e.g., toluene) solvents. | The solvent can significantly influence the reaction kinetics and the stability of intermediates.[6] |
| Ineffective Catalyst | If the reaction is catalyzed, screen different acid or base catalysts and vary the catalyst loading. | The choice and concentration of the catalyst are crucial for promoting the desired cyclization pathway over side reactions.[6] |
| Reagent Quality | Ensure all reagents and solvents are pure and anhydrous, if required by the reaction mechanism. | Impurities or water can quench catalysts or react with intermediates, leading to lower yields. |
| Product Degradation | Analyze the crude reaction mixture for byproducts to identify potential degradation pathways. Consider a milder work-up procedure. | The complex product may be unstable under the reaction or work-up conditions. |
Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in key synthetic steps.
Issue 2: Poor Stereoselectivity in a Key Transformation
Controlling the three-dimensional arrangement of atoms is paramount in natural product synthesis.[2][4]
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Insufficient Steric Hindrance | Modify the substrate to include bulkier protecting groups near the reactive center to favor a specific stereochemical outcome. | Increased steric bulk can block one face of the molecule, guiding the reagent to attack from the less hindered face. |
| Inappropriate Chiral Catalyst/Auxiliary | Screen a library of chiral catalysts or auxiliaries with different electronic and steric properties. | The structure of the chiral director is critical for achieving high enantiomeric or diastereomeric excess. |
| Unfavorable Reaction Temperature | Run the reaction at a lower temperature. | Lower temperatures can increase the energy difference between the transition states leading to different stereoisomers, thus enhancing selectivity. |
| Solvent Effects | Evaluate a range of solvents, as they can influence the conformation of the substrate and the transition state. | The polarity and coordinating ability of the solvent can impact stereoselectivity. |
| Incorrect Reagent | Test different reagents for the transformation that are known to have higher intrinsic stereoselectivity. | Some reagents are inherently more selective due to their mechanism of action. |
Protecting Group Strategy Selection
Caption: Decision pathway for selecting a suitable protecting group strategy.
Experimental Protocols
Protocol: Stereoselective Construction of a Bicyclic Diterpenoid Intermediate
This protocol is a generalized example for a key cyclization step and should be adapted based on the specific substrate.
Objective: To construct the bicyclic core of a diterpenoid via an intramolecular Diels-Alder reaction, a common strategy for forming such ring systems.
Reaction Scheme: Acyclic triene precursor -> Bicyclic diterpenoid core
Materials:
-
Acyclic triene precursor (1.0 eq)
-
Lewis Acid Catalyst (e.g., Et₂AlCl, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of argon or nitrogen.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the acyclic triene precursor (e.g., 500 mg, 1.0 mmol).
-
Dissolution: Dissolve the precursor in anhydrous DCM (20 mL) under an argon atmosphere.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., 1.1 mL of a 1.0 M solution in hexanes, 1.1 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70°C.
-
Reaction Monitoring: Stir the reaction mixture at -78°C and monitor its progress by thin-layer chromatography (TLC) every 30 minutes.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL) at -78°C.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the bicyclic product.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, HRMS, and potentially X-ray crystallography to confirm its structure and stereochemistry.
Experimental Workflow for Synthesis and Purification
References
- 1. blog.glchemtec.ca [blog.glchemtec.ca]
- 2. Catalytic bases and stereo-control in Lamiaceae class II diterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracyclic Diterpenoid Synthesis Facilitated by ODI-Cascade Approaches to Bicyclo[3.2.1]octane Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. jocpr.com [jocpr.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. media.neliti.com [media.neliti.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Reaction Engineering of In Vitro Natural Product Biosynthesis: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Camaric Acid In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of camaric acid.
Frequently Asked Questions & Troubleshooting
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the likely reasons and how can we troubleshoot this?
Low plasma concentration following oral administration is a common issue for many natural compounds and can stem from several factors. A systematic approach to troubleshooting this issue is recommended.
Potential Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium.
-
Troubleshooting:
-
In Vitro Permeability Assays: Utilize Caco-2 cell monolayers to assess the apparent permeability (Papp) of this compound. This will help classify it according to the Biopharmaceutics Classification System (BCS).[3]
-
Permeation Enhancers: In preclinical models, consider the co-administration of recognized permeation enhancers.[5][6]
-
-
-
Extensive First-Pass Metabolism: this compound may be significantly metabolized in the intestines or liver before reaching systemic circulation.
-
Troubleshooting:
-
In Vitro Metabolic Stability: Conduct studies using liver microsomes or hepatocytes to determine the metabolic rate and identify major metabolites.
-
Metabolic Pathway Identification: If metabolism is high, identify the specific enzymes involved (e.g., cytochrome P450s) to understand the clearance mechanism.
-
-
-
Active Efflux: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells.
-
Troubleshooting:
-
In Vitro Transporter Assays: Use cell lines overexpressing transporters like P-gp to see if this compound is a substrate.
-
Co-administration with Inhibitors: In non-clinical studies, co-administering a known P-gp inhibitor can help confirm if efflux is a significant barrier.[5]
-
-
Below is a diagram illustrating a logical workflow for troubleshooting low bioavailability.
Caption: Troubleshooting workflow for low in vivo bioavailability.
Q2: What are the most effective formulation strategies to enhance the oral bioavailability of a compound like this compound?
The choice of formulation strategy depends on the specific physicochemical properties of this compound.[1][7] Several advanced techniques can be employed to overcome solubility and permeability challenges.[2][3][4]
| Formulation Strategy | Mechanism of Action | Key Advantages |
| Lipid-Based Formulations | Solubilizes the drug in lipidic excipients, forming fine emulsions or microemulsions in the gut.[3] | Can enhance solubility and may utilize lymphatic uptake, bypassing first-pass metabolism.[7] |
| Amorphous Solid Dispersions | Disperses the drug in a polymer matrix in a high-energy amorphous state, increasing solubility and dissolution rate.[2][7] | Significantly improves dissolution of poorly soluble compounds.[1] |
| Nanoparticle Engineering | Reduces particle size to the nanometer range, increasing the surface area for dissolution as described by the Noyes-Whitney equation.[2][3] | Enhances dissolution rate and can be tailored for targeted delivery. |
| Prodrug Approach | Chemically modifies the drug to create a more soluble or permeable derivative, which converts back to the active parent drug in vivo.[1][5] | Can overcome fundamental limitations in the parent molecule's structure.[8] |
| Cyclodextrin Complexation | Encapsulates the drug within a cyclodextrin molecule, forming a complex with enhanced aqueous solubility.[1][4] | A well-established method for improving the solubility of hydrophobic drugs.[3] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is a standard in vitro method to predict intestinal drug absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Experiment:
-
The experiment is conducted in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
A solution of this compound is added to the donor chamber (apical for A-B, basolateral for B-A).
-
Samples are collected from the receiver chamber at predetermined time points.
-
-
Quantification: The concentration of this compound in the samples is determined using a validated analytical method, typically LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
The diagram below outlines the experimental workflow.
Caption: Workflow for the Caco-2 cell permeability assay.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Methodology:
-
Incubation: this compound is incubated with pooled human liver microsomes at 37°C in the presence of a NADPH-regenerating system to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Sample Processing: Samples are centrifuged, and the supernatant is collected for analysis.
-
Analysis: The concentration of the remaining this compound is measured by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of the line, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
The following diagram illustrates the key components of this metabolic pathway.
Caption: Key components in an in vitro microsomal stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. upm-inc.com [upm-inc.com]
- 8. academicjournals.org [academicjournals.org]
Technical Support Center: Method Refinement for High-Throughput Screening of Camaric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using high-throughput screening (HTS) to identify and characterize the bioactivity of Camaric acid, with a focus on its potential as a kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary assay for screening this compound as a kinase inhibitor?
A1: A fluorescence polarization (FP) assay is a robust and widely used method for H-TS of kinase inhibitors.[1][2] This homogeneous assay format measures the binding of a fluorescently labeled tracer to the kinase active site, which can be competitively inhibited by compounds like this compound.[1][3] Its advantages include high sensitivity, low interference from colored compounds, and suitability for automation.
Q2: How can I minimize the rate of false positives in my HTS campaign for this compound?
A2: False positives are a common issue in HTS, especially with natural products.[4][5] Key strategies to minimize them include:
-
Counter-screening: Perform a screen without the kinase to identify compounds that interfere with the FP signal directly.[6][7]
-
Orthogonal Assays: Confirm hits using a different assay technology that measures a different aspect of kinase activity, such as ADP production (e.g., ADP-Glo) or substrate phosphorylation (e.g., HTRF).[8]
-
Detergent Inclusion: Including a non-ionic detergent like Triton X-100 in the assay buffer can help to disrupt compound aggregation, a common cause of non-specific inhibition.
Q3: My initial hits for this compound are not showing activity in cell-based assays. What could be the reason?
A3: A lack of correlation between biochemical and cell-based assays is a frequent challenge.[9] Possible reasons include:
-
Poor Cell Permeability: this compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound might be actively transported out of the cells by efflux pumps.
-
Metabolism: The compound could be rapidly metabolized into an inactive form within the cells.
-
Cytotoxicity: At the concentration tested, this compound might be toxic to the cells, leading to misleading results in viability-based secondary assays.[10]
Q4: What are the key parameters to consider for validating a hit compound?
A4: Hit validation is a critical step to confirm the activity and specificity of your compound. The process should include:
-
Re-testing: Confirm the inhibitory activity from a fresh sample of this compound.
-
Dose-Response Analysis: Determine the IC50 value to quantify the potency of the inhibitor.[11][12]
-
Specificity Assays: Test the compound against a panel of related kinases to assess its selectivity.
-
Biophysical Methods: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target kinase.
Troubleshooting Guide
| Problem/Issue | Potential Cause | Recommended Solution |
| Low Z'-factor (<0.5) | High variability in positive or negative controls. | 1. Ensure consistent liquid handling and mixing. 2. Check the stability of reagents (kinase, tracer, ATP) over the course of the experiment. 3. Optimize the concentrations of kinase and tracer to maximize the signal window.[13][14][15][16] |
| Small signal window between positive and negative controls. | 1. Increase the concentration of the kinase or fluorescent tracer. 2. Allow for a longer incubation time to reach binding equilibrium. 3. Verify the activity of the positive control inhibitor. | |
| High variability in replicate wells | Inconsistent dispensing of reagents or compounds. | 1. Calibrate and validate automated liquid handlers. 2. Ensure thorough mixing of assay plates after reagent addition. |
| Compound precipitation. | 1. Visually inspect assay plates for precipitates. 2. Assess the solubility of this compound in the assay buffer. Consider reducing the final DMSO concentration. | |
| Compound autofluorescence | Intrinsic fluorescent properties of this compound. | 1. Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. 2. If significant, consider using a time-resolved fluorescence (TR-FRET) based assay, which is less susceptible to compound fluorescence.[17] |
| Irreproducible IC50 values for hit compounds | Compound instability or degradation. | 1. Prepare fresh compound solutions for each experiment. 2. Assess the stability of this compound in the assay buffer over time. |
| Assay conditions not at equilibrium. | 1. Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium. | |
| Edge effects observed on assay plates | Evaporation or temperature gradients across the plate. | 1. Use plate lids to minimize evaporation. 2. Ensure uniform temperature distribution during incubation. 3. Consider not using the outer wells for screening compounds and instead fill them with buffer.[18] |
Data Presentation
Table 1: Assay Validation Parameters for Kinase FP HTS
| Parameter | Value | Acceptance Criteria | Status |
| Z'-factor | 0.78 | ≥ 0.5 | Pass |
| Signal Window (SW) | 4.5 | ≥ 2 | Pass |
| CV% (Positive Control) | 4.2% | < 20% | Pass |
| CV% (Negative Control) | 3.8% | < 20% | Pass |
| DMSO Tolerance | Up to 1% | No significant effect on Z' | Pass |
Table 2: Hit Confirmation and Prioritization Data
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | FP Assay IC50 (µM) | Orthogonal Assay (NF-kB Reporter) IC50 (µM) | Selectivity (vs. Kinase B) |
| This compound | 85.2 | 2.5 | 3.1 | >10-fold |
| Hit-002 | 92.1 | 1.8 | > 50 (Inactive) | <2-fold |
| Hit-003 | 78.5 | 5.6 | 6.2 | >5-fold |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Kinase Inhibition Assay
This protocol outlines a competitive binding assay to screen for inhibitors of a target kinase.
Materials:
-
Target Kinase
-
Fluorescently labeled tracer
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Positive Control Inhibitor (e.g., Staurosporine)
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a 384-well plate, add 50 nL of each compound solution.
-
Add 5 µL of the kinase solution (pre-diluted in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a solution containing the fluorescent tracer and ATP (at its Km concentration) in assay buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate filters for the fluorophore.
-
Calculate percent inhibition relative to positive and negative controls (DMSO vehicle).
Protocol 2: NF-κB Luciferase Reporter Gene Assay (Orthogonal Assay)
This cell-based assay is used to confirm the activity of hits from the primary screen in a cellular context, assuming the target kinase is upstream of the NF-κB signaling pathway.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct.
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
TNFα (as a stimulant)
-
Luciferase assay reagent
-
96-well, white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.[19]
-
Treat the cells with various concentrations of this compound or control compounds for 1 hour.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.[20]
-
Remove the cell culture medium.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.[21]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of TNFα-induced luciferase activity.
Visualizations
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 4. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 10. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 11. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. hts: Standardized high-throughput evaluation of cell-based... in ic50: Standardized high-throughput evaluation of cell-based compound screens [rdrr.io]
- 13. academic.oup.com [academic.oup.com]
- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. assay.dev [assay.dev]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Addressing matrix effects in Camaric acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Camaric acid analysis, particularly focusing on the challenges posed by matrix effects in bioanalytical settings.
Troubleshooting Guide: Addressing Matrix Effects
This guide is designed to help you identify and resolve common issues related to matrix effects during the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Q1: I am observing low signal intensity and poor peak shapes for this compound in my plasma samples. What could be the cause?
A1: This is a classic sign of ion suppression, a major type of matrix effect. Co-eluting endogenous components from the plasma, such as phospholipids or salts, can interfere with the ionization of this compound in the MS source, leading to a suppressed signal.
Recommended Actions:
-
Improve Sample Cleanup: A simple protein precipitation (PPT) may not be sufficient. Consider more selective sample preparation techniques to remove interfering components.
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the interfering matrix components.
dot
Caption: Troubleshooting workflow for low signal intensity.
Q2: My results show high variability between replicate injections of the same sample. What is the likely cause?
A2: High variability is often caused by inconsistent matrix effects. This can be particularly problematic in complex matrices like tissue homogenates. The composition of the matrix can vary slightly from sample to sample, leading to fluctuating levels of ion suppression or enhancement.
Recommended Actions:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS like d3-Camaric acid is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same ionization effects, allowing for reliable normalization of the signal.
-
Evaluate Different Extraction Methods: The efficiency of your extraction process can impact the final matrix composition. Compare different methods to find the one that provides the most consistent results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of quantification.
Q2: How can I quantitatively assess matrix effects for my this compound assay?
A2: The most common method is the post-extraction addition technique. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solution.
The Matrix Factor (MF) is calculated as: MF (%) = (Peak Area in presence of matrix / Peak Area in absence of matrix) x 100
An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?
A3: The choice of technique depends on the required sensitivity and throughput. While Protein Precipitation (PPT) is fast, it is often insufficient for removing phospholipids, a major source of ion suppression. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are more effective at cleaning up the sample and reducing matrix effects.
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation methods on this compound recovery and matrix effects in plasma. Data is presented as mean ± standard deviation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 95.2 ± 4.1 | 85.7 ± 3.5 | 92.3 ± 2.8 |
| Matrix Factor (%) | 65.4 ± 8.2 (Suppression) | 91.3 ± 5.6 (Slight Suppression) | 98.1 ± 4.3 (Minimal Effect) |
| Process Efficiency (%) | 62.1 ± 7.9 | 78.2 ± 5.1 | 90.5 ± 3.9 |
This data is representative and compiled from typical bioanalytical method validation studies.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is recommended for effectively removing interfering phospholipids from plasma samples prior to LC-MS analysis of this compound.
dot
Caption: Solid-Phase Extraction (SPE) experimental workflow.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard (d3-Camaric acid) and 200 µL of 2% formic acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute this compound and the internal standard from the cartridge with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Parameters for this compound Quantification
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
This compound: Q1: 359.1 -> Q3: 161.1
-
d3-Camaric Acid (IS): Q1: 362.1 -> Q3: 164.1
-
Biological Context: Potential Signaling Pathway
For researchers investigating the biological effects of this compound, understanding its potential mechanism of action is crucial. As a potent antioxidant and anti-inflammatory agent, this compound may influence pathways like NF-κB signaling.
dot
How to increase the purity of isolated Camaric acid
Welcome to the technical support center for Camaric Acid purification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this compound. Below you will find troubleshooting guides and frequently asked questions to help you increase the purity of your isolated compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of this compound?
A1: Before beginning the purification process, it is crucial to have a preliminary assessment of your crude extract. Understanding the physical and chemical properties of this compound and potential impurities will guide your choice of purification strategy. Key considerations include the solubility of this compound in various solvents, its stability under different pH and temperature conditions, and the types of impurities present (e.g., polar, non-polar, other acidic compounds). A preliminary analysis by Thin Layer Chromatography (TLC) can provide a qualitative overview of the complexity of your mixture.
Q2: My isolated this compound has a low purity. What is the most common first step to improve it?
A2: For solid samples, recrystallization is often the most effective and straightforward initial purification step.[1][2][3] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure this compound in a suitable hot solvent and allowing it to cool slowly, purer crystals of the acid will form, leaving the majority of impurities dissolved in the solvent. The choice of solvent is critical for successful recrystallization.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Conversely, the primary impurities should either be highly soluble at room temperature or insoluble even at high temperatures. You may need to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, or mixtures) to identify the optimal one. For acidic compounds like this compound, alcoholic solvents or aqueous mixtures are often a good starting point.[4]
Q4: What can I do if my this compound fails to crystallize out of the solution during recrystallization?
A4: If crystals do not form upon cooling, several techniques can be employed to induce crystallization. First, try scratching the inside of the flask with a glass rod at the surface of the solution; this can create nucleation sites for crystal growth.[3] Alternatively, you can introduce a "seed crystal" of pure this compound to the solution. If these methods are unsuccessful, it's possible that too much solvent was used. In this case, you can evaporate some of the solvent to increase the concentration of this compound and attempt the cooling process again.
Q5: I am observing colored impurities in my this compound sample. How can these be removed?
A5: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal adsorbs the colored compounds. It is important to use a minimal amount of charcoal, as it can also adsorb some of the desired product, leading to a lower yield. The hot solution must then be filtered to remove the charcoal before cooling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield After Recrystallization | - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization occurred during hot filtration. - The chosen solvent is not optimal. | - Concentrate the filtrate and cool again. - Cool the solution in an ice bath after it has reached room temperature. - Preheat the filtration apparatus (funnel and filter paper). - Re-evaluate solvent selection with small-scale tests. |
| Oily Precipitate Instead of Crystals | - The melting point of the solute is lower than the boiling point of the solvent. - The compound is "oiling out" due to a high concentration of impurities. | - Use a lower-boiling point solvent. - Perform a preliminary purification step like column chromatography before recrystallization. |
| Persistent Impurities After Recrystallization | - The impurities have similar solubility properties to this compound. - The cooling process was too rapid, trapping impurities in the crystal lattice. | - Employ an alternative purification technique such as column chromatography. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][5] |
| Degradation of this compound During Purification | - Exposure to high temperatures, light, or oxygen.[6][7] - Unfavorable pH conditions. | - Use gentle heating and consider performing the purification under a nitrogen atmosphere.[8] - Protect the sample from light.[8] - Buffer the solution if this compound is sensitive to pH changes. |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a few milligrams of your impure this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. Repeat with different solvents to find one where the acid is poorly soluble at room temperature but dissolves completely when hot.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate and stirring continuously until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or activated charcoal.[5]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3][5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
-
Purity Assessment: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.[3] Further analysis can be performed using techniques like HPLC or NMR.[][10]
Protocol 2: Column Chromatography for this compound Purification
-
Stationary Phase and Mobile Phase Selection: Based on the polarity of this compound, select an appropriate stationary phase (e.g., silica gel for polar compounds) and a mobile phase (solvent system). Use TLC to determine a solvent system that gives a good separation of this compound from its impurities (an Rf value of ~0.3 for this compound is often ideal).
-
Column Packing: Prepare a chromatography column with the selected stationary phase, ensuring it is packed uniformly to prevent channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it carefully onto the top of the column.
-
Elution: Add the mobile phase continuously to the top of the column and collect the eluting solvent in fractions.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound using column chromatography.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Camaric Acid Derivatization
Welcome to the technical support center for the derivatization of Camaric acid (also known as Carminic acid). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary? A1: this compound is a hydrophilic, polyhydroxylated anthraquinone glycoside. Derivatization is often essential to:
-
Increase Hydrophobicity: Modify its structure to improve solubility in apolar organic solvents and polymer matrices.[1]
-
Enable Further Reactions: Convert the carboxylic acid group into an ester or amide to allow for coupling to other molecules.[2][3]
-
Improve Analytical Performance: Enhance volatility and thermal stability for Gas Chromatography (GC) analysis or improve ionization efficiency and retention for Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Q2: Which functional groups of this compound can be targeted for derivatization? A2: this compound possesses several reactive sites: a carboxylic acid group and multiple hydroxyl groups on both the anthraquinone core and the glucose moiety. The choice of which group to target depends on the desired final product. Selective derivatization of the carboxylic acid often requires the protection of the more numerous hydroxyl groups.[5][6]
Q3: What are the most common derivatization strategies for the carboxylic acid group? A3: The two primary strategies are:
-
Esterification: Reacting the carboxylic acid with an alcohol under acidic conditions (Fischer Esterification) or with an acylating agent like an acid anhydride or acyl chloride.[1][7] This is a common route to reduce hydrophilicity.
-
Amide Coupling: Activating the carboxylic acid with a coupling reagent (e.g., EDC, DCC, HATU) to facilitate its reaction with a primary or secondary amine, forming a stable amide bond.[2][8]
Q4: Is it necessary to use protecting groups for this compound derivatization? A4: Due to the multiple hydroxyl groups, which can also react under many derivatization conditions, protecting groups are crucial for achieving selectivity.[5] For instance, if you only want to form an amide at the carboxylic acid site, the hydroxyl groups should be protected first (e.g., as silyl ethers or acetates) and then deprotected after the amide coupling is complete.[6] An alternative strategy is per-acylation, where all hydroxyl groups and the carboxylic acid are derivatized simultaneously using an excess of reagent.[1]
Troubleshooting Guide: Derivatization Reactions
This guide addresses common issues encountered during the esterification or amidation of this compound.
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution & Rationale |
| Incomplete Reaction | Optimize reaction parameters such as time, temperature, and reagent concentration. Monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS.[4][9][10] Heating can often increase yield and shorten reaction times, but the thermal stability of the reactants and products must be considered.[11] |
| Reagent Degradation | Many derivatization and coupling reagents are sensitive to moisture.[4] Ensure that all reagents are fresh and that anhydrous solvents and conditions are used. Store reagents in a desiccator. |
| Poor Solubility of this compound | This compound is poorly soluble in many common organic solvents. Use a solvent in which it is soluble, such as pyridine or DMF, to ensure the reaction can proceed efficiently.[1][12] |
| Inefficient Carboxylic Acid Activation (Amide Coupling) | The choice of coupling reagent is critical. For sterically hindered or electron-deficient substrates, stronger coupling reagents like HATU or PyBOP may be required. Additives like HOBt or DMAP can improve reaction efficiency and reduce side reactions.[13][14] |
Problem: Multiple Products / Side Reactions
| Possible Cause | Suggested Solution & Rationale |
| Non-selective Derivatization | The hydroxyl groups on this compound are reactive. To achieve selective derivatization at the carboxylic acid, use an orthogonal protecting group strategy.[5] Alternatively, use a large excess of the derivatizing agent (e.g., acetic anhydride) to intentionally derivatize all reactive sites (per-acylation).[1] |
| Racemization (Amide Coupling) | Carbodiimide reagents (DCC, EDC) can sometimes cause racemization if the reactants are chiral. Adding 1-hydroxybenzotriazole (HOBt) can minimize this side reaction by forming a less reactive intermediate.[13] |
| Side-Product Formation from Reagents | DCC forms a dicyclohexylurea (DCU) byproduct that is often insoluble and can complicate purification.[13] Consider using diisopropylcarbodiimide (DIC) or a water-soluble carbodiimide like EDC, whose byproducts are more easily removed during aqueous workup.[2][13] |
Problem: Difficulty in Product Purification
| Possible Cause | Suggested Solution & Rationale |
| Insoluble Byproducts | If using DCC, the resulting DCU precipitate can be removed by filtration. However, some may remain in solution. Choosing a reagent with a soluble byproduct (e.g., EDC, DIC) simplifies the workup.[13] |
| Removal of Excess Reagents/Catalysts | Use an appropriate aqueous workup. For example, if using pyridine as a solvent or DMAP as a catalyst, wash the organic layer with an acidic solution (e.g., 5% aq. HCl) to protonate and extract the basic compounds into the aqueous phase.[1] |
| Similar Polarity of Product and Starting Material | If the reaction has not gone to completion, separating the derivatized product from the starting material can be challenging. Drive the reaction to completion and use column chromatography with an optimized solvent system for purification. |
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Full Name | Byproduct | Byproduct Solubility | Key Features |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Inexpensive and effective; byproduct precipitation can drive reaction but complicates purification.[13][15] |
| DIC | Diisopropylcarbodiimide | Diisopropylurea (DIU) | Soluble in most organic solvents | Useful for solid-phase synthesis and when byproduct precipitation is undesirable.[13] |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Soluble in water | Ideal for reactions in aqueous media and simplifies purification via aqueous extraction.[2][13] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - | Soluble | Highly efficient, fast reaction times, low racemization. Often used with a non-nucleophilic base like DIEA.[8] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | - | Soluble | Effective for hindered couplings, minimal racemization. Avoids carcinogenic HMPA byproduct seen with original BOP reagent.[13] |
Experimental Protocols & Workflows
A general troubleshooting workflow for derivatization reactions is outlined below.
Caption: A logical workflow for troubleshooting this compound derivatization.
Protocol 1: Per-Acetylation of this compound (Esterification)
This protocol is adapted from a procedure for making this compound more hydrophobic by reacting it with an acylating agent.[1][16] It results in the acetylation of the carboxylic acid and all available hydroxyl groups.
Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add acetic anhydride (a surplus, e.g., 5-10 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Quenching & Extraction: Dilute the reaction mixture with an organic solvent like dichloromethane (DCM). Wash the organic layer sequentially with 5% aqueous HCl to remove pyridine, followed by saturated aqueous NaHCO₃ to remove excess acetic acid, and finally with brine.
-
Drying and Concentration: Dry the collected organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the per-acetylation of this compound.
Protocol 2: Amide Coupling of Protected this compound using EDC/HOBt
This protocol describes a general procedure for coupling an amine to the carboxylic acid of this compound, assuming the hydroxyl groups have been pre-emptively protected.
Methodology:
-
Dissolution: Dissolve protected this compound (1 equivalent), HOBt (1.2 equivalents), and the desired amine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 8-16 hours, or until the reaction is complete by TLC/LC-MS analysis.
-
Workup: Dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aq. citric acid, saturated aq. NaHCO₃, and brine. The water-soluble urea byproduct from EDC should be removed in the aqueous layers.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product using column chromatography.
-
Deprotection: If necessary, perform a final deprotection step to remove the protecting groups from the hydroxyls, followed by purification.
Caption: Experimental workflow for amide coupling of protected this compound.
References
- 1. Towards hydrophobic carminic acid derivatives and their incorporation in polyacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protection, Deprotection, Derivatization | TCI AMERICA [tcichemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Reducing signal suppression in MS analysis of Camaric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mass Spectrometry (MS) analysis of Camaric acid. This compound, a complex triterpenoid with the chemical formula C₃₅H₅₂O₆, can present unique challenges during analysis due to its structure and potential for signal suppression in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its MS analysis challenging?
This compound is a triterpenoid natural product that can be isolated from the root of Lantana montevidensis. Its analysis by Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS), can be challenging due to its relatively high molecular weight, complex structure, and the potential for significant signal suppression from co-eluting matrix components, especially when extracted from plant materials.
Q2: What are the most common causes of signal suppression when analyzing this compound?
Signal suppression in the MS analysis of this compound typically arises from:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., lipids, pigments, and other secondary metabolites from plant extracts) can compete with this compound for ionization in the MS source, reducing its signal intensity.
-
Ionization Inefficiency: The choice of ionization source and its parameters can significantly impact the ionization efficiency of this compound.
-
Sample Preparation: Inadequate sample cleanup can lead to the introduction of interfering substances into the LC-MS system.
Q3: Which ionization technique is best for this compound analysis, ESI or APCI?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of triterpenoids like this compound.
-
ESI is generally suitable for polar and thermally labile compounds. For this compound, which contains a carboxylic acid group, ESI in negative ion mode is often effective.
-
APCI can be a good alternative, especially if ESI suffers from significant ion suppression. APCI is generally less prone to matrix effects than ESI.
The choice between ESI and APCI may depend on the specific sample matrix and the instrumentation available. It is often recommended to test both ionization modes during method development.
Q4: What are the expected mass-to-charge ratios (m/z) for this compound in MS analysis?
Given the molecular formula of this compound (C₃₅H₅₂O₆), the expected m/z values are:
-
Molecular Weight: 568.78 g/mol
-
[M-H]⁻ (Negative Ion Mode): 567.37 m/z
-
[M+H]⁺ (Positive Ion Mode): 569.38 m/z
-
[M+Na]⁺ (Positive Ion Mode Adduct): 591.36 m/z
-
[M+NH₄]⁺ (Positive Ion Mode Adduct): 586.41 m/z
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound Standard
| Possible Cause | Troubleshooting Step |
| Incorrect MS Polarity | This compound has a carboxylic acid group, making it amenable to negative ion mode. Ensure the mass spectrometer is set to negative ion mode to detect the [M-H]⁻ ion. If using positive mode, look for adducts like [M+Na]⁺ or [M+NH₄]⁺. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as capillary voltage, nebulizer gas flow, drying gas flow, and temperature. Start with typical values for similar compounds and perform a systematic optimization. |
| Inappropriate Mobile Phase | Ensure the mobile phase is compatible with the chosen ionization mode. For negative mode ESI, a mobile phase with a small amount of a weak base like ammonium acetate or a volatile acid like formic acid (to aid deprotonation in the source) can be beneficial. |
| Analyte Degradation | Prepare fresh standards of this compound to rule out degradation of the stock solution. |
Issue 2: Significant Signal Suppression in Sample Matrix
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | 1. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components. Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18). 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. |
| High Concentration of Matrix Components | Dilute the sample extract to reduce the concentration of matrix components. This may also reduce the analyte signal, so a balance needs to be found. |
| Ionization Source Competition | If using ESI, consider switching to APCI, which can be less susceptible to matrix effects. |
| Use of an Internal Standard | Employ a stable isotope-labeled internal standard (if available) or a structural analog to compensate for signal suppression during quantification. |
Data Presentation
Table 1: Typical Starting LC-MS Parameters for Triterpenoid Acid Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 - 4.0 kV |
| Nebulizer Pressure | 30 - 40 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
Table 2: Common MS/MS Transitions for Pentacyclic Triterpenoid Acids (Negative Ion Mode)
| Precursor Ion [M-H]⁻ | Product Ions | Description |
| 455.3 | 409.3, 391.3 | Ursolic/Oleanolic Acid - Loss of COOH and subsequent H₂O |
| 471.3 | 425.3, 407.3 | Betulinic Acid - Loss of COOH and subsequent H₂O |
| 487.3 | 441.3, 423.3 | Echinocystic Acid - Loss of COOH and subsequent H₂O |
Note: These are examples for common triterpenoid acids and can be used as a starting point for developing an MRM method for this compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Lantana montevidensis Roots
-
Sample Preparation: Air-dry the roots of Lantana montevidensis at room temperature and grind them into a fine powder.
-
Maceration:
-
Soak 100 g of the powdered plant material in 500 mL of methanol at room temperature for 48 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning with n-hexane to remove nonpolar compounds.
-
Further partition the aqueous methanol phase with dichloromethane and then ethyl acetate. This compound is expected to be in the less polar fractions.
-
-
Purification:
-
Subject the fraction containing this compound to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the compound of interest.
-
Further purification can be achieved by preparative HPLC if necessary.
-
Protocol 2: Sample Preparation for LC-MS Analysis
-
Dissolution: Accurately weigh a portion of the purified extract or standard and dissolve it in methanol or acetonitrile to a stock concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.
-
Sample Cleanup (if necessary for crude extracts):
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the sample extract.
-
Wash with a low percentage of organic solvent in water to remove polar impurities.
-
Elute this compound with methanol or acetonitrile.
-
-
Filtration: For relatively clean samples, filtration through a 0.22 µm syringe filter before injection may be sufficient.
-
Visualizations
Caption: Troubleshooting workflow for signal suppression in this compound MS analysis.
Caption: Generalized fragmentation pathway for triterpenoid acids in negative ion MS/MS.
Technical Support Center: Long-Term Stability of Camaric Acid Solutions
Welcome to the technical support center for the long-term stability testing of Camaric acid solutions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by exposure to light, high temperatures, alkaline pH, strong oxidizing and reducing agents, and the presence of certain metal ions, particularly Fe³⁺.[1] It is relatively stable in darkness, at temperatures between 20-90°C, and in acidic pH (pH 4-5).[1]
Q2: What are the recommended storage conditions for this compound solutions to ensure long-term stability?
A2: To ensure long-term stability, this compound solutions should be stored in tightly closed containers, protected from light, in a cool, dry, and well-ventilated area.[2][3] The product is chemically stable under standard ambient (room temperature) conditions.[2] For extended storage, refrigeration may be considered, although specific temperature recommendations should be determined by stability studies.
Q3: What are the typical degradation products of this compound?
A3: Degradation of Carminic acid, a closely related compound, can result in several metabolites. These can include 1-carboxy 2-methyl 4,6,7,10-tetrahydroxy anthracene-3-8-dione, 3-4-dihydroxy phenol, 2-hydroxy 6-methyl benzoic acid, 1-methyl 3,5,8-trihydroxy 2-naphthalic acid, 1,2,3,4,5,6-penthahydroxy naphthalene, and hydroquinone.[4]
Q4: How can I monitor the stability of my this compound solution over time?
A4: Stability can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis detector.[5][6] This method can separate the intact drug from its degradation products, allowing for quantification of both over time. Other analytical techniques can also be employed.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected decrease in this compound concentration in the solution. | Light-induced degradation: The solution may have been exposed to sunlight or strong incandescent light. | Store solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.[1] Conduct all manipulations under low-light conditions if possible. |
| pH instability: The pH of the solution may have shifted to an alkaline range (pH > 7). | Buffer the solution to maintain a pH between 4 and 5 for optimal stability.[1] Regularly monitor the pH of the solution. | |
| Oxidation: The solution may have been exposed to oxidizing agents or dissolved oxygen. | Degas the solvent before preparing the solution and consider purging the headspace of the container with an inert gas like nitrogen. Avoid contact with strong oxidizing agents.[3] | |
| Presence of metal ions: Contamination with metal ions, especially Fe³⁺, can catalyze degradation. | Use high-purity solvents and glassware. If metal ion contamination is suspected, consider using a chelating agent like EDTA, though its compatibility and impact on the final product must be validated.[1] | |
| Appearance of unknown peaks in the chromatogram during HPLC analysis. | Formation of degradation products. | Conduct forced degradation studies to intentionally generate degradation products.[7][8][9] This will help in identifying the unknown peaks and understanding the degradation pathways. |
| Interaction with excipients: If formulated, this compound may be reacting with other components in the solution. | Perform compatibility studies with individual excipients to identify any potential interactions.[6] | |
| Color change in the this compound solution. | Degradation of the chromophore. | A color change is a visual indicator of degradation. Correlate the color change with analytical data (e.g., HPLC) to quantify the extent of degradation. |
| pH shift. | Measure the pH of the solution, as the color of this compound can be pH-dependent. Adjust the pH if necessary. |
Data Presentation
Table 1: Summary of this compound Stability Under Various Conditions
| Condition | Stability | Observations | Reference |
| Light | Unstable in sunshine and incandescent light. Stable in darkness and indoor scattered light. | Significant degradation observed after 72 hours of exposure to direct light. | [1] |
| Temperature | Stable in the range of 20-90°C. | No significant degradation was observed within this temperature range over the study period. | [1] |
| pH | Relatively stable at pH 4-5 and 9-11. Unstable in various concentrations of NaOH. | Degradation increases in strongly alkaline conditions. | [1] |
| Oxidizing Agents (e.g., H₂O₂) | Stable at various concentrations. | No significant degradation was observed. | [1] |
| Reducing Agents (e.g., Na₂SO₃) | Stable at low concentrations, unstable at high concentrations. | Degradation is dependent on the concentration of the reducing agent. | [1] |
| Metal Ions | Stable in the presence of Cu²⁺, Mg²⁺, K⁺, Zn²⁺, and Ca²⁺. Unstable in the presence of Fe³⁺. | Rapid degradation was observed in the presence of ferric ions. | [1] |
Experimental Protocols
Protocol 1: Long-Term Stability Testing of this compound Solution
1. Objective: To evaluate the stability of a this compound solution under defined storage conditions over a specified period.
2. Materials:
- This compound reference standard
- High-purity solvent (e.g., water, buffer solution)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- pH meter
- Stability chambers set to desired temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)
- HPLC system with a UV/Vis detector
3. Procedure:
- Prepare a stock solution of this compound at a known concentration in the desired solvent.
- Aliquot the solution into multiple vials made of appropriate material (e.g., Type I glass) and seal them.
- Place the vials in the stability chambers.
- At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months), withdraw vials for analysis.[10]
- Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.
- Record the appearance, pH, and any other relevant physical properties of the solution at each time point.
Protocol 2: Forced Degradation Study of this compound Solution
1. Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.
2. Materials:
- This compound solution
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- Heat source (e.g., water bath, oven)
- Photostability chamber
3. Procedure:
- Acid Hydrolysis: Add HCl to the this compound solution to achieve a final concentration of 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes).[11] Neutralize the solution before analysis.
- Base Hydrolysis: Add NaOH to the this compound solution to achieve a final concentration of 0.1 M NaOH. Heat at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes).[11] Neutralize the solution before analysis.
- Oxidation: Add H₂O₂ to the this compound solution. Store at room temperature for a specified period.
- Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 70°C) for a specified period.
- Photodegradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.
- Analyze all stressed samples, along with a control sample (unstressed), using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[12]
Visualizations
Caption: Experimental workflow for a long-term stability study.
Caption: Potential degradation pathways of this compound under stress.
References
- 1. Study on Stability and Determination Methods of Carminic Acid Extracted from Dactylopius coccus Costa [spkx.net.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ijrpp.com [ijrpp.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Best Practices for Handling and Weighing Organic Acids
Disclaimer: The term "Camaric acid" is not a standard chemical identifier found in our databases. This guide provides information on two compounds with similar names, Carminic acid and 4-Coumaric acid , which may be the intended substance. Please verify the exact identity of your compound using its CAS number before following these procedures.
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the best practices for handling and weighing Carminic acid and 4-Coumaric acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure safe and accurate experimentation.
Section 1: Carminic Acid
Frequently Asked Questions (FAQs) for Carminic Acid
Q1: What is Carminic acid and what are its common uses?
A1: Carminic acid is a naturally occurring red pigment derived from cochineal insects.[1] It is a glucosidal hydroxyanthrapurin that the insects produce as a deterrent to predators.[1] In research and industry, it is primarily used as a histological stain and a natural colorant in food, cosmetics, and pharmaceuticals.[2] When complexed with aluminum and calcium, it forms the stable pigment known as carmine.[2][3]
Q2: What are the primary safety concerns when handling Carminic acid powder?
A2: Carminic acid powder should be handled with care to avoid inhalation and direct contact with skin and eyes.[4][5] While most safety data sheets may not classify it as hazardous, some individuals may experience allergic reactions.[2] It is recommended to work in a well-ventilated area and wear appropriate personal protective equipment (PPE).[4]
Q3: How should Carminic acid be stored?
A3: Carminic acid should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be kept away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[6]
Q4: What is the solubility of Carminic acid?
A4: Carminic acid is soluble in water, alcohol, and concentrated sulfuric acid.[5] It is slightly soluble in ether and practically insoluble in petroleum ether.[4] Its solubility in water is approximately 1.3 g/L.[7]
Q5: Is Carminic acid stable?
A5: Carminic acid is stable under dark conditions and at temperatures ranging from 20-90°C.[8] It is unstable in direct sunlight and in the presence of certain metal ions like Fe3+.[8] Its color is pH-dependent, appearing yellow to violet in acidic aqueous solutions and a deep red in neutral solutions.[4][5]
Troubleshooting Guide for Carminic Acid
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent color in solution | pH of the solvent is not controlled. | Carminic acid's color is pH-dependent.[5] Ensure the pH of your solvent is appropriate for the desired color. It is bright red in neutral solutions, yellow below pH 4.8, and deep violet above pH 6.2.[5] |
| Difficulty dissolving the powder | Using an inappropriate solvent or insufficient mixing. | Carminic acid is soluble in water and ethanol.[5] Use gentle heating or sonication to aid dissolution. For histological stains, specific protocols often involve the use of heat, but this can potentially decompose the molecule.[7] |
| Precipitate forms in acidic solutions | Carminic acid can precipitate out of solution at low pH. | Water-soluble carmine solutions are sensitive to acidity and can form a reversible precipitate. Increasing the pH above 7 should redissolve the compound. |
| Observed allergic reaction | Individual sensitivity to Carminic acid. | Carminic acid can act as a hapten and bind to proteins, which may trigger an allergic response in sensitive individuals.[9] If any team member shows signs of an allergic reaction, they should cease handling the compound and seek medical advice. Ensure strict adherence to PPE guidelines to minimize exposure. |
Data Summary for Carminic Acid
| Property | Value | Source |
| Molecular Formula | C22H20O13 | [4] |
| Molar Mass | 492.39 g/mol | [7] |
| Appearance | Dark purplish-brown mass or bright red/dark red powder. | [4] |
| Melting Point | 136 °C (decomposes) | [5][7] |
| Water Solubility | 1.3 g/L | [7] |
| Other Solubilities | Soluble in alcohol, concentrated sulfuric acid; slightly soluble in ether. | [4][5] |
| Storage Temperature | Room temperature | [10] |
Experimental Protocols for Carminic Acid
-
Preparation:
-
Weighing Procedure:
-
Use a clean, appropriately sized spatula and a suitable weighing vessel (e.g., a glass vial or beaker). Avoid using weighing paper with analytical balances.[1][11]
-
Tare the weighing vessel on the analytical balance.
-
Carefully transfer the desired amount of Carminic acid powder into the vessel. Avoid creating dust.[4]
-
Close the balance door and allow the reading to stabilize before recording the weight.
-
Clean the spatula and the weighing area immediately after use to prevent contamination.[1]
-
-
Storage of Unused Material:
Visualization: Carminic Acid in Angiogenesis
Caption: Conceptual pathway of Carminic Acid promoting angiogenesis.[12]
Section 2: 4-Coumaric Acid
Frequently Asked Questions (FAQs) for 4-Coumaric Acid
Q1: What is 4-Coumaric acid and what are its research applications?
A1: 4-Coumaric acid (also known as p-Coumaric acid) is a hydroxycinnamic acid found in a wide variety of plants.[2] It is studied for its antioxidant, anti-inflammatory, antimicrobial, and anti-cancer properties.[2][13]
Q2: What are the main safety hazards associated with 4-Coumaric acid?
A2: 4-Coumaric acid may cause respiratory irritation, skin irritation, and serious eye damage.[14] It is important to handle it in a well-ventilated area and use appropriate PPE to avoid contact.
Q3: What are the recommended storage conditions for 4-Coumaric acid?
A3: Store in a cool, dry place in a tightly sealed container, protected from light. For long-term storage, it is stable for at least 4 years at room temperature as a solid.[9] Stock solutions should be stored at -20°C for up to 1 month or -80°C for up to 6 months.
Q4: What is the solubility of 4-Coumaric acid?
A4: 4-Coumaric acid is soluble in organic solvents such as ethanol (approx. 10-32 mg/mL), DMSO (approx. 15-32 mg/mL), and DMF (approx. 20 mg/mL).[2][9][13] It is sparingly soluble in aqueous buffers.[9] To prepare an aqueous solution, it is recommended to first dissolve it in DMF and then dilute with the aqueous buffer.[9]
Q5: How stable is 4-Coumaric acid in solution?
A5: Aqueous solutions of 4-Coumaric acid are not recommended for storage for more than one day.[9] Light can induce the isomerization of the (E)-isomer to the (Z)-isomer. It is best to prepare fresh solutions for experiments.
Troubleshooting Guide for 4-Coumaric Acid
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of aqueous solution | Low solubility in aqueous buffers. | 4-Coumaric acid has limited solubility in water.[13] For aqueous buffers, first dissolve the compound in a small amount of DMSO or DMF, then dilute with the buffer to the final concentration.[9] |
| Inconsistent experimental results | Degradation or isomerization of the compound. | Prepare fresh solutions for each experiment as aqueous solutions are not stable for long periods.[9] Protect solutions from light to prevent isomerization. |
| Low cellular uptake or activity | Poor solubility in cell culture media. | The use of a small percentage of a co-solvent like DMSO can improve solubility in media. Ensure the final concentration of the co-solvent is not toxic to the cells. |
| Difficulty achieving desired concentration | Inaccurate weighing due to static or moisture absorption. | Use an anti-static gun on the weighing vessel before taring. For hygroscopic compounds, weigh them quickly with the balance doors closed to minimize moisture absorption. |
Data Summary for 4-Coumaric Acid
| Property | Value | Source |
| Molecular Formula | C9H8O3 | |
| Molar Mass | 164.16 g/mol | |
| Appearance | White to cream to pale brown powder. | |
| Melting Point | 214 °C | |
| Water Solubility | Insoluble/Slightly soluble | [13] |
| Solubility in Organic Solvents | Ethanol: ~10-32 mg/mL, DMSO: ~15-32 mg/mL, DMF: ~20 mg/mL | [2][9][13] |
| Storage Temperature (Solid) | Room Temperature | [9] |
| Storage Temperature (Solution) | -20°C (1 month), -80°C (6 months) |
Experimental Protocols for 4-Coumaric Acid
-
Preparation:
-
Perform all operations in a chemical fume hood.
-
Wear appropriate PPE (safety glasses, lab coat, gloves).
-
-
Procedure:
-
Accurately weigh the required amount of 4-Coumaric acid powder following the procedure in Protocol 1 .
-
In a sterile conical tube, add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the 4-Coumaric acid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Visualization: 4-Coumaric Acid and Apoptosis in Cancer Cells
References
- 1. Carminic acid - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. Carminic Acid - Molecule of the Month - May 2022 (HTML version) [chm.bris.ac.uk]
- 4. Effects of carmine and carminic acid on embryonic tissue cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Carmine | 1390-65-4 [smolecule.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The history, chemistry and modes of action of carmine and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]
- 10. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promoting effects of carminic acid-enriched cochineal extracts on capsular invasive thyroid carcinomas through targeting activation of angiogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Carnosic Acid, Caffeic Acid, and Other Natural Antivirals
A comprehensive guide for researchers and drug development professionals on the antiviral properties, mechanisms of action, and experimental evaluation of promising natural compounds.
The search for novel antiviral agents is a continuous and critical endeavor in the face of emerging and evolving viral threats. Natural products have long been a rich source of bioactive compounds with therapeutic potential, and among these, phenolic and polyphenolic compounds have demonstrated significant antiviral activity. This guide provides a comparative study of two prominent natural phenolic acids, Carnosic acid and Caffeic acid, alongside other well-researched natural antivirals, namely Quercetin and Rosmarinic acid. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative antiviral efficacy, mechanisms of action, and the experimental protocols used to evaluate these compounds.
Comparative Antiviral Activity
The antiviral efficacy of Carnosic acid, Caffeic acid, Quercetin, and Rosmarinic acid has been evaluated against a range of viruses. The following table summarizes their 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) values obtained from various in vitro studies. It is important to note that direct comparison of these values should be made with caution, as experimental conditions such as the specific viral strain, cell line, and assay method can influence the results. For the most accurate comparison, data from studies using the same cell line (Vero cells) and targeting the same virus (Herpes Simplex Virus Type 1) are highlighted.
| Compound | Virus | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
| Carnosic Acid | Herpes Simplex Virus-2 (HSV-2) | Vero | IC₅₀ between 6.25 and 12.5 µg/mL | [1] |
| Human Respiratory Syncytial Virus (hRSV) | A549 | Reduced progeny by 26-fold at 60 µM | [2] | |
| SARS-CoV-2 | - | Directly inhibits infectivity | [3] | |
| Caffeic Acid | Herpes Simplex Virus-1 (HSV-1) | HEp-2 | Inhibited multiplication at 8 mM | [4] |
| Hepatitis C Virus (HCV) | Huh7.5.1 | - | [5][6] | |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | - | Dose-dependent inhibition | [5] | |
| Quercetin | Herpes Simplex Virus-1 (HSV-1) | Raw 264.7 | 50% plaque reduction at 10 µg/mL | [7] |
| Human Cytomegalovirus (HCMV) | HFF | IC₅₀ = 5.931 ± 1.195 µg/mL | [8] | |
| Varicella-Zoster Virus (VZV) | HFF | IC₅₀ = 3.835 ± 0.56 µg/mL | [8] | |
| Influenza A (H1N1, H3N2) | MDCK | IC₅₀ from 2.738 to 7.756 µg/mL | ||
| Rosmarinic Acid | Enterovirus 71 (EV71) | RD | IC₅₀ = 4.33 ± 0.18 µM | |
| Influenza A Virus (IAV) | - | Inhibited various strains | [9] | |
| Chikungunya virus (CHIKV) | 293T | Inhibited 50% proliferation at 60 µM | [10] |
Mechanisms of Antiviral Action
The antiviral mechanisms of these natural compounds are multifaceted, often targeting multiple stages of the viral life cycle. Understanding these mechanisms is crucial for the development of targeted antiviral therapies.
Carnosic Acid: The antiviral action of carnosic acid involves the inhibition of viral replication by suppressing cellular ATP synthesis pathways such as glycolysis, the citrate cycle, and oxidative phosphorylation[1]. Against SARS-CoV-2, it has been shown to curb the interaction between the viral spike protein and the ACE2 receptor, thereby blocking viral entry[3]. It also activates the Nrf2 pathway, which has anti-inflammatory and antioxidant effects[3].
Caffeic Acid: Caffeic acid exhibits a broad range of antiviral mechanisms. It can inhibit viral attachment and entry, as demonstrated against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)[5]. Against Hepatitis C Virus (HCV), it induces an interferon-alpha (IFNα) antiviral response through the p62-mediated Keap1/Nrf2 signaling pathway[6][11]. For Herpes Simplex Virus (HSV), it is thought to interfere with viral DNA replication[12].
Quercetin: Quercetin's antiviral activity is extensive, targeting various stages of viral infection. It can inhibit viral entry, as seen with influenza viruses, by targeting the hemagglutinin protein[4]. It also inhibits viral replication by targeting viral proteases and polymerases[13]. Furthermore, quercetin can modulate host immune responses by suppressing inflammatory pathways like NF-κB and activating antiviral signaling pathways such as the JAK-STAT pathway[7][13].
Rosmarinic Acid: Rosmarinic acid has been shown to interfere with viral entry and replication. Against influenza A virus, it downregulates the GSK3β and Akt signaling pathways, which are important for viral entry and replication[9][14]. For Chikungunya virus, it is suggested to modulate the IL-17 signaling pathway to help the host resist infection[10]. In the case of Enterovirus 71, it is believed to inhibit the interaction between the viral capsid protein VP1 and cellular receptors[15].
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in the study of these natural antivirals, the following diagrams have been generated using the DOT language.
Caption: Simplified overview of the antiviral mechanisms of action for Carnosic acid, Caffeic acid, Quercetin, and Rosmarinic acid.
Caption: General experimental workflow for a Plaque Reduction Assay to determine antiviral activity.
Caption: Standard experimental workflow for an MTT Assay to assess compound cytotoxicity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of antiviral studies. Below are generalized, yet detailed, methodologies for the Plaque Reduction Assay and the MTT Assay, two common methods used in the evaluation of antiviral compounds.
Plaque Reduction Assay
This assay is a standard method to quantify the infectivity of lytic viruses and to determine the efficacy of antiviral compounds.
1. Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., Vero, MDCK, A549) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator.
2. Virus Dilution and Infection:
-
On the day of the experiment, prepare serial dilutions of the virus stock in a serum-free medium.
-
Remove the growth medium from the confluent cell monolayers and wash the cells gently with phosphate-buffered saline (PBS).
-
Inoculate the cells with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) per well.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
3. Compound Treatment and Overlay:
-
During the viral adsorption period, prepare different concentrations of the test compound in an overlay medium (e.g., medium containing 1-2% methylcellulose or low-melting-point agarose).
-
After adsorption, remove the viral inoculum and gently wash the cells with PBS.
-
Add the overlay medium containing the test compound (or vehicle control) to the respective wells.
4. Incubation and Plaque Visualization:
-
Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After the incubation period, fix the cells with a solution such as 4% formaldehyde.
-
Stain the fixed cells with a staining solution, such as 0.1% crystal violet. The viable cells will stain, leaving the plaques (areas of cell death) as clear zones.
5. Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
The IC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50%.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of compounds.
1. Cell Plating:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C to allow the cells to attach.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in a culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a cell-free blank.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
3. MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add a small volume of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Measurement:
-
After incubation, add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
The 50% cytotoxic concentration (CC₅₀) is determined as the concentration of the compound that reduces cell viability by 50%.
This comparative guide provides a foundational understanding of the antiviral potential of Carnosic acid, Caffeic acid, Quercetin, and Rosmarinic acid. The presented data and protocols are intended to aid researchers in the design and interpretation of their own studies, contributing to the ongoing efforts in the discovery and development of new natural antiviral therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiviral activity of carnosic acid against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Protective mechanism of quercetin and its derivatives in viral-induced respiratory illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caffeic acid inhibits HCV replication via induction of IFNα antiviral response through p62-mediated Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin and its derivates as antiviral potentials: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activities of Quercetin and Isoquercitrin Against Human Herpesviruses [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Unlocking the antiviral potential of rosmarinic acid against chikungunya virus via IL-17 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of multiplication of herpes simplex virus by caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. doaj.org [doaj.org]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of the Efficacy of Coumaric and Related Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of various acid derivatives, including p-coumaric acid, coumarin, and cinnamic acid derivatives, based on recent preclinical research. This analysis is intended to inform researchers and professionals in drug development about the therapeutic potential of these compounds across different disease models. The information presented is supported by experimental data from multiple studies.
Comparative Efficacy of Acid Derivatives
The following table summarizes the in vitro efficacy of several acid derivatives against various cell lines and pathogens. The data highlights the half-maximal inhibitory concentration (IC50) and other relevant metrics, providing a basis for comparing their potency.
| Compound Class | Derivative | Target | Efficacy (IC50/MIC) | Reference |
| p-Coumaric Acid Derivatives | Pentyl p-coumarate (7) | Trypanosoma cruzi (epimastigote) | 5.16 ± 1.28 μM | [1][2] |
| Pentyl p-coumarate (7) | Trypanosoma cruzi (trypomastigote) | 61.63 ± 28.59 μM | [1][2] | |
| Methyl p-coumarate (1) | Trypanosoma cruzi (epimastigote) | 601.06 ± 249.17 μM | [1] | |
| Coumarate esters (1d, 1e, 1f) | Tyrosinase | pIC50: 3.7-4.2 | [3] | |
| Caracasine Acid Derivatives | Methyl ester (2) | PC-3 (prostate cancer) | More sensitive than MCF-7 | [4] |
| Amide (9) | PC-3 (prostate cancer) | More sensitive than MCF-7 | [4] | |
| Epoxide (10) | PC-3 (prostate cancer) | More sensitive than MCF-7 | [4] | |
| Coumarin-3-Carboxamide Derivatives | 4-fluoro benzamide (14b) | HepG2 (liver cancer) | IC50 = 2.62–4.85 μM | [5] |
| 2,5-difluoro benzamide (14e) | HepG2 (liver cancer) | IC50 = 2.62–4.85 μM | [5] | |
| 4-fluoro benzamide (14b) | HeLa (cervical cancer) | IC50 = 0.39–0.75 μM | [5] | |
| 2,5-difluoro benzamide (14e) | HeLa (cervical cancer) | IC50 = 0.39–0.75 μM | [5] | |
| Compound 10 | Gram-positive bacteria | Moderate activity | [5] | |
| Compound 13 | Gram-positive bacteria | Moderate activity | [5] | |
| Cinnamic Acid Derivatives | Harmicine hybrid (36d) | HepG2 (liver cancer) | IC50 = 3.11 µM | [6] |
| Harmicine hybrid (36e) | HepG2 (liver cancer) | IC50 = 2.19 µM | [6] | |
| Harmicine hybrid (36f) | HepG2 (liver cancer) | IC50 = 0.74 µM | [6] | |
| 1,2,3-triazolic moiety (42a) | B16-F10 (melanoma) | 86% suppression of cell migration | [6] |
Key Experimental Methodologies
Detailed protocols are crucial for the replication and validation of experimental findings. Below are summaries of key methodologies cited in the referenced studies.
Trypanocidal Activity Assay
The trypanocidal effect of p-coumaric acid derivatives was evaluated against Trypanosoma cruzi.[1][2] The 50% inhibitory concentration (IC50) was determined for both epimastigote and trypomastigote forms of the parasite.[1]
Cell Viability and Cytotoxicity Assays
The cytotoxicity of various derivatives was assessed against human cancer cell lines, such as MCF-7, PC-3, HepG2, and HeLa.[4][5][6] Cell viability is typically measured using assays like the MTT test, which quantifies metabolic activity.
Antibacterial Activity Assay
The antibacterial properties of coumarin-3-carboxamide and cinnamic acid derivatives were determined against both Gram-positive and Gram-negative bacteria.[4][5][7] The minimum inhibitory concentration (MIC) is a standard metric used to evaluate the lowest concentration of a compound that inhibits visible bacterial growth.[5]
Enzyme Inhibition Assays
The inhibitory activity of coumaric acid derivatives against tyrosinase, a key enzyme in melanin synthesis, was evaluated.[3] Molecular docking studies were also employed to understand the binding interactions between the compounds and the enzyme's active site.[1][2][3]
In Vivo Anti-inflammatory Assay
The anti-inflammatory potential of coumarin derivatives was evaluated using the carrageenan-induced paw edema model in rats.[8][9] This assay measures the reduction in acute inflammation following compound administration.
Visualizing Molecular Pathways and Experimental Processes
Diagrams illustrating signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and research designs.
Caption: Workflow for assessing the trypanocidal activity of p-coumaric acid derivatives.
The trypanocidal mechanism of action for derivatives like pentyl p-coumarate involves inducing cell death by necrosis.[1][2] This is characterized by an increase in reactive oxygen species and a loss of mitochondrial membrane potential, ultimately leading to a loss of cellular integrity.[1][2]
Caption: Inhibition of the PI3K/AKT pathway by coumarin derivatives.
Certain coumarin derivatives have been shown to exert their cytotoxic effects by inhibiting the PI3K/AKT signaling pathway, which is crucial for cancer cell proliferation and survival.[10] This pathway regulates members of the Bcl-2 family, which in turn control the intrinsic apoptosis pathway.[10]
Conclusion
The diverse chemical structures of coumaric, coumarin, and cinnamic acid derivatives contribute to their wide range of biological activities. The presented data indicates that specific structural modifications can significantly enhance their efficacy against cancer cells, parasites, and bacteria. In particular, esterification of p-coumaric acid and specific substitutions on the coumarin and cinnamic acid backbones have yielded compounds with potent inhibitory activities.
Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these promising classes of compounds. The experimental protocols and pathway analyses provided in this guide offer a foundation for future comparative studies in the field of drug discovery.
References
- 1. Trypanocidal Mechanism of Action and in silico Studies of p-Coumaric Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypanocidal Mechanism of Action and in silico Studies of p-Coumaric Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumaric acid derivatives as tyrosinase inhibitors: Efficacy studies through in silico, in vitro and ex vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of caracasine acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
Unveiling the Anti-Inflammatory Potential of Camaric Acid: A Comparative Guide to Mechanism of Action Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Camaric acid and other natural compounds known for their anti-inflammatory properties, with a focus on the validation of their mechanism of action. While research on this compound is ongoing, this document summarizes the current understanding and provides a framework for its evaluation by comparing it with well-characterized molecules, Carnosic acid and p-Coumaric acid. The primary focus is on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that direct quantitative data for this compound's NF-κB inhibition is not yet widely available in published literature, highlighting a key area for future research.
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| This compound | Anti-inflammatory activity | Not Specified | Data not available | [1] |
| Carnosol | Nitric Oxide (NO) Production | RAW 264.7 macrophages | 9.4 µM | [2] |
| Carnosic acid | NF-κB Activation | SH-SY5Y neuroblastoma | Qualitative Inhibition | [3][4] |
| p-Coumaric acid | NF-κB Activation | RAW 264.7 macrophages | Qualitative Inhibition | [5][6] |
| Rosmarinic acid | TNF-α-induced NF-κB Activation | NIH3T3 fibroblasts | 10.9 ± 1.6 µM | [7] |
| Rosmarinic acid | TNF-α-induced NF-κB Activation | Human dermal fibroblasts | 9.5 ± 1.5 µM | [7] |
Experimental Protocols: Validating NF-κB Pathway Inhibition
The following are detailed methodologies for key experiments used to validate the inhibition of the NF-κB signaling pathway.
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.
Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which catalyzes a light-emitting reaction when its substrate, luciferin, is added. The intensity of the emitted light is proportional to NF-κB activity.
Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined time (e.g., 6-8 hours).[10] Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.[10]
-
Transfer the cell lysate to an opaque 96-well plate.[9]
-
Add the luciferase assay substrate to the lysate and measure the firefly luciferase activity using a luminometer.[11]
-
If using a dual-luciferase system, add the stop-and-glow reagent to quench the firefly luciferase signal and simultaneously activate the Renilla luciferase reaction. Measure the Renilla luciferase activity.[10]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition by the test compound compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of NF-κB to a specific DNA sequence.[12]
Principle: Nuclear extracts containing activated NF-κB are incubated with a labeled DNA probe containing the NF-κB binding consensus sequence. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The slower migration of the protein-DNA complex compared to the free probe indicates binding.
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with the test compound and/or stimulus as described above.
-
Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit or a standard protocol involving hypotonic and high-salt buffers.[13]
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Binding Reaction:
-
In a reaction tube, combine the nuclear extract, the labeled probe, and a binding buffer containing poly(dI-dC) to prevent non-specific binding.[15]
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.[15]
-
For competition and supershift assays, add an excess of unlabeled probe (competitor) or an antibody specific to an NF-κB subunit (e.g., p65) to the reaction, respectively.
-
-
Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.[16]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Detect the labeled probe by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes.
-
Western Blot Analysis of IκBα Phosphorylation and Degradation
This technique is used to assess the upstream events in the NF-κB signaling pathway.
Principle: Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα.[17] Western blotting can be used to detect the levels of phosphorylated IκBα (p-IκBα) and total IκBα. A decrease in total IκBα and a transient increase in p-IκBα indicate pathway activation.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound and/or stimulus for various time points.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[18]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[19]
-
Incubate the membrane with a primary antibody specific for p-IκBα or total IκBα.[20][21]
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualization
The following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for its validation.
Caption: The canonical NF-κB signaling pathway.
Caption: Experimental workflow for validating NF-κB inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Carnosic Acid Induces Anti-Inflammatory Effects in Paraquat-Treated SH-SY5Y Cells Through a Mechanism Involving a Crosstalk Between the Nrf2/HO-1 Axis and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Rosmarinic acid as a downstream inhibitor of IKK-β in TNF-α-induced upregulation of CCL11 and CCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. bowdish.ca [bowdish.ca]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. Electrophoretic mobility shift assay analysis of NF-κB DNA binding [pubmed.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]
- 15. licorbio.com [licorbio.com]
- 16. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 17. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 18. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Navigating the Challenges in Reproducibility of Camaric Acid Bioassays
This guide aims to address the current landscape of camaric acid bioactivity assessment, highlighting the challenges in reproducibility and providing a framework for future research. Due to the limited publicly available data on this compound, this guide will also draw parallels with the more extensively studied p-coumaric acid to illustrate key concepts in bioassay reproducibility and data interpretation.
Comparative Analysis of Bioactivity: A Data-Deficient Landscape
An exhaustive search for quantitative bioassay data on this compound yielded minimal results. One source identified its potential antiviral and antimicrobial activities, along with immunomodulatory effects, but did not provide specific experimental data such as IC50 or MIC values from various studies.[1] This absence of standardized and comparable data makes it impossible to construct a meaningful comparison table for this compound's performance across different bioassays or against alternative compounds.
In contrast, a wealth of data exists for p-coumaric acid, a structurally related phenolic acid. Studies have extensively documented its anti-inflammatory, anticancer, and antimicrobial activities with detailed quantitative results. For instance, p-coumaric acid has been shown to inhibit the growth of various cancer cell lines and microbial strains, with reported IC50 and MIC values varying depending on the specific cell line, microbial strain, and experimental conditions used. The availability of such data for p-coumaric acid allows for meta-analyses and systematic reviews to assess the reproducibility and consistency of its reported biological effects.
Methodological Considerations for Robust Bioassays
The reproducibility of bioassay results is critically dependent on the detailed reporting of experimental protocols. Key parameters that can significantly influence the outcome of a bioassay include:
-
Cell Line/Microbial Strain: The genetic background and physiological state of the biological system used.
-
Reagent Source and Quality: Variations in the purity and batch of reagents can introduce variability.
-
Assay Conditions: Factors such as incubation time, temperature, and solvent can impact results.
-
Data Analysis Methods: The statistical methods used to determine endpoints like IC50 or MIC values.
For natural products like this compound, the extraction and purification methods are also crucial variables that can affect the purity and composition of the tested compound, thereby influencing the bioassay outcome. The lack of detailed methodologies in the available literature for this compound bioassays is a major impediment to assessing the reliability of the reported activities.
Visualizing Biological Processes and Experimental Design
To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway that could be modulated by a bioactive compound and a generalized workflow for conducting a bioassay.
Caption: A diagram illustrating a hypothetical signaling cascade.
References
A Comparative Guide to Synthetic versus Naturally Sourced Carminic Acid for Researchers and Drug Development Professionals
An Important Note on Terminology: This guide focuses on the comparison of synthetic and naturally sourced Carminic acid . Initial searches for "Camaric acid" yielded limited and disparate results, suggesting a likely misspelling. Carminic acid, a widely studied compound with established natural and synthetic sources, aligns with the detailed requirements of the user's request. Therefore, this document proceeds under the assumption that the intended subject was Carminic acid.
Carminic acid, a potent anthraquinone C-glucoside, is a vibrant red pigment with a long history of use and a growing range of applications in research and pharmaceuticals.[1] Its utility extends beyond its coloring properties to include antioxidant and anti-inflammatory activities.[2] This guide provides a comprehensive comparison of Carminic acid derived from its traditional natural source and modern synthetic methods, offering valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: A Quantitative Comparison
The choice between naturally sourced and synthetically produced Carminic acid often hinges on factors such as purity, yield, and impurity profiles. The following table summarizes key quantitative data to facilitate an evidence-based decision.
| Parameter | Naturally Sourced Carminic Acid | Synthetically Produced Carminic Acid |
| Primary Source | Dried female cochineal insects (Dactylopius coccus)[1] | Chemical synthesis or microbial fermentation (e.g., genetically engineered Aspergillus nidulans)[1][3] |
| Typical Purity | 50-65% in commercial carmine preparations[4] | >95% achievable through biotechnological methods |
| Reported Yield | 70-80% of carminic acid from dried cochineal[4] | Varies depending on the synthetic route or fermentation efficiency |
| Potential Impurities | Insect-derived proteins, waxes, other organic residues[5] | Starting materials, reagents, by-products of chemical reactions, residual solvents |
| Consistency | Can vary depending on the insect source, harvest time, and extraction method | Generally higher lot-to-lot consistency |
Performance Comparison: Natural vs. Synthetic
The performance of Carminic acid in research and drug development is critically dependent on its source and purity.
Naturally Sourced Carminic Acid:
The traditional source of Carminic acid is the cochineal insect, which produces the compound as a defense mechanism.[1] Extraction from these insects is a well-established process, but it can result in a product with significant batch-to-batch variability. The presence of insect-derived proteins is a notable drawback, as these can be allergenic and may interfere with sensitive biological assays.[5] However, for applications where high purity is not a critical factor, natural Carminic acid can be a cost-effective option.
Synthetically Produced Carminic Acid:
The first total synthesis of Carminic acid was achieved in the early 1990s, and more recently, biotechnological methods using genetically engineered microorganisms have emerged as a promising alternative.[1][3] These methods offer the potential for a more sustainable and controlled production process, free from the ethical and supply chain concerns associated with insect harvesting.
A key advantage of synthetic and bio-synthetically produced Carminic acid is the significantly higher purity that can be achieved, often exceeding 95%. This high purity is crucial for pharmaceutical applications and sensitive research where impurities could lead to confounding results. The impurity profile of synthetic Carminic acid is also more predictable and controllable, consisting primarily of residual starting materials and by-products from the synthesis process.
While direct comparative studies on the biological activity of natural versus synthetic Carminic acid are limited, it is reasonable to infer that the higher purity of the synthetic compound would lead to more consistent and reliable results in biological assays. The absence of proteinaceous and other complex biological contaminants in synthetic Carminic acid is a significant advantage in drug development, where safety and reproducibility are paramount.
Experimental Protocols
This section details the methodologies for the extraction of natural Carminic acid and a general overview of its chemical analysis for purity assessment.
Protocol 1: Extraction of Natural Carminic Acid
This protocol is a generalized representation of common extraction methods.
Objective: To extract Carminic acid from dried cochineal insects.
Materials:
-
Dried cochineal insects
-
Water or ethanol
-
Hydrochloric acid (HCl) or other acid for pH adjustment
-
Sodium carbonate or other base for pH adjustment
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator or other solvent removal system
Procedure:
-
Grinding: The dried cochineal insects are finely ground to increase the surface area for extraction.
-
Extraction: The ground insects are mixed with a solvent (typically water or ethanol) and heated to facilitate the dissolution of Carminic acid. The pH of the mixture may be adjusted to optimize extraction efficiency.
-
Filtration: The solid insect debris is separated from the liquid extract by filtration.
-
Purification (Optional): The extract can be further purified using techniques like column chromatography to remove impurities.
-
Concentration: The solvent is removed from the extract, often using a rotary evaporator, to yield a concentrated Carminic acid solution or a solid powder.
-
Precipitation: The Carminic acid can be precipitated from the solution by adjusting the pH, leading to the formation of carmine, the aluminum lake of Carminic acid.
Protocol 2: Analysis of Carminic Acid Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a Carminic acid sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.
-
C18 reverse-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Carminic acid standard of known purity
-
Sample of Carminic acid for analysis
Procedure:
-
Standard Preparation: A stock solution of the Carminic acid standard is prepared in a suitable solvent (e.g., methanol/water mixture). A series of calibration standards are then prepared by diluting the stock solution.
-
Sample Preparation: A solution of the Carminic acid sample is prepared in the same solvent used for the standards.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid, is typically used.
-
Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.
-
Column Temperature: The column is maintained at a constant temperature (e.g., 25°C).
-
Detection: The DAD is set to monitor absorbance at the wavelength of maximum absorbance for Carminic acid (around 490-520 nm). If using an MS detector, it is set to monitor the mass-to-charge ratio of the Carminic acid ion.
-
-
Analysis: The calibration standards and the sample solution are injected into the HPLC system.
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the Carminic acid in the sample chromatogram to the calibration curve generated from the standards. The presence of impurities can be identified by the appearance of other peaks in the chromatogram.
Mandatory Visualizations
Biosynthetic Pathway of Carminic Acid
The following diagram illustrates the key steps in the biosynthesis of Carminic acid, a polyketide secondary metabolite.
Caption: Biosynthesis of Carminic Acid.
Experimental Workflow: Natural Extraction and Purity Analysis
This diagram outlines the general workflow for extracting Carminic acid from its natural source and subsequently analyzing its purity.
Caption: Natural Extraction and Purity Analysis Workflow.
Signaling Pathway: Anti-inflammatory Action of Carminic Acid
Carminic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and Nrf-2 pathways.[2]
Caption: Anti-inflammatory Signaling of Carminic Acid.
References
- 1. Carminic acid - Wikipedia [en.wikipedia.org]
- 2. Carminic acid mitigates fructose-triggered hepatic steatosis by inhibition of oxidative stress and inflammatory reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utolbanjarachem.com [utolbanjarachem.com]
- 4. mdpi.com [mdpi.com]
- 5. sensientpharma.com [sensientpharma.com]
Camaric Acid: No Evidence for Clinical Use or Comparison with Standard-of-Care Drugs
As of late 2025, there is no publicly available scientific literature or clinical trial data to support the use of Camaric acid as a therapeutic agent for any medical condition. Extensive searches of medical and chemical databases have not yielded any information on its mechanism of action in a disease context, nor any studies comparing it to standard-of-care treatments.
This compound is a known chemical compound, also referred to as (+)-camphoric acid, which is a white crystalline substance derived from the oxidation of camphor.[1] It has been identified and synthesized for over a century and is used in certain pharmaceutical preparations and chemical syntheses.[1][2]
Some research has explored the biological activities of camphoric acid and its derivatives. For instance, a study published in Amino Acids in 2010 investigated the effect of camphoric acid on the differentiation of mouse osteoblastic cells, suggesting a potential role in stimulating bone formation by inducing the expression of glutamate signaling molecules.[3] Other historical or preclinical studies have mentioned various derivatives of camphoric acid in contexts such as constipation, arteriosclerosis obliterans, and as potential hypotensive agents, though these do not represent current clinical applications.[4]
It is important to distinguish this compound from other similarly named compounds, such as Carminic acid, a natural red dye with a distinct chemical structure and biological properties.[5][6]
References
- 1. Camphoric acid - Wikipedia [en.wikipedia.org]
- 2. Camphoric Acid | Fisher Scientific [fishersci.ca]
- 3. Camphoric acid stimulates osteoblast differentiation and induces glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. camphoric acid, 5394-83-2 [thegoodscentscompany.com]
- 5. Carminic Acid | C22H20O13 | CID 10255083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carminic acid - Wikipedia [en.wikipedia.org]
Validating the Target Engagement of Camaric Acid in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular target engagement of Camaric acid, a triterpenoid with known anti-inflammatory properties. Based on the established mechanisms of similar anti-inflammatory triterpenoids, this guide hypothesizes that this compound engages the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway. To illustrate a robust validation workflow, this guide compares this compound to a well-characterized IKK inhibitor, BMS-345541.
The methodologies and data presented herein offer a comprehensive approach to confirming direct target interaction in a cellular context, a critical step in the development of novel therapeutic agents.
Comparative Analysis of Target Engagement
The following table summarizes key quantitative metrics for assessing the cellular target engagement of this compound and the benchmark IKK inhibitor, BMS-345541. The data for this compound is presented as a hypothetical example to guide researchers in their experimental design and data interpretation.
| Parameter | This compound (Hypothetical Data) | BMS-345541 (Reference Data) | Method | Significance |
| Cellular Thermal Shift (ΔTm) | + 4.2 °C | + 5.8 °C | Cellular Thermal Shift Assay (CETSA) | A positive shift in the melting temperature (Tm) of the target protein upon compound treatment indicates direct binding and stabilization. |
| Cellular EC50 (Target Engagement) | 1.5 µM | 0.3 µM[1] | CETSA (Isothermal Dose-Response) | The concentration of the compound required to achieve 50% of the maximal thermal stabilization, reflecting target binding potency in intact cells. |
| Cellular IC50 (Pathway Inhibition) | 5.2 µM | 0.5 µM | In-Cell Western (p-IκBα) | The concentration of the compound that inhibits 50% of the downstream signaling event (IκBα phosphorylation), indicating functional inhibition of the target pathway. |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below.
Cellular Thermal Shift Assay (CETSA)
This method directly assesses the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.
Protocol:
-
Cell Culture and Treatment:
-
Culture human embryonic kidney 293 (HEK293) cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound, BMS-345541, or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Heat Shock:
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellets in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for the IKKβ subunit.
-
Use an appropriate secondary antibody and a suitable detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the amount of soluble IKKβ at each temperature.
-
Plot the percentage of soluble IKKβ against the temperature to generate a melting curve and determine the Tm.
-
In-Cell Western (ICW) for Downstream Pathway Analysis
This high-throughput immunodetection method quantifies the inhibition of downstream signaling events, such as the phosphorylation of IκBα, in a cellular context.[2][3][4][5][6]
Protocol:
-
Cell Seeding and Treatment:
-
Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound, BMS-345541, or vehicle control for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α) for 15 minutes to induce IKK activation and IκBα phosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a suitable blocking buffer for 1.5 hours.
-
Incubate the cells with a primary antibody against phospho-IκBα (p-IκBα) overnight at 4°C.
-
Wash the cells and then incubate with an infrared dye-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
For normalization, a total protein stain or an antibody against a housekeeping protein can be included.
-
-
Imaging and Analysis:
-
Wash the cells to remove unbound secondary antibody.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity of p-IκBα in each well and normalize to the total protein signal.
-
Plot the normalized p-IκBα signal against the compound concentration to determine the IC50 value.
-
Visualizing the Molecular Context
The following diagrams illustrate the signaling pathway, experimental workflow, and the logical framework of the comparative analysis.
Caption: Hypothesized mechanism of this compound in the NF-κB pathway.
Caption: Experimental workflows for CETSA and In-Cell Western assays.
Caption: Logical relationship for comparing this compound and BMS-345541.
References
- 1. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 3. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 4. biomol.com [biomol.com]
- 5. licorbio.com [licorbio.com]
- 6. products.advansta.com [products.advansta.com]
Inter-laboratory validation of Camaric acid analytical methods
An Inter-laboratory Comparison of Analytical Methods for Carminic Acid Quantification
This guide provides a comparative analysis of various analytical methods for the quantification of carminic acid, a natural red colorant widely used in the food and cosmetic industries. The performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Differential Pulse Polarography (DPP) are evaluated based on inter-laboratory validation studies to ensure accuracy, precision, and reliability of results for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative performance parameters of different analytical methods for carminic acid determination, as reported in various studies.
Table 1: Inter-laboratory Validation of an HPLC-DAD Method for Carminic Acid in Candy [1]
An inter-laboratory study was conducted to assess the accuracy and precision of an HPLC-DAD method for quantifying carminic acid in a candy sample. Three laboratories (Lab A, Lab B, and Lab C) participated in the study, analyzing the same sample with the identical method.[1] The recovery and relative standard deviation (RSD) were determined through three repeated experiments.[1]
| Spiked Concentration (mg/kg) | Parameter | Lab A | Lab B | Lab C |
| 1 | Recovery (%) | 95.8 | 92.5 | 98.7 |
| RSD (%) | 2.1 | 3.5 | 1.8 | |
| 5 | Recovery (%) | 97.2 | 94.8 | 99.1 |
| RSD (%) | 1.5 | 2.8 | 1.2 | |
| 10 | Recovery (%) | 98.5 | 96.1 | 100.2 |
| RSD (%) | 1.1 | 2.2 | 0.9 |
Table 2: Performance Characteristics of Various Analytical Methods for Carminic Acid
This table compares the performance of HPLC-DAD, LC-MS/MS, and Differential Pulse Polarography (DPP) for the analysis of carminic acid.
| Method | Linearity (mg/L) | LOD | LOQ | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| HPLC-DAD | 0.2 - 50 | - | - | 87.3 - 97.1 | 0.48 - 8.90 | [1] |
| LC-MS/MS | - | 0.05 mg/kg | 0.15 mg/kg | - | - | [1] |
| HPLC/PDA | - | - | - | - | < 2.7 | [2] |
| DPP | 1 - 90 µM | 0.16 µM | - | - | - | [3] |
| DPP | - | 0.55 µg/mL | - | - | - | [4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of carminic acid in various food matrices.
-
Sample Preparation: [1]
-
Homogenize approximately 1 g of the food sample.
-
Add a solution of 50% methanol in water and 10% hydrochloric acid in water (4:1, v/v) to a final volume of 20 mL in a 50 mL conical tube.
-
For samples with high fat content, perform a hexane wash.
-
Centrifuge the extract at 5000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
-
-
Chromatographic Conditions: [1]
-
Column: C18 UG120
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (A) and acetonitrile with 0.1% TFA (B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Diode-Array Detector, monitoring at the maximum absorbance wavelength for carminic acid.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is employed for the qualitative and sensitive quantitative analysis of carminic acid.
-
Sample and Standard Preparation: [1]
-
Prepare a stock solution of carminic acid (e.g., 100 mg/kg) by dissolving the standard in a 50% methanol in water solution.
-
Prepare sample extracts following a similar procedure to the HPLC-DAD method.
-
-
Instrumentation:
-
A liquid chromatograph coupled to a tandem mass spectrometer.
-
The specific instrument parameters (e.g., ion source, collision energy) should be optimized for carminic acid.
-
Differential Pulse Polarography (DPP)
DPP is an electrochemical method that has been successfully applied for the determination of carminic acid.
-
Analytical Conditions: [3]
-
Electrolyte: pH 2.0 Britton–Robinson (B–R) buffer solution.
-
Working Electrode: Dropping Mercury Electrode (DME).
-
Peak Potential: -489 mV.
-
Scan Rate: 5 mV/second.
-
Pulse Amplitude: 50 mV.
-
Visualizations
The following diagrams illustrate the experimental workflow for carminic acid analysis and the logical flow of an inter-laboratory validation study.
Caption: Experimental workflow for the analysis of carminic acid in food samples.
Caption: Logical workflow of an inter-laboratory validation study.
References
- 1. submit.foodhygiene.or.kr [submit.foodhygiene.or.kr]
- 2. HPLC/PDA determination of carminic acid and 4-aminocarminic acid using relative molar sensitivities with respect to caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the food dye carmine in milk and candy products by differential pulse polarography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
Unveiling the Antiviral Potential of Chlorogenic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chlorogenic acid (CGA), a prominent natural polyphenol found in coffee and various plants, has emerged as a compound of significant interest within the virology community. Extensive research highlights its broad-spectrum antiviral activity, positioning it as a potential candidate for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the antiviral spectrum of chlorogenic acid against established antiviral drugs, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of Chlorogenic Acid has been evaluated against a diverse range of viruses. The following tables summarize the key quantitative data, primarily presenting the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, alongside comparable data for existing antiviral medications.
Table 1: Antiviral Activity against Influenza A Virus
| Compound | Virus Strain | Assay | IC50 / EC50 (µM) | Reference |
| Chlorogenic Acid | H1N1 | Plaque Reduction Assay | 44.87 | [1][2][3] |
| Chlorogenic Acid | H3N2 | Plaque Reduction Assay | 62.33 | [1][2][3] |
| Oseltamivir | Influenza A | Neuraminidase Inhibition Assay | Varies by strain | [4][5][6][7][8] |
| Zanamivir | Influenza A | Neuraminidase Inhibition Assay | Varies by strain | [4][5][6][7][8] |
| Baloxavir marboxil | Influenza A | Cap-dependent endonuclease inhibition | Varies by strain | [4][6][7][8] |
Table 2: Antiviral Activity against Hepatitis B Virus (HBV)
| Compound | Assay | Endpoint | Result | Reference |
| Chlorogenic Acid | In vitro (HepG2.2.15 cells) | Inhibition of HBV-DNA replication and HBsAg production | Demonstrated inhibitory effect | [9] |
| Entecavir | In vivo | Suppression of HBV DNA | Potent suppression | [10][11][12][13][14] |
| Tenofovir | In vivo | Suppression of HBV DNA | Potent suppression | [10][11][12][13][14] |
Table 3: Antiviral Activity against Herpes Simplex Virus (HSV)
| Compound | Virus Strain | Assay | IC50 (µg/mL) | Reference |
| Chlorogenic Acid | HSV-1 | Not specified | Not specified, but antiviral action is reported | [15][16] |
| Acyclovir | HSV-1, HSV-2 | DNA Polymerase Inhibition | Varies by strain | [17][18][19][20][21] |
| Valacyclovir | HSV-1, HSV-2 | DNA Polymerase Inhibition | Varies by strain | [17][18][19][20] |
| Famciclovir | HSV-1, HSV-2 | DNA Polymerase Inhibition | Varies by strain | [17][18][19][20] |
Table 4: Antiviral Activity against Human Immunodeficiency Virus (HIV)
| Compound/Derivative | Target | IC50 (µM) | Reference |
| 3,4,5-tricaffeoylquinic acid | HIV-1 Integrase | 0.063 | [15] |
| 3,4,5-tricaffeoylquinic acid | Anti-HIV activity (MT-2 cells) | 1.15 | [15] |
| Dicaffeoyltartaric acids | HIV-1 Integrase | 0.15 - 0.84 | [15] |
Table 5: Antiviral Activity against Other Viruses
| Compound | Virus | Assay | IC50 (µg/mL) | Reference |
| Chlorogenic Acid | Enterovirus 71 (EV71) | Plaque Reduction Assay | 6.3 | [15][22][23][24] |
| Chlorogenic Acid | Adenovirus | Not specified | Antiviral action reported | [15][16] |
| Chlorogenic Acid | SARS-CoV-2 (Pseudovirus) | Pseudovirus Infection Assay | IC75 (BA.1): 256.4 µM, (BA.2): 128.8 µM, (BA.4/5): 155.6 µM | [25] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of antiviral compounds.
Plaque Reduction Assay
This assay is a standard method to quantify the infectious virus particles and assess the efficacy of antiviral compounds.
-
Cell Culture: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the test compound (e.g., Chlorogenic Acid) for a specified period.
-
Infection: The cell monolayer is washed, and the virus-compound mixture is added to the cells.
-
Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: The plates are incubated for several days to allow for plaque development.
-
Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted for each compound concentration.
-
Calculation: The percentage of plaque reduction compared to the virus control (no compound) is calculated, and the IC50 value is determined.[26][27][28][29][30]
TCID50 (50% Tissue Culture Infectious Dose) Assay
This endpoint dilution assay is used to determine the virus titer, especially for viruses that do not form plaques.
-
Cell Plating: Host cells are seeded in a 96-well plate.
-
Serial Dilution: The virus stock is serially diluted.
-
Infection: A fixed volume of each virus dilution is added to multiple wells of the 96-well plate containing the host cells.
-
Incubation: The plate is incubated for a period sufficient to allow for the development of a cytopathic effect (CPE).
-
Scoring: Each well is scored as either positive or negative for CPE.
-
Calculation: The TCID50 is calculated using statistical methods, such as the Reed-Muench or Spearman-Kärber formula, to determine the virus dilution that causes CPE in 50% of the inoculated wells.[31][32][][34][35]
Quantitative PCR (qPCR) Based Antiviral Assay
This method quantifies the amount of viral nucleic acid (DNA or RNA) to assess the inhibitory effect of a compound on viral replication.
-
Cell Infection: Host cells are infected with the virus in the presence of varying concentrations of the test compound.
-
Incubation: The infected cells are incubated for a defined period to allow for viral replication.
-
Nucleic Acid Extraction: Total DNA or RNA is extracted from the cells or the cell culture supernatant.
-
Reverse Transcription (for RNA viruses): Viral RNA is converted to cDNA using a reverse transcriptase enzyme.
-
qPCR Amplification: The viral DNA or cDNA is amplified using specific primers and probes in a real-time PCR instrument. The amplification is monitored in real-time by detecting a fluorescent signal.
-
Quantification: The amount of viral nucleic acid is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve.
-
Analysis: The reduction in viral nucleic acid levels in the presence of the compound compared to the untreated control is used to determine the antiviral activity.[36][37][38][39]
Mechanisms of Action and Signaling Pathways
Chlorogenic acid exhibits its antiviral effects through multiple mechanisms, including direct interaction with viral components and modulation of host cell signaling pathways.
One of the primary mechanisms of CGA against the influenza virus is the inhibition of neuraminidase , an essential enzyme for the release of new virus particles from infected cells.[2][3][40][41] By blocking this enzyme, CGA effectively traps the viruses within the host cell, preventing their spread.
Furthermore, CGA has been shown to modulate host inflammatory responses to viral infections. It can regulate key signaling pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) .[42][43][44][45] By inhibiting the NF-κB pathway, CGA can reduce the production of pro-inflammatory cytokines, thereby mitigating the excessive inflammation often associated with severe viral infections.
Caption: Antiviral mechanisms of Chlorogenic Acid.
Caption: General workflow for antiviral compound testing.
Caption: Logical comparison of Chlorogenic Acid and conventional antivirals.
References
- 1. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Treating Flu with Antiviral Drugs | Influenza (Flu) | CDC [cdc.gov]
- 5. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Drugs for Seasonal Influenza for 2024-2025 | The Medical Letter Inc. [secure.medicalletter.org]
- 7. nfid.org [nfid.org]
- 8. veteranshome.stonybrookmedicine.edu [veteranshome.stonybrookmedicine.edu]
- 9. Anti-hepatitis B virus activity of chlorogenic acid, quinic acid and caffeic acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Treatment of Chronic Hepatitis B Virus (HBV) Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global Hepatitis Programme [who.int]
- 12. Hepatitis B - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 13. What are the new drugs for Hepatitis B Virus (HBV) Infection? [synapse.patsnap.com]
- 14. Hepatitis B Foundation: Approved Drugs for Adults [hepb.org]
- 15. archivepp.com [archivepp.com]
- 16. archivepp.com [archivepp.com]
- 17. Medications for herpes: 4 options [medicalnewstoday.com]
- 18. Antiviral Medications for HSV (Herpes Simplex Virus) | Rixis Dermatology [rixisdermatology.com]
- 19. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Herpes Simplex Treatment & Management: Approach Considerations, Medical Care, Consultations [emedicine.medscape.com]
- 21. Aciclovir - Wikipedia [en.wikipedia.org]
- 22. Chlorogenic Acid Inhibits the Replication and Viability of Enterovirus 71 In Vitro | PLOS One [journals.plos.org]
- 23. Chlorogenic acid inhibits the replication and viability of enterovirus 71 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chlorogenic Acid Inhibits the Replication and Viability of Enterovirus 71 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluating the antiviral efficacy and specificity of chlorogenic acid and related herbal extracts against SARS-CoV-2 variants via spike protein binding intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 29. Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization | Springer Nature Experiments [experiments.springernature.com]
- 30. asm.org [asm.org]
- 31. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 32. agilent.com [agilent.com]
- 34. urmc.rochester.edu [urmc.rochester.edu]
- 35. bmglabtech.com [bmglabtech.com]
- 36. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 37. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 38. labinsights.nl [labinsights.nl]
- 39. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. nbinno.com [nbinno.com]
- 42. Chlorogenic acid is a positive regulator of MDA5, TLR7 and NF-κB signaling pathways mediated antiviral responses against Gammacoronavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 44. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]
- 45. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationships of p-Coumaric and Cinnamic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the initial focus of this guide was intended to be on the structure-activity relationship (SAR) of Camaric acid analogs, a thorough review of the scientific literature revealed a limited amount of specific SAR data for this particular compound. This compound, isolated from Lantana montevidensis, has demonstrated antibacterial activity. However, extensive studies on its analogs are not yet widely published.
To provide a valuable resource for researchers in the field of drug discovery, this guide pivots to a comparative analysis of two closely related and extensively studied classes of compounds: p-Coumaric acid and Cinnamic acid analogs. These compounds share a common phenylpropanoid skeleton and exhibit a broad range of biological activities, making them excellent scaffolds for the development of new therapeutic agents. This guide will objectively compare the performance of their analogs, provide supporting experimental data, and detail the methodologies used in these key experiments.
I. Comparative Biological Activities: p-Coumaric vs. Cinnamic Acid Analogs
The biological activities of p-coumaric and cinnamic acid analogs are highly dependent on the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid moiety. Below is a summary of their performance in antibacterial, antifungal, and cytotoxic assays.
Antibacterial Activity
Both p-coumaric and cinnamic acid derivatives have been shown to possess antibacterial properties. The key SAR observations are summarized below.
Table 1: Antibacterial Activity of p-Coumaric and Cinnamic Acid Analogs
| Compound Class | Analog/Derivative | Bacterial Strain(s) | Activity (MIC/IC50 in µM/mL) | Key SAR Insights |
| p-Coumaric Acid | Ester with 8-hydroxyquinoline | S. aureus, B. subtilis, E. coli, P. aeruginosa | pMICam = 1.73 µM/mL[1] | Esterification of the carboxylic acid, particularly with heterocyclic moieties like quinoline, significantly enhances antibacterial activity.[1] |
| Amide derivatives | B. subtilis, P. aeruginosa | IC50: 215 - 365 µM | Amide formation can lead to potent antibacterial agents, with activity depending on the specific amine used. | |
| Cinnamic Acid | Cinnamaldehyde | E. coli, S. aureus | MBC >25 mM (Cinnamic acid) vs. 8-10 mM (Cinnamaldehyde)[2] | The aldehyde functional group in cinnamaldehyde demonstrates greater potency compared to the carboxylic acid of cinnamic acid.[2] |
| Piperidine-containing derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli | MIC: 12.5 - 50 µg/mL[2] | Introduction of a piperidine moiety can lead to potent antibacterial activity, with selectivity for Gram-positive or Gram-negative bacteria depending on the substitution pattern.[2] | |
| Chitosan conjugates | B. subtilis, L. monocytogenes, E. faecalis | MIC: 2 - 32 µg/mL[2] | Conjugation to polymers like chitosan can significantly enhance antibacterial efficacy.[2] |
Antifungal Activity
Analogs of both acids have demonstrated promising antifungal activities, with specific structural features enhancing their potency.
Table 2: Antifungal Activity of p-Coumaric and Cinnamic Acid Analogs
| Compound Class | Analog/Derivative | Fungal Strain(s) | Activity (MIC in µg/mL) | Key SAR Insights |
| p-Coumaric Acid | Ester with 8-hydroxyquinoline | C. albicans, A. niger | Potent activity reported[1] | Similar to antibacterial activity, esterification with 8-hydroxyquinoline is a key strategy for enhancing antifungal potency.[1] |
| Cinnamic Acid | (E)-3-(4-Methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acid | A. niger, A. flavus, A. terreus | Comparable to miconazole against A. niger[1][3] | The presence of a methoxy and a prenyl group on the phenyl ring significantly boosts antifungal activity.[1][3] |
| Cinnamic oxime esters | Valsa mali, Botrytis cinerea | EC50: 0.71 - 1.41 µg/mL[4] | Conversion of the carboxylic acid to an oxime ester is a highly effective strategy for developing potent fungicides.[4] |
Cytotoxic Activity
The anticancer potential of these compounds has been extensively explored, with several analogs showing significant cytotoxicity against various cancer cell lines.
Table 3: Cytotoxic Activity of p-Coumaric and Cinnamic Acid Analogs
| Compound Class | Analog/Derivative | Cancer Cell Line(s) | Activity (IC50 in µM) | Key SAR Insights |
| p-Coumaric Acid | p-Coumaric acid | HCT-15 (colon) | 1400 | The parent compound shows moderate activity. |
| Cinnamic Acid | Harmicine-cinnamic acid hybrids | HepG2 (liver) | 0.74 - 3.11 | Hybridization with other bioactive scaffolds like harmicine can lead to highly potent anticancer agents. |
| Oleanolic acid-cinnamic acid esters | MCF-7 (breast) | 1.79 | Esterification with triterpenoids is a promising approach for enhancing cytotoxicity. | |
| Cinnamic acid derivatives with hydroxamate group | A-549 (lung) | 10.36 | The introduction of a hydroxamate group can improve potency.[5] | |
| Cinnamic acid derivatives | HCT116, HepG2, SMMC-7721, H1299 | 0.41 - 4.29 | Various substitutions on the cinnamic acid scaffold can lead to potent and selective anticancer compounds.[6] |
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the tables above.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Tube Dilution Method for Antimicrobial Susceptibility Testing
The tube dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in sterile test tubes.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each tube containing the diluted antimicrobial agent with the standardized microbial suspension. A positive control tube (medium with inoculum but no antimicrobial agent) and a negative control tube (medium only) are also included.
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for most bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
III. Visualization of SAR Principles
The following diagrams illustrate the key structure-activity relationships for p-coumaric and cinnamic acid analogs based on the available data.
Caption: SAR of p-Coumaric Acid Analogs.
Caption: SAR of Cinnamic Acid Analogs.
IV. Conclusion
This guide provides a comparative overview of the structure-activity relationships of p-coumaric and cinnamic acid analogs, highlighting key structural modifications that influence their antibacterial, antifungal, and cytotoxic properties. The data presented in the tables, along with the detailed experimental protocols, offer a valuable resource for researchers aiming to design and synthesize novel therapeutic agents based on these versatile scaffolds. The Graphviz diagrams provide a clear visual summary of the SAR principles, aiding in the rational design of more potent and selective analogs. While specific SAR data for this compound remains limited, the insights gained from its close structural relatives, p-coumaric and cinnamic acids, provide a strong foundation for future research in this area.
References
- 1. Structure-antifungal activity relationship of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Carminic Acid: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of Carminic acid, this document outlines procedural, step-by-step guidance to ensure safe laboratory practices. This information is intended for researchers, scientists, and drug development professionals.
Initial searches for "Camaric acid" did not yield specific results; however, it is likely a misspelling of "Carminic acid," a common biological stain and food colorant. The following disposal procedures are for Carminic acid.
Carminic acid (C₂₂H₂₀O₁₃) is a naturally occurring red glucosidal hydroxyanthrapurin derived from some scale insects[1][2]. While some sources suggest it has low toxicity and that no special disposal is required, other safety data sheets (SDS) indicate it can cause skin and eye irritation and recommend disposal at an approved waste facility[1][3][4][5]. Given the conflicting information, a cautious and compliant approach to disposal is essential to ensure personnel safety and environmental protection.
Chemical and Physical Properties Relevant to Disposal
A summary of Carminic acid's properties that inform safe handling and disposal procedures is provided below.
| Property | Value | Citation |
| Appearance | Bright red to dark purple powder | [6] |
| Solubility | Soluble in water and ethanol | [6] |
| Stability | Stable under normal temperatures and pressures | [3] |
| Incompatibilities | Strong oxidizing agents | [3][4] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide | [3] |
Recommended Disposal Procedures
Due to varying disposal recommendations in safety literature, the following step-by-step process is recommended to ensure compliance and safety.
Step 1: Review Local Regulations and Institutional Policies Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding chemical waste disposal. Institutional guidelines will provide specific protocols that must be followed.
Step 2: Assess the Waste Stream Determine if the Carminic acid waste is in a solid or liquid form and if it is mixed with other chemicals. The presence of other hazardous materials will dictate the disposal route.
Step 3: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling Carminic acid waste, including:
-
Safety goggles
-
Gloves
-
Lab coat
Step 4: Waste Collection and Storage
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Label the container as "Hazardous Waste: Carminic Acid" and include the concentration and date.
-
Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents[3][4].
Step 5: Disposal Decision
The following diagram outlines the decision-making process for the proper disposal of Carminic acid waste.
Experimental Protocol: Neutralization of Aqueous Carminic Acid Waste
While specific experimental protocols for Carminic acid disposal are not detailed in the reviewed literature, a general procedure for the neutralization of acidic waste can be applied if deemed appropriate by your institution's EHS guidelines and is permissible for drain disposal.
Objective: To adjust the pH of an aqueous solution of Carminic acid to a neutral range (typically 5.5-9.5) before drain disposal[7].
Materials:
-
Aqueous Carminic acid waste
-
Dilute sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
A well-ventilated area, preferably a fume hood
Procedure:
-
Place the beaker containing the aqueous Carminic acid waste on a stir plate in a fume hood.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the dilute base (e.g., 1M NaOH) dropwise to the Carminic acid solution.
-
Monitor the pH of the solution regularly using pH strips or a pH meter.
-
Continue adding the base until the pH is within the neutral range (5.5-9.5)[7].
-
Once neutralized, the solution may be disposed of down the drain with a large volume of water, in accordance with local regulations[7].
Note: If the Carminic acid is in a solid form, it should be dissolved in water before attempting neutralization. For larger quantities or high concentrations, it is strongly recommended to dispose of the waste through a licensed hazardous waste contractor without attempting neutralization[7][8].
Disclaimer: This information is intended as a guide and does not supersede local regulations or institutional policies. Always consult your institution's EHS department for specific disposal procedures.
References
- 1. Carminic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Carminic acid - Wikipedia [en.wikipedia.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.fr [fishersci.fr]
- 5. fishersci.com [fishersci.com]
- 6. Carminic acid - CAMEO [cameo.mfa.org]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Essential Safety and Handling Protocols for Corrosive Organic Acids
Note on "Camaric Acid": Publicly available safety and chemical data for a compound named "this compound" is limited. The following guidelines are based on the known hazards of structurally similar and phonetically related compounds, namely m-Coumaric acid and Carminic acid. This guidance is intended for trained laboratory personnel and is applicable to the handling of hazardous organic acids that are irritants and potentially corrosive.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of corrosive and irritant organic acids.
Hazard Identification and Personal Protective Equipment (PPE)
Safe handling of hazardous organic acids necessitates stringent adherence to PPE protocols to prevent skin and eye contact, inhalation, and ingestion. The required PPE is detailed below and should be worn at all times when handling the chemical.
Table 1: Personal Protective Equipment (PPE) for Handling Hazardous Organic Acids
| Protection Type | Specific Equipment | Purpose | Relevant Hazards Addressed |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles.[1][2] | Causes serious eye irritation/damage.[3][4] |
| Skin Protection | Acid-resistant gloves (Nitrile or Neoprene) over thin nitrile gloves.[5][6] | To prevent direct skin contact and chemical burns.[3][5] | Causes skin irritation or severe burns.[3][4] |
| Acid-resistant lab coat or coveralls (e.g., Tychem®) | To protect the body from splashes and spills.[5][7] | Prevents widespread skin contact. | |
| Respiratory Protection | NIOSH-approved respirator with appropriate acid gas cartridges | To prevent inhalation of dust, fumes, or vapors.[5][8] | May cause respiratory irritation.[3] |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots | To protect feet from spills.[2] | Prevents exposure from spills reaching the floor. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Pre-Handling Checklist
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific acid being used.[4]
-
Ensure Proper Ventilation: All handling of the acid must be conducted in a certified chemical fume hood.[8][9]
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[8]
-
Assemble all Materials: Gather all necessary equipment, reagents, and waste containers before starting the experiment to minimize movement in and out of the work area.
-
Don Appropriate PPE: Put on all required PPE as detailed in Table 1 before entering the designated handling area.
Handling and Experimental Protocol
-
Weighing and Transfer:
-
In-Experiment Use:
-
Keep all containers with the acid sealed when not in immediate use.[8]
-
Clearly label all vessels containing the acid.
-
Avoid working alone. It is recommended to have another person aware of the ongoing work.
-
Post-Experiment and Decontamination
-
Decontaminate Equipment: All non-disposable equipment that has come into contact with the acid should be thoroughly cleaned and decontaminated according to standard laboratory procedures.
-
Clean Work Area: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, face shield, and goggles. Wash hands thoroughly with soap and water after removing all PPE.[8]
Disposal Plan: Waste Management
Proper disposal of chemical waste is essential to ensure laboratory and environmental safety.
Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid acid waste.[11]
-
Compatibility: Ensure that the waste container material is compatible with the acid. Do not mix incompatible waste streams.
Neutralization of Aqueous Waste (if permissible)
-
Dilution: Dilute the acidic waste by slowly adding it to a large volume of cold water. Never add water to acid.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the diluted acidic solution with constant stirring.[11] Monitor the pH until it is within the neutral range (pH 6-8).[11]
-
Caution: The neutralization reaction is exothermic and may produce gas. Perform this procedure in a fume hood and be prepared for potential foaming.
Final Disposal
-
Hazardous Waste Collection: Both neutralized solutions and solid acid waste should be disposed of through the institution's official hazardous waste management program.[11][12]
-
Labeling: Ensure all waste containers are accurately and securely labeled with the contents and associated hazards.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow of operations for safely handling a hazardous organic acid, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of Hazardous Organic Acids.
References
- 1. hsa.ie [hsa.ie]
- 2. quora.com [quora.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.fr [fishersci.fr]
- 5. leelinework.com [leelinework.com]
- 6. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
